molecular formula C18H36O2 B164443 Methyl 14-methylhexadecanoate CAS No. 2490-49-5

Methyl 14-methylhexadecanoate

Cat. No.: B164443
CAS No.: 2490-49-5
M. Wt: 284.5 g/mol
InChI Key: AOAFVSVYRSUDBN-UHFFFAOYSA-N
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Description

Methyl 14-methyl-8-hexadecenoate is a fatty acid methyl ester.

Properties

IUPAC Name

methyl 14-methylhexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-4-17(2)15-13-11-9-7-5-6-8-10-12-14-16-18(19)20-3/h17H,4-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAFVSVYRSUDBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016325
Record name Methyl 14-methylhexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2490-49-5
Record name Methyl 14-methylhexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physical and chemical properties of methyl 14-methylhexadecanoate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 14-methylhexadecanoate is a branched-chain fatty acid methyl ester with emerging interest in various scientific fields, from biofuel development to pharmacology. This technical guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, and potential biological significance. Detailed experimental protocols for its synthesis and analysis are presented, alongside a discussion of its role as a signaling molecule. This document is intended to serve as a core resource for researchers and professionals engaged in the study and application of this compound.

Chemical and Physical Properties

This compound, also known as methyl anteiso-heptadecanoate, is a saturated fatty acid methyl ester. Its core structure consists of a sixteen-carbon chain with a methyl group at the fourteenth carbon and a methyl ester at the carboxyl end.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₈H₃₆O₂--INVALID-LINK--
Molecular Weight 284.48 g/mol --INVALID-LINK--
CAS Number 2490-49-5--INVALID-LINK--
Boiling Point 156.5 °C at 1.95 TorrChemicalBook
Density 0.863 ± 0.06 g/cm³ (Predicted)ChemicalBook
Solubility Soluble in DMF (~20 mg/ml), DMSO (~20 mg/ml), and Ethanol (~20 mg/ml).ChemicalBook
Appearance LiquidCD Biosynsis
Storage Temperature -20°CChemicalBook

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Mass Spectrometry

The electron ionization mass spectrum of this compound is available in the NIST WebBook. The fragmentation pattern is characteristic of a fatty acid methyl ester.

Infrared (IR) Spectroscopy

The vapor phase IR spectrum is available and can be accessed through PubChem, which links to the SpectraBase entry. Key absorptions are expected for C-H stretching, C=O stretching of the ester, and C-O stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: A singlet for the methyl ester protons, signals for the methylene (B1212753) protons of the long aliphatic chain, a multiplet for the methine proton at C-14, and signals for the terminal methyl groups.

  • ¹³C NMR: A signal for the carbonyl carbon of the ester, a signal for the methoxy (B1213986) carbon, multiple signals for the methylene carbons in the aliphatic chain, a signal for the methine carbon at C-14, and signals for the methyl carbons.

Experimental Protocols

Synthesis: Esterification of 14-Methylhexadecanoic Acid

This compound is typically synthesized by the esterification of its corresponding carboxylic acid, 14-methylhexadecanoic acid.

Principle: The carboxylic acid is reacted with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.

Detailed Protocol (Acid-Catalyzed Esterification):

  • Dissolution: Dissolve 100 mg of 14-methylhexadecanoic acid in 2 mL of anhydrous methanol in a clean, dry reaction vial.

  • Catalyst Addition: Carefully add 0.1 mL of concentrated sulfuric acid to the solution.

  • Reaction: Cap the vial tightly and heat the mixture at 60-70°C for 2 hours with stirring.

  • Neutralization: After cooling to room temperature, slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until effervescence ceases.

  • Extraction: Add 5 mL of n-hexane and 5 mL of deionized water to the vial. Vortex thoroughly and allow the layers to separate.

  • Isolation: Carefully collect the upper hexane (B92381) layer containing the methyl ester using a pipette.

  • Washing: Wash the hexane layer with 5 mL of deionized water twice to remove any remaining impurities.

  • Drying: Dry the hexane layer over anhydrous sodium sulfate (B86663).

  • Solvent Evaporation: Filter off the sodium sulfate and evaporate the hexane under a gentle stream of nitrogen to obtain the pure this compound.

  • Verification: Confirm the identity and purity of the product using Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy.

G cluster_synthesis Synthesis Workflow A 14-Methylhexadecanoic Acid + Methanol C Reaction (60-70°C, 2h) A->C B Acid Catalyst (H₂SO₄) B->C D Neutralization (NaHCO₃) C->D E Liquid-Liquid Extraction (Hexane/Water) D->E F Isolation of Organic Layer E->F G Washing and Drying F->G H Solvent Evaporation G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound.

Analysis: Gas Chromatography (GC)

Gas chromatography is the standard method for the analysis and quantification of fatty acid methyl esters.

Principle: The volatile methyl ester is vaporized and separated from other components in a mixture based on its partitioning between a stationary phase in a capillary column and a mobile gas phase.

Detailed Protocol for GC Analysis:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., hexane or isooctane) at a concentration of approximately 1 mg/mL. An internal standard can be added for quantitative analysis.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

    • Column: A polar capillary column (e.g., a wax-type column like Carbowax) is suitable for separating fatty acid methyl esters. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp: Increase to 240°C at a rate of 4°C/minute.

      • Final hold: Hold at 240°C for 10 minutes.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time compared to a standard. Quantify the amount based on the peak area relative to the internal standard.

G cluster_analysis GC Analysis Workflow A Sample Preparation (in Hexane) B Injection into GC A->B C Separation in Capillary Column B->C D Detection by FID C->D E Data Acquisition and Analysis D->E

Caption: General workflow for the analysis of this compound by GC.

Biological Activity and Signaling Pathways

This compound belongs to the class of branched-chain fatty acids (BCFAs), which are increasingly recognized for their biological activities. BCFAs are found in various natural sources, including bacteria, plants, and ruminant-derived food products.

Potential Biological Roles

Research on BCFAs and their esters suggests potential roles in:

  • Anti-inflammatory effects: Some branched-chain fatty acids have been shown to possess anti-inflammatory properties.

  • Metabolic regulation: BCFAs may influence glucose and lipid metabolism, with some studies indicating anti-diabetic effects.

  • Cell membrane fluidity: As components of cell membranes, BCFAs can modulate membrane fluidity and function.

Signaling Pathways

Long-chain fatty acids, including branched-chain variants, can act as signaling molecules by activating G-protein-coupled receptors (GPCRs). One of the key receptors in this context is GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1).

GPR40 Signaling Pathway:

Activation of GPR40 by a fatty acid ligand, such as 14-methylhexadecanoic acid (the parent acid of the methyl ester), in pancreatic β-cells is known to potentiate glucose-stimulated insulin (B600854) secretion. The signaling cascade is believed to proceed as follows:

  • Ligand Binding: The fatty acid binds to and activates the GPR40 receptor on the cell surface.

  • G-protein Activation: GPR40 is coupled to a Gq/11 G-protein. Ligand binding leads to the dissociation of the Gαq subunit.

  • PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.

  • Insulin Exocytosis: The increase in intracellular Ca²⁺ concentration is a key trigger for the fusion of insulin-containing vesicles with the plasma membrane, resulting in insulin secretion.

G cluster_pathway GPR40 Signaling Pathway FA 14-Methylhexadecanoic Acid GPR40 GPR40 FA->GPR40 Binds to Gq Gq/11 GPR40->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca Ca²⁺ Release ER->Ca Insulin Insulin Secretion Ca->Insulin Triggers

Caption: GPR40 signaling cascade initiated by a long-chain fatty acid.

Conclusion

This compound is a compound with well-defined physical and chemical properties that can be reliably synthesized and analyzed using standard laboratory protocols. Its identity as a branched-chain fatty acid methyl ester places it in a class of molecules with interesting and potentially beneficial biological activities, particularly in the realm of metabolic regulation and inflammation. The GPR40 signaling pathway provides a plausible mechanism for its action as a signaling molecule. Further research into the specific biological effects of this compound is warranted to fully elucidate its therapeutic and industrial potential.

The Natural Occurrence of Anteiso-C17:0 Fatty Acid Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anteiso-heptadecanoic acid (anteiso-C17:0), a branched-chain fatty acid (BCFA), is a significant component of the lipid membranes of numerous bacterial species and is found in various natural environments and food sources. Its methyl ester derivative, anteiso-C17:0 fatty acid methyl ester (FAME), is the common analyte for its identification and quantification. This technical guide provides a comprehensive overview of the natural occurrence of anteiso-C17:0 FAME, detailing its presence in bacteria, marine organisms, ruminant products, and environmental matrices. The guide includes detailed experimental protocols for its extraction, derivatization, and analysis, with a focus on gas chromatography-mass spectrometry (GC-MS) techniques for isomeric differentiation. Furthermore, it outlines the biosynthetic pathway of anteiso-fatty acids in bacteria and illustrates the impact of these branched structures on cell membrane fluidity. This document is intended to be a valuable resource for researchers in microbiology, natural product chemistry, and drug development.

Introduction

Anteiso-C17:0, systematically named 14-methylhexadecanoic acid, is a saturated fatty acid characterized by a methyl group on the antepenultimate carbon atom of the acyl chain. This anteiso-branching imparts unique physicochemical properties compared to its straight-chain and iso-branched counterparts. In nature, fatty acids are typically analyzed as their more volatile fatty acid methyl esters (FAMEs) via gas chromatography.

The presence and relative abundance of anteiso-C17:0 FAME can serve as a valuable biomarker for specific bacterial populations in complex environmental and biological samples. Its role in modulating membrane fluidity is crucial for the survival of bacteria in diverse and extreme environments. For drug development professionals, understanding the unique fatty acid compositions of pathogenic bacteria can open avenues for novel antimicrobial strategies. This guide synthesizes the current knowledge on the natural occurrence of anteiso-C17:0 FAME and provides the technical details necessary for its study.

Natural Occurrence of Anteiso-C17:0

The distribution of anteiso-C17:0 is widespread, with its primary origins being bacterial. Its presence in higher organisms and the environment is often linked to microbial activity.

Bacteria

Anteiso-C17:0 is a characteristic component of the cell membranes of many Gram-positive bacteria, particularly within the phylum Firmicutes. It is also found in some Actinobacteria and Proteobacteria.

  • Firmicutes: Species within the genus Bacillus are well-known to produce significant amounts of branched-chain fatty acids, including anteiso-C17:0.[1][2] In many Bacillus species, anteiso-C15:0 and anteiso-C17:0 are among the most abundant fatty acids.[2] For instance, in Listeria monocytogenes, anteiso-C15:0 and anteiso-C17:0 are major fatty acids, and their proportions increase at lower growth temperatures to maintain membrane fluidity.[3] Spirochaeta stenostrepta also has a fatty acid profile where iso- and anteiso-C15:0 and C17:0 represent a significant portion of the total fatty acids.[4]

  • Actinobacteria: Members of this phylum also synthesize anteiso-C17:0. For example, strains of Streptomyces isolated from marine environments have been shown to contain anteiso-C17:0 as a major cellular fatty acid.[5][6]

  • Proteobacteria: While less common as a dominant fatty acid compared to Gram-positive bacteria, some species within this phylum also contain anteiso-C17:0.

Table 1: Quantitative Occurrence of Anteiso-C17:0 in Selected Bacteria

Bacterial Species/GroupPhylumPercentage of Total Fatty Acids (%)Reference(s)
Bacillus spp. (general)FirmicutesMajor component (part of >60% branched-chain fatty acids)[1]
Listeria monocytogenesFirmicutesMajor fatty acid, increases at lower temperatures[3]
Spirochaeta stenostreptaSpirochaetesComponent of 66% total iso/anteiso C15/C17 fatty acids[4]
Streptomyces spp.Actinobacteria6.98 - 11.39[6]
Gram-positive bacteria (general soil)-Biomarker for this group[7]
Ruminant Products (Meat and Dairy)

Ruminant fats, found in meat and dairy products, are a significant dietary source of odd- and branched-chain fatty acids.[8] The presence of anteiso-C17:0 in these products is a direct result of the microbial fermentation in the rumen. Rumen bacteria synthesize BCFAs, which are then absorbed by the animal and incorporated into its tissues and milk.[8][9] The BCFA composition in milk fat is approximately 1.7-3.4% for cows, with anteiso-C17:0 being one of the most abundant.[8][10]

Table 2: Quantitative Occurrence of Anteiso-C17:0 in Ruminant Products

ProductOrganismPercentage of Total Fatty Acids (%)Reference(s)
Cow's Milk FatBos taurusAbundant BCFA[10]
Lamb MeatOvis ariesPresent[11]
BeefBos taurusPresent[12]
Marine Organisms

The fatty acid profiles of many marine organisms, particularly invertebrates like sponges, often reflect the composition of their symbiotic microbial communities. Therefore, anteiso-C17:0 can be detected in these organisms. Studies on marine sponges have identified iso- and anteiso-C14 to C18 fatty acids.[13] The presence of these BCFAs is considered a marker for bacterial input in marine food webs.[13]

Table 3: Quantitative Occurrence of Anteiso-C17:0 in Marine Organisms

Organism/EnvironmentDescriptionPercentage of Total Fatty Acids (%)Reference(s)
Marine Sponges (general)DemospongiaeDetected[13]
Siphonodictyon coralliphagumMarine SpongeDetected[14]
Marine SedimentBenthic communitiesBiomarker for bacterial presence[15]
Plants and Soil

The occurrence of anteiso-C17:0 in plants is less common and generally found in lower concentrations compared to bacteria. It can be a component of plant waxes.[1][16] In soil, the presence of anteiso-C17:0 is primarily due to the soil microbial community.[7][17] Phospholipid fatty acid (PLFA) analysis of soil often uses anteiso-C17:0 as a biomarker for Gram-positive bacteria.[7]

Table 4: Occurrence of Anteiso-C17:0 in Environmental Samples

Sample TypeDescriptionSignificanceReference(s)
SoilMicrobial communitiesBiomarker for Gram-positive bacteria[7][17]
Plant WaxesCuticular lipidsMinor component[1][16][18]

Biosynthesis and Biological Role

Biosynthesis of Anteiso-Fatty Acids

The biosynthesis of anteiso-fatty acids in bacteria starts with a branched-chain amino acid precursor, typically isoleucine. The pathway diverges from straight-chain fatty acid synthesis at the initial priming step.

Anteiso_C17_Biosynthesis Isoleucine Isoleucine Keto_acid α-keto-β-methylvalerate Isoleucine->Keto_acid Transamination Primer_CoA 2-methylbutyryl-CoA (Primer) Keto_acid->Primer_CoA Decarboxylation FAS Fatty Acid Synthase (FAS) Elongation Cycles Primer_CoA->FAS Malonyl_ACP Malonyl-ACP (Extender) Malonyl_ACP->FAS Anteiso_C17_ACP Anteiso-C17:0-ACP FAS->Anteiso_C17_ACP 6 cycles Anteiso_C17 Anteiso-C17:0 Fatty Acid Anteiso_C17_ACP->Anteiso_C17 Hydrolysis

Biosynthesis of anteiso-C17:0 fatty acid.

The branched-chain α-keto acid derived from isoleucine is decarboxylated to form 2-methylbutyryl-CoA, which serves as the primer for the fatty acid synthase (FAS) system.[15][19] The subsequent elongation cycles proceed by the addition of two-carbon units from malonyl-ACP, leading to the formation of odd-numbered anteiso-fatty acids.[15]

Role in Membrane Fluidity

Branched-chain fatty acids, including anteiso-C17:0, play a crucial role in regulating the fluidity of bacterial cell membranes. The methyl branch disrupts the tight packing of the acyl chains that is characteristic of membranes composed solely of straight-chain fatty acids. This disruption lowers the melting temperature of the membrane, thereby increasing its fluidity.[20] Anteiso-fatty acids are more effective at increasing membrane fluidity than their iso-branched counterparts due to the placement of the methyl group closer to the center of the acyl chain.[20] This adaptation is particularly important for bacteria that live in cold environments, as it allows them to maintain a functional, fluid membrane state at low temperatures.[3]

Membrane_Fluidity cluster_0 Low Fluidity (High Order) cluster_1 Moderate Fluidity cluster_2 High Fluidity (Low Order) a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 a5 a4->a5 b1 b2 b1->b2 b3 b2->b3 b4 b3->b4 b5 b4->b5 c1 c2 c1->c2 c3 c2->c3 c4 c3->c4 c5 c4->c5 d1 d2 d1->d2 d3 d2->d3 d4 d3->d4 d5 d4->d5 e1 e2 e1->e2 e3 e2->e3 e4 e3->e4 e5 e4->e5 label_straight Straight-Chain Fatty Acids f1 f2 f1->f2 f3 f2->f3 f4 f3->f4 f5 f4->f5 g1 g2 g1->g2 g3 g2->g3 g4 g3->g4 g5 g4->g5 h1 h2 h1->h2 h3 h2->h3 h4 h3->h4 h5 h4->h5 i1 i2 i1->i2 i3 i2->i3 i4 i3->i4 i5 i4->i5 j1 j2 j1->j2 j3 j2->j3 j4 j3->j4 j5 j4->j5 label_iso Iso-Branched Fatty Acids k1 k2 k1->k2 k3 k2->k3 k4 k3->k4 k5 k4->k5 l1 l2 l1->l2 l3 l2->l3 l4 l3->l4 l5 l4->l5 m1 m2 m1->m2 m3 m2->m3 m4 m3->m4 m5 m4->m5 n1 n2 n1->n2 n3 n2->n3 n4 n3->n4 n5 n4->n5 o1 o2 o1->o2 o3 o2->o3 o4 o3->o4 o5 o4->o5 label_anteiso Anteiso-Branched Fatty Acids

Effect of fatty acid structure on membrane fluidity.

Experimental Protocols

The analysis of anteiso-C17:0 FAME involves three main stages: lipid extraction from the sample matrix, derivatization of fatty acids to FAMEs, and analysis by gas chromatography.

Experimental Workflow

Experimental_Workflow Sample Sample Collection (e.g., Bacterial Pellet, Milk, Soil) Extraction Lipid Extraction (e.g., Bligh & Dyer) Sample->Extraction Derivatization FAME Derivatization (Transesterification) Extraction->Derivatization Analysis GC-MS/FID Analysis Derivatization->Analysis Data Data Analysis (Identification & Quantification) Analysis->Data

General workflow for anteiso-C17:0 FAME analysis.
Lipid Extraction (Modified Bligh & Dyer Method)

This protocol is suitable for the extraction of total lipids from wet biomass like bacterial pellets.

  • Homogenization: Homogenize the sample (e.g., 1 g) in a single-phase solvent system of chloroform (B151607):methanol (B129727):water (1:2:0.8 v/v/v).

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8 v/v/v), which will separate into two phases.

  • Lipid Recovery: The lower chloroform phase, containing the lipids, is carefully collected.

  • Washing: The chloroform phase is washed with a fresh upper phase (methanol:water) to remove non-lipid contaminants.

  • Solvent Evaporation: The solvent from the purified lipid extract is evaporated under a stream of nitrogen.

Fatty Acid Methyl Ester (FAME) Derivatization

This procedure converts the extracted fatty acids into their corresponding methyl esters for GC analysis.

  • Saponification: The dried lipid extract is saponified by heating with a methanolic solution of sodium hydroxide (B78521) (e.g., 0.5 M NaOH in methanol) to release the fatty acids from glycerolipids.

  • Methylation: The saponified sample is then methylated by adding an acidic catalyst, such as boron trifluoride in methanol (BF₃-methanol) or methanolic HCl, and heating. This reaction converts the free fatty acids to FAMEs.

  • Extraction: The FAMEs are extracted from the reaction mixture into an organic solvent, typically hexane (B92381).

  • Washing and Drying: The hexane layer is washed with water to remove residual catalyst and methanol, and then dried over anhydrous sodium sulfate.

  • Sample Preparation for GC: The final hexane solution containing the FAMEs is concentrated and transferred to a GC vial for analysis.

GC-MS Analysis for Isomer Differentiation

Gas chromatography coupled with mass spectrometry is the preferred method for the identification and quantification of anteiso-C17:0 FAME, as it allows for its differentiation from other C17:0 isomers.

  • Gas Chromatography (GC):

    • Column: A polar capillary column (e.g., a cyanopropyl-substituted column like CP-Sil 88 or a polyethylene (B3416737) glycol-based column like FAMEWAX) is recommended for the separation of FAME isomers.

    • Carrier Gas: Helium or hydrogen.

    • Temperature Program: A temperature gradient is employed, starting at a lower temperature and ramping up to a higher temperature to elute the FAMEs based on their boiling points and polarity. The elution order on polar columns is typically branched-chain FAMEs before their straight-chain counterparts.

    • Injector: Split/splitless injector, with a typical injection volume of 1 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Analysis Mode: Full scan mode is used for identification by comparing the fragmentation pattern to a spectral library. For quantification and enhanced sensitivity, Selected Ion Monitoring (SIM) or tandem mass spectrometry (MS/MS) can be employed.

    • Isomer Identification: The mass spectrum of anteiso-C17:0 FAME, while similar to its iso- and straight-chain isomers, can be distinguished by characteristic fragment ions, especially in MS/MS analysis. Upon collisional dissociation of the molecular ion (m/z 284), anteiso-C17:0 FAME yields two major fragment ions at m/z 227 (loss of a C₄H₉ radical) and m/z 255 (loss of a C₂H₅ radical), corresponding to cleavage on either side of the methyl branch.[21][22] In contrast, iso-C17:0 FAME shows a characteristic loss of an isopropyl group (m/z 241).[21][22]

  • Quantification:

    • Internal Standard: For accurate quantification, a non-naturally occurring fatty acid, such as heptadecanoic acid (C17:0) if not present in the sample, or an odd-chain fatty acid not expected in the sample (e.g., C19:0 or C21:0), is added at the beginning of the extraction process.

    • Calibration: A calibration curve is generated using a certified FAME standard mixture containing a known concentration of anteiso-C17:0.

Conclusion

Anteiso-C17:0 fatty acid methyl ester is a naturally occurring branched-chain fatty acid of significant interest in microbiology, food science, and potentially in drug development. Its prevalence in bacteria makes it a useful biomarker, and its role in maintaining membrane fluidity highlights a key bacterial adaptation mechanism. The detailed protocols and analytical methods provided in this guide offer a framework for researchers to accurately identify and quantify anteiso-C17:0 FAME in a variety of sample matrices. Further research into the biological activities of anteiso-C17:0 and other BCFAs may reveal novel therapeutic applications.

References

The Pivotal Role of Methyl 14-Methylhexadecanoate in Bacterial Physiology and Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are fundamental components of the cell membranes of numerous bacterial species, playing a critical role in maintaining membrane fluidity and integrity. Methyl 14-methylhexadecanoate, the methyl ester of anteiso-heptadecanoic acid (anteiso-C17:0), is a derivative of a key BCFA. While the fatty acid form is integral to membrane structure and adaptation to environmental stressors, its methyl ester is primarily encountered as an analytical derivative for gas chromatography. However, emerging research indicates that fatty acid methyl esters (FAMEs) can possess biological activities, including roles in bacterial communication and inhibition. This technical guide provides an in-depth exploration of the biological significance of 14-methylhexadecanoate in bacteria, presenting quantitative data on its prevalence, detailed experimental protocols for its analysis, and visualizations of the key biochemical pathways in which its precursor is involved.

Core Biological Functions of 14-Methylhexadecanoate in Bacteria

The biological significance of this compound is intrinsically linked to its parent fatty acid, 14-methylhexadecanoic acid (anteiso-C17:0). This anteiso-BCFA is a major constituent of the membrane lipids in many bacteria, particularly Gram-positive species.[1][2] Its primary functions are centered on the regulation of cell membrane fluidity, which is essential for numerous cellular processes.

  • Membrane Fluidity and Environmental Adaptation: The methyl branch in anteiso-fatty acids disrupts the tight packing of the acyl chains in the cell membrane, thereby lowering the melting point and increasing membrane fluidity.[3][4] This is a crucial adaptation mechanism for bacteria to survive in diverse and fluctuating environments.

    • Temperature Stress: In response to cold shock, many bacteria increase the proportion of anteiso-fatty acids, such as anteiso-C17:0, in their membranes.[3][4] This helps to counteract the membrane-rigidifying effects of low temperatures, ensuring the proper function of membrane-bound proteins and transport systems.

    • pH Stress: Alterations in the ratio of iso- to anteiso-branched-chain fatty acids have been observed in bacteria like Listeria monocytogenes in response to acidic or alkaline conditions, suggesting a role in maintaining membrane integrity under pH stress.[5]

  • Role in Pathogenesis and Virulence: The composition of membrane fatty acids, including anteiso-C17:0, can influence the virulence of pathogenic bacteria. For instance, in Listeria monocytogenes, mutants deficient in branched-chain fatty acids show impaired growth at low temperatures and reduced virulence.[3]

  • Precursor for Signaling Molecules: Branched-chain fatty acids serve as precursors for the biosynthesis of certain signaling molecules involved in bacterial communication. A notable example is the Diffusible Signal Factor (DSF) family of quorum-sensing signals in Xanthomonas campestris. The biosynthesis of these signals is linked to the branched-chain fatty acid synthesis pathway.[6]

While 14-methylhexadecanoic acid is integrated into membrane phospholipids, its methyl ester, this compound, is not considered a primary structural component. It is most commonly formed for analytical purposes through a process called transesterification, which converts fatty acids into more volatile FAMEs for gas chromatography analysis.[7][8] However, some studies have shown that exogenously supplied FAMEs can exhibit biological activities, such as antibacterial and anti-biofilm effects, suggesting a potential, though less defined, role in inter-species competition.[9][10]

Quantitative Analysis of 14-Methylhexadecanoate and Other BCFAs in Bacteria

The relative abundance of anteiso-C17:0 and other BCFAs can vary significantly between bacterial species and in response to environmental conditions. The following tables summarize quantitative data from the literature.

Bacterial SpeciesGrowth Temperature (°C)anteiso-C15:0 (%)iso-C15:0 (%)iso-C16:0 (%)anteiso-C17:0 (%)iso-C17:0 (%)Reference
Listeria monocytogenes 10403S3742.1 ± 0.411.2 ± 0.24.0 ± 0.124.3 ± 0.211.1 ± 0.1[11]
Listeria monocytogenes 10403S570.2 ± 0.24.3 ± 0.11.9 ± 0.010.3 ± 0.13.3 ± 0.1[11]
Bacillus subtilis3735.832.26.510.410.1[2]
Bacillus cereus3011.933.410.15.211.2[2]

Table 1: Fatty Acid Composition of Listeria monocytogenes and Bacillus species at Different Temperatures.

Bacterial SpeciesGrowth pHanteiso-C15:0 (%)iso-C15:0 (%)anteiso-C17:0 (%)iso-C17:0 (%)Straight-Chain FAs (%)Reference
Listeria monocytogenes 10403S7.041.812.324.111.810.0[5]
Listeria monocytogenes 10403S5.534.213.919.911.920.1[5]
Listeria monocytogenes 10403S8.549.210.122.89.98.0[5]

Table 2: Influence of pH on the Fatty Acid Composition of Listeria monocytogenes.

Experimental Protocols

The analysis of bacterial fatty acids typically involves three main stages: extraction of total lipids from bacterial cells, derivatization of fatty acids to their methyl esters (FAMEs), and analysis by gas chromatography-mass spectrometry (GC-MS).

Protocol for Extraction and Methylation of Bacterial Fatty Acids

This protocol is adapted from methodologies used for FAME analysis.[7][12]

Materials and Reagents:

  • Bacterial cell culture

  • Reagent 1 (Saponification): 45 g NaOH, 150 mL methanol (B129727), 150 mL distilled water

  • Reagent 2 (Methylation): 325 mL 6.0 N HCl, 275 mL methanol

  • Reagent 3 (Extraction): 200 mL hexane, 200 mL methyl tert-butyl ether

  • Reagent 4 (Base Wash): 10.8 g NaOH in 900 mL distilled water

  • Glass tubes with Teflon-lined caps

  • Water bath

  • Clinical rotator

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Harvesting Cells: Using a sterile loop, harvest approximately 40 mg of bacterial cells from a culture plate (typically from the third quadrant of a streak plate to ensure standardized growth phase). Place the cells in a clean glass tube.

  • Saponification: Add 1.0 mL of Reagent 1 to the tube. Seal the tube tightly and vortex briefly. Heat in a boiling water bath (100°C) for 30 minutes, with vigorous vortexing for 5-10 seconds after the first 5 minutes. This step hydrolyzes the lipids to release fatty acids as sodium salts.

  • Methylation: Cool the tube to room temperature and add 2.0 mL of Reagent 2. Seal and vortex briefly. Heat at 80°C for 10 minutes. This acidic methanol solution protonates the fatty acids and catalyzes their methylation.

  • Extraction: Cool the tube and add 1.25 mL of Reagent 3. Seal and gently mix on a clinical rotator for 10 minutes. This partitions the non-polar FAMEs into the organic phase.

  • Phase Separation and Wash: Centrifuge the tube briefly to separate the phases. Remove the lower aqueous phase and discard. Add 3.0 mL of Reagent 4 to the organic phase, seal, and mix for 5 minutes. This wash removes residual acidic reagents.

  • Sample Collection: After phase separation, transfer the upper organic phase containing the FAMEs to a clean GC vial for analysis.

GC-MS Analysis of FAMEs

Typical GC-MS Parameters:

  • GC System: Agilent 8890 GC or similar

  • Column: A non-polar capillary column such as an Equity-1 (15 m x 0.10 mm I.D., 0.10 µm) or a polar column like a CP-Sil 88 for FAME (50 m x 0.25 mm I.D., 0.20 µm) depending on the separation requirements.[13][14]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 170°C

    • Ramp: 5°C/min to 270°C

    • Hold: 2 minutes at 270°C[7]

  • Detector: Mass Spectrometer or Flame Ionization Detector (FID) at 280-300°C.

  • Identification: FAMEs are identified by comparing their retention times to those of known standards (e.g., Bacterial Acid Methyl Ester Mix) and their mass spectra to libraries such as NIST.

Visualization of Relevant Pathways

Biosynthesis of Anteiso-C17:0 Fatty Acid

The synthesis of anteiso-branched-chain fatty acids begins with branched-chain amino acids. For anteiso-C17:0, the precursor is isoleucine. The initial steps involve the conversion of isoleucine to 2-methylbutyryl-CoA, which then serves as the primer for the fatty acid synthase (FAS II) system.

Anteiso-C17_0_Biosynthesis Isoleucine Isoleucine KetoAcid α-keto-β-methylvalerate Isoleucine->KetoAcid BCAT (Branched-chain amino acid transaminase) Primer_CoA 2-methylbutyryl-CoA (Primer) KetoAcid->Primer_CoA BCKAD (Branched-chain α-keto acid dehydrogenase) FAS_II Fatty Acid Synthase (FAS II) Cycle Primer_CoA->FAS_II Initiation Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS_II Elongation (x6 cycles) Anteiso_C17_0 anteiso-C17:0 (14-methylhexadecanoic acid) FAS_II->Anteiso_C17_0 Membrane Membrane Lipids Anteiso_C17_0->Membrane Incorporation

Caption: Biosynthesis pathway of anteiso-C17:0 from isoleucine.

Experimental Workflow for FAME Analysis

The following diagram illustrates the key steps in the experimental workflow for the analysis of bacterial fatty acid methyl esters.

FAME_Analysis_Workflow Start Start: Bacterial Culture Harvest 1. Cell Harvesting (40mg biomass) Start->Harvest Sapon 2. Saponification (NaOH, Methanol, 100°C, 30 min) Harvest->Sapon Methyl 3. Methylation (HCl, Methanol, 80°C, 10 min) Sapon->Methyl Extract 4. FAME Extraction (Hexane/MTBE) Methyl->Extract Wash 5. Base Wash (Dilute NaOH) Extract->Wash Analysis 6. GC-MS Analysis Wash->Analysis Data 7. Data Processing (Peak ID & Quantification) Analysis->Data End End: Fatty Acid Profile Data->End

Caption: Experimental workflow for bacterial FAME analysis.

DSF Quorum Sensing Pathway in Xanthomonas campestris

This signaling pathway regulates virulence factors and is dependent on precursors from the fatty acid biosynthesis pathway.

DSF_Quorum_Sensing cluster_synthesis Signal Synthesis cluster_sensing Signal Sensing & Transduction BCFA_precursor Branched-Chain Acyl-ACP Precursor RpfF RpfF BCFA_precursor->RpfF DSF DSF Signal RpfF->DSF Biosynthesis DSF_out Extracellular DSF DSF->DSF_out Export RpfC RpfC (Sensor Kinase) DSF_out->RpfC Sensing RpfG RpfG (Response Regulator) RpfC->RpfG Phosphorelay c_di_GMP c-di-GMP RpfG->c_di_GMP Degrades Clp Clp (Global Regulator) c_di_GMP->Clp Inhibits Virulence_Genes Virulence Gene Expression Clp->Virulence_Genes Represses

Caption: DSF quorum sensing pathway in Xanthomonas campestris.

Conclusion

This compound, as a derivative of a prominent anteiso-branched-chain fatty acid, represents a key area of study in bacterial lipidomics. The parent fatty acid, anteiso-C17:0, is a vital component for maintaining membrane fluidity and enabling bacteria to adapt to a wide range of environmental conditions. Its synthesis is intricately linked to the cell's metabolic state, and its presence can influence bacterial virulence. Furthermore, the precursors of these fatty acids are channeled into important cell-cell signaling pathways, such as the DSF quorum-sensing system. While the methyl ester form is primarily an analytical tool, the potential for FAMEs to act as intercellular signaling or inhibitory molecules presents an exciting avenue for future research. A thorough understanding of the biosynthesis, regulation, and function of these molecules is critical for the development of novel antimicrobial strategies and for harnessing the taxonomic information they provide. The protocols and data presented in this guide offer a solid foundation for researchers and professionals engaged in these pursuits.

References

An In-depth Technical Guide to Methyl 14-methylhexadecanoate and its Synonymous Nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 14-methylhexadecanoate, a branched-chain fatty acid methyl ester. The document covers its various synonyms found in scientific literature, its physicochemical properties, relevant biological pathways, and detailed experimental protocols for its synthesis, extraction, and analysis.

Nomenclature and Synonyms

This compound is known by a variety of names in scientific and commercial literature. Understanding these synonyms is crucial for comprehensive literature searches and clear communication in research.

Table 1: Synonyms and Identifiers for this compound

Type Name/Identifier Source
IUPAC Name This compound[1]
Systematic Name Hexadecanoic acid, 14-methyl-, methyl ester[1][2]
Common Synonyms Methyl 14-methylpalmitate
14-Methylpalmitic acid methyl ester
Anteiso-heptadecanoic acid methyl ester
Anteiso C17 methyl ester
Methyl isostearate (Note: Isostearate can be a mixture of branched-chain isomers)
CAS Number 2490-49-5[1][2]
PubChem CID 520159[1]
Molecular Formula C18H36O2[1][2]
Molecular Weight 284.48 g/mol [1][2]
InChIKey AOAFVSVYRSUDBN-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

Table 2: Physicochemical Properties of this compound

Property Value Source
Appearance Liquid[3]
Boiling Point 156.5 °C at 1.95 Torr
Density (predicted) 0.863 ± 0.06 g/cm³
Solubility Soluble in DMF, DMSO, and Ethanol (20 mg/ml)
Storage Temperature -20°C
Kovats Retention Index (non-polar column) 1985, 1983[1][4]

Biological Context and Signaling Pathways

This compound is the methyl ester of 14-methylhexadecanoic acid, an anteiso-branched-chain fatty acid. These types of fatty acids are significant components of the cell membranes of many bacteria, where they play a crucial role in maintaining membrane fluidity, especially at low temperatures. In mammals, branched-chain fatty acids are obtained through the diet, particularly from ruminant products, and have been shown to possess biological activity.

One of the key signaling pathways influenced by branched-chain fatty acids is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) pathway. PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation.

Biosynthesis of the Parent Fatty Acid in Bacteria

The biosynthesis of anteiso-fatty acids in bacteria starts with a branched-chain amino acid, typically isoleucine, which is converted to its corresponding α-keto acid and then to a short-chain branched acyl-CoA. This serves as a primer for the fatty acid synthase (FASII) system, which elongates the chain by adding two-carbon units from malonyl-CoA.

bacterial_anteiso_fatty_acid_biosynthesis Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Transamination Methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_keto_beta_methylvalerate->Methylbutyryl_CoA Oxidative Decarboxylation FASII Fatty Acid Synthase II (Elongation Cycles) Methylbutyryl_CoA->FASII Primer Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASII Elongation Substrate Anteiso_Fatty_Acyl_ACP Anteiso-Fatty Acyl-ACP FASII->Anteiso_Fatty_Acyl_ACP Anteiso_Fatty_Acid Anteiso-Fatty Acid (e.g., 14-Methylhexadecanoic acid) Anteiso_Fatty_Acyl_ACP->Anteiso_Fatty_Acid Membrane Incorporation into Membrane Lipids Anteiso_Fatty_Acid->Membrane

Biosynthesis of anteiso-fatty acids in bacteria.
PPARα Signaling Pathway Activation

Branched-chain fatty acids, including those structurally similar to 14-methylhexadecanoic acid, can act as ligands for PPARα. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in fatty acid uptake, transport, and oxidation, thereby influencing lipid homeostasis.[5][6][7][8]

PPAR_alpha_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA Branched-Chain Fatty Acid PPARa_inactive PPARα BCFA->PPARa_inactive Activation PPARa_RXR PPARα-RXR Heterodimer PPARa_inactive->PPARa_RXR Heterodimerization RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binding Target_Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes Transcriptional Activation Biological_Effects Increased Fatty Acid Oxidation Reduced Inflammation Target_Genes->Biological_Effects

Activation of the PPARα signaling pathway.

Table 3: Key Downstream Target Genes of PPARα Activation

Gene Protein Function Biological Outcome Source
CPT1A Carnitine Palmitoyltransferase 1ARate-limiting enzyme in mitochondrial fatty acid β-oxidationIncreased fatty acid breakdown
ACOX1 Acyl-CoA Oxidase 1First enzyme of the peroxisomal fatty acid β-oxidation pathwayIncreased fatty acid breakdown
FABP1 Fatty Acid Binding Protein 1Intracellular fatty acid transportEnhanced fatty acid uptake and trafficking
APOA1/APOA2 Apolipoprotein A1/A2Major protein components of High-Density Lipoprotein (HDL)Increased HDL cholesterol levels
LPL Lipoprotein LipaseHydrolyzes triglycerides in lipoproteinsClearance of triglycerides from the blood

Experimental Protocols

This section provides detailed methodologies for the synthesis, extraction, and analysis of this compound.

Synthesis: Fischer Esterification of 14-Methylhexadecanoic Acid

This protocol is a general procedure for Fischer esterification that can be adapted for the synthesis of this compound from its corresponding carboxylic acid.[9][10]

Materials:

  • 14-methylhexadecanoic acid

  • Anhydrous methanol (B129727) (MeOH)

  • Concentrated sulfuric acid (H₂SO₄) or Boron trifluoride-methanol complex (BF₃·MeOH)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1.0 g of 14-methylhexadecanoic acid in 20 mL of anhydrous methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mL) or BF₃·MeOH to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 30 mL of water, 30 mL of saturated NaHCO₃ solution (to neutralize the acid catalyst), and 30 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient if necessary.

Extraction of Fatty Acid Methyl Esters from Bacterial Cells

This protocol describes a common method for the extraction and transesterification of fatty acids from bacterial biomass.

Materials:

  • Bacterial cell pellet

  • Reagent 1: Saponification reagent (45 g NaOH, 150 mL methanol, 150 mL distilled water)

  • Reagent 2: Methylation reagent (325 mL 6.0 N HCl, 275 mL methanol)

  • Reagent 3: Extraction solvent (1:1 hexane:methyl tert-butyl ether)

  • Reagent 4: Base wash (10.8 g NaOH in 900 mL distilled water)

  • Teflon-lined screw-cap tubes

  • Water bath or heating block

  • Vortex mixer

  • Centrifuge

  • Pasteur pipettes

Procedure:

  • Harvest bacterial cells by centrifugation and transfer a known amount of the cell pellet to a screw-cap tube.

  • Saponification: Add 1.0 mL of Reagent 1 to the cell pellet. Cap tightly, vortex, and heat in a boiling water bath for 30 minutes, with vortexing every 5-10 minutes.

  • Methylation: Cool the tubes and add 2.0 mL of Reagent 2. Cap, vortex, and heat at 80°C for 10 minutes.

  • Extraction: Cool the tubes and add 1.25 mL of Reagent 3. Cap and mix on a rotator for 10 minutes.

  • Centrifuge for 10 minutes to separate the phases.

  • Transfer the upper organic phase containing the fatty acid methyl esters (FAMEs) to a clean tube.

  • Base Wash: Add 3.0 mL of Reagent 4 to the organic phase, cap, and mix for 5 minutes.

  • Centrifuge for 10 minutes to separate the phases.

  • Transfer the upper organic phase to a clean vial for analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and quantification of FAMEs.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., DB-5ms, HP-5ms)

Typical GC Conditions:

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Split or splitless, depending on the sample concentration.

Typical MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Data Analysis:

  • Identification of this compound is based on its retention time and comparison of its mass spectrum with a reference spectrum from a database (e.g., NIST).[2]

  • Quantification is typically performed by integrating the peak area and comparing it to an internal standard.

Table 4: Characteristic Mass Fragments for Methyl Hexadecanoate (for comparison)

m/z Interpretation
M+ (270) Molecular ion (for the straight-chain isomer)
74 McLafferty rearrangement fragment, characteristic of methyl esters
87 Cleavage at the α-β bond
143 Cleavage at the γ-δ bond

Note: The fragmentation pattern of this compound will be similar, with shifts in fragments due to the methyl branch.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

¹H-NMR (Proton NMR):

  • ~3.67 ppm (singlet, 3H): Protons of the methyl ester group (-OCH₃).

  • ~2.30 ppm (triplet, 2H): Methylene protons alpha to the carbonyl group (-CH₂-COO-).

  • ~1.62 ppm (multiplet, 2H): Methylene protons beta to the carbonyl group.

  • ~1.25 ppm (broad multiplet): Methylene protons of the long aliphatic chain.

  • ~0.88 ppm (multiplet): Protons of the terminal methyl groups. The methyl group at the branch point and the terminal ethyl group will have distinct signals in this region.

¹³C-NMR (Carbon-13 NMR):

  • ~174 ppm: Carbonyl carbon of the ester group.

  • ~51.4 ppm: Carbon of the methyl ester group (-OCH₃).

  • ~34 ppm: Methylene carbon alpha to the carbonyl group.

  • ~22-32 ppm: Carbons of the aliphatic chain. The carbon at the branch point and the adjacent carbons will have characteristic chemical shifts.

  • ~11-19 ppm: Terminal methyl carbons.

Conclusion

This technical guide provides a centralized resource for researchers working with this compound. By consolidating information on its nomenclature, properties, biological relevance, and detailed experimental protocols, this document aims to facilitate further research and development in fields where this and other branched-chain fatty acids are of interest.

References

The Role of Branched-Chain Fatty Acids in the Structure and Function of Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are integral components of the cell membranes of many bacterial species, where they play a crucial role in maintaining membrane fluidity and function, particularly in response to environmental stressors such as temperature fluctuations. This technical guide provides an in-depth exploration of the function of BCFAs in cell membranes, detailing their biophysical properties, their impact on membrane structure, and their influence on cellular signaling pathways. The guide also includes a compilation of quantitative data, detailed experimental protocols for studying BCFAs, and visualizations of relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in microbiology, cell biology, and drug development.

Introduction: The Significance of Branched-Chain Fatty Acids in Bacterial Membranes

Unlike the predominantly straight-chain fatty acids found in eukaryotic membranes, many bacteria incorporate significant proportions of branched-chain fatty acids (BCFAs) into their membrane phospholipids (B1166683). These fatty acids, characterized by one or more methyl branches along the acyl chain, are primarily of two types: iso-BCFAs, with a methyl group at the penultimate carbon, and anteiso-BCFAs, with a methyl group at the antepenultimate carbon from the methyl end.[1][2] The presence and relative abundance of these BCFAs are not arbitrary; they are critical for the adaptation and survival of bacteria in diverse and often harsh environments.

The primary function of BCFAs is to modulate the fluidity of the cell membrane.[3][4] The methyl branches disrupt the orderly packing of the fatty acid chains, creating steric hindrance that lowers the melting temperature (T_m) of the membrane.[5][6] This "fluidizing" effect is essential for maintaining the liquid-crystalline phase of the membrane at low temperatures, which is crucial for the proper function of embedded proteins and for transport processes across the membrane.[7][8] Bacteria dynamically regulate the composition of their membrane fatty acids, often increasing the proportion of anteiso-BCFAs in response to cold stress, as anteiso isomers are more effective at increasing membrane fluidity than their iso counterparts.[1][9] This process, known as homeoviscous adaptation, ensures the continued functionality of the cell membrane across a range of temperatures.[10]

Beyond their role in temperature adaptation, BCFAs are implicated in a variety of other cellular processes, including resistance to antimicrobial agents and the regulation of signaling pathways. Understanding the multifaceted functions of BCFAs is therefore of fundamental importance for bacterial physiology and has significant implications for the development of novel antimicrobial strategies.

Biophysical Properties and Quantitative Effects of BCFAs on Cell Membranes

The incorporation of BCFAs into phospholipid bilayers leads to quantifiable changes in the biophysical properties of the membrane. These changes are central to the adaptive advantages conferred by these unique fatty acids.

Impact on Membrane Fluidity and Phase Transitions

The most well-documented effect of BCFAs is the enhancement of membrane fluidity. This is a direct consequence of the disruption of acyl chain packing by the methyl branches. Quantitative data on the thermotropic properties of membranes containing BCFAs, primarily obtained through Differential Scanning Calorimetry (DSC), demonstrates their significant impact on the gel-to-liquid crystalline phase transition temperature (T_m).

PhospholipidFatty Acid CompositionMain Phase Transition Temperature (T_m) (°C)Reference
Dipalmitoylphosphatidylcholine (DPPC)Di-16:0 (straight-chain)41.4[3][11]
Diisopalmitoylphosphatidylcholine (DIPPC)Di-iso-16:0 (branched-chain)23.1[3]

Table 1: Comparison of the main phase transition temperatures of a straight-chain and a branched-chain phospholipid, demonstrating the fluidizing effect of iso-branching.

Influence on Membrane Structure: Insights from Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have provided atomic-level insights into how BCFAs alter the structural parameters of the lipid bilayer. These simulations reveal that as the proportion of straight-chain fatty acids (like n16:0) increases in a membrane dominated by BCFAs, the membrane becomes thicker, more ordered, and more viscous.

Mole Fraction of n16:0 (%)Hydrophobic Thickness (Å)Area per Lipid (Ų)Deuterium Order Parameter (S_CD) of BCFA tails
7.025.5 ± 0.165.1 ± 0.2~0.15
14.326.2 ± 0.163.5 ± 0.2~0.18
21.427.8 ± 0.160.3 ± 0.2~0.25
28.628.5 ± 0.158.9 ± 0.2~0.28
35.729.1 ± 0.157.6 ± 0.2~0.31
42.929.6 ± 0.156.5 ± 0.2~0.33
47.329.9 ± 0.155.9 ± 0.2~0.34

Table 2: Quantitative data from atomistic simulations showing the effect of increasing the mole fraction of the straight-chain fatty acid n16:0 in a model bacterial membrane containing branched-chain lipids. Data adapted from Mostofian, B. et al. (2019). J. Phys. Chem. B.

BCFAs and Cellular Signaling

The changes in membrane fluidity and organization induced by BCFAs have significant consequences for cellular signaling processes. By altering the physical environment of membrane-embedded proteins, BCFAs can modulate their activity and influence downstream signaling cascades.

Two-Component Systems and Membrane Stress Sensing

Bacteria utilize two-component systems (TCSs) to sense and respond to a wide array of environmental stimuli.[12][13] Some TCSs are thought to respond to changes in the physical state of the cell membrane.[2] For instance, the DesK-DesR TCS in Bacillus subtilis is a well-characterized thermosensor that regulates the expression of a fatty acid desaturase in response to cold shock, thereby increasing membrane fluidity. While this system primarily involves unsaturated fatty acids, it provides a paradigm for how membrane fluidity changes can be transduced into a cellular response. It is plausible that similar systems exist that directly sense and respond to alterations in BCFA composition.

Two_Component_System Two-Component System for Membrane Fluidity Sensing cluster_membrane Cell Membrane SensorKinase Sensor Histidine Kinase (e.g., DesK) ResponseRegulator Response Regulator (e.g., DesR) SensorKinase->ResponseRegulator Phosphorylates Stimulus Decreased Membrane Fluidity (e.g., due to cold stress or altered BCFA composition) Stimulus->SensorKinase Activates TargetGenes Target Genes (e.g., fatty acid desaturase) ResponseRegulator->TargetGenes Regulates Transcription CellularResponse Increased Membrane Fluidity (Adaptation) TargetGenes->CellularResponse Leads to

A simplified model of a two-component signaling pathway responding to changes in membrane fluidity.
Quorum Sensing and BCFAs

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population density-dependent manner.[14][15] The production and detection of QS signal molecules, many of which are lipidic in nature, can be influenced by the membrane environment.[16] While direct evidence linking BCFAs to QS is still emerging, it is hypothesized that the altered membrane properties due to BCFAs could affect the synthesis, transport, or reception of QS signals, thereby modulating virulence factor production and biofilm formation.[17]

Quorum_Sensing_Modulation Potential Modulation of Quorum Sensing by BCFAs BCFAs Branched-Chain Fatty Acids MembraneProperties Altered Membrane Fluidity & Organization BCFAs->MembraneProperties SignalSynthase Signal Molecule Synthase MembraneProperties->SignalSynthase Influences SignalTransport Signal Molecule Transport MembraneProperties->SignalTransport Influences SignalReceptor Signal Molecule Receptor MembraneProperties->SignalReceptor Influences QSResponse Quorum Sensing Response (e.g., Virulence, Biofilm) SignalSynthase->QSResponse SignalTransport->QSResponse SignalReceptor->QSResponse

A conceptual diagram illustrating how BCFAs might influence quorum sensing pathways.
Lipid Rafts and Functional Membrane Microdomains

In recent years, evidence has emerged for the existence of organized, functional membrane microdomains in bacteria, analogous to the lipid rafts found in eukaryotic cells.[18][19] These domains are enriched in specific lipids and proteins and serve as platforms for various cellular processes, including signaling and protein secretion.[20] While the precise lipid composition of these bacterial microdomains is still under investigation, it is likely that BCFAs, with their unique packing properties, play a role in their formation and stability.

Detailed Experimental Protocols

The study of BCFAs and their effects on cell membranes employs a range of specialized techniques. This section provides detailed methodologies for some of the key experiments.

Analysis of Bacterial Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for the extraction, derivatization, and analysis of fatty acids from bacterial cells.[4][21][22]

1. Cell Culture and Harvesting:

  • Grow bacterial cells to the desired growth phase (typically mid-logarithmic or stationary) under controlled conditions.

  • Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components.

2. Saponification:

  • Resuspend the cell pellet in a saponification reagent (e.g., 1.0 mL of 15% (w/v) NaOH in 50% (v/v) methanol).

  • Heat the suspension in a boiling water bath for 30 minutes, with vortexing every 5-10 minutes, to lyse the cells and saponify the lipids.

3. Methylation:

  • Cool the tubes to room temperature.

  • Add a methylation reagent (e.g., 2.0 mL of 6 M HCl in methanol) to convert the fatty acid salts to fatty acid methyl esters (FAMEs).

  • Heat the mixture at 80°C for 10 minutes.

4. Extraction:

  • Rapidly cool the tubes.

  • Add an extraction solvent (e.g., 1.25 mL of 6:1 (v/v) hexane:methyl tert-butyl ether).

  • Mix thoroughly by gentle inversion for 10 minutes.

  • Centrifuge to separate the phases.

  • Transfer the upper, organic phase containing the FAMEs to a clean vial.

5. GC-MS Analysis:

  • Inject an aliquot of the FAMEs extract into a gas chromatograph equipped with a mass spectrometer.

  • Use a suitable capillary column (e.g., a polar column like BPX70) for separation of the FAMEs.

  • Employ a temperature program that allows for the resolution of different fatty acid isomers.

  • Identify the FAMEs based on their retention times and mass spectra, comparing them to known standards.

  • Quantify the relative amounts of each fatty acid by integrating the peak areas.

GCMS_Workflow Workflow for GC-MS Analysis of Bacterial Fatty Acids Start Bacterial Cell Culture Harvest Cell Harvesting & Washing Start->Harvest Saponification Saponification (NaOH, Methanol, Heat) Harvest->Saponification Methylation Methylation (HCl, Methanol, Heat) Saponification->Methylation Extraction Extraction of FAMEs (Hexane/MTBE) Methylation->Extraction Analysis GC-MS Analysis Extraction->Analysis End Fatty Acid Profile Analysis->End

A schematic of the experimental workflow for fatty acid analysis by GC-MS.
Measurement of Membrane Fluidity using Fluorescence Anisotropy

Fluorescence anisotropy is a powerful technique to assess the rotational mobility of a fluorescent probe embedded in the lipid bilayer, which is inversely related to membrane fluidity.[7][9][23]

1. Probe Selection and Labeling:

  • Choose a suitable fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or Laurdan.

  • Prepare a stock solution of the probe in an appropriate solvent (e.g., tetrahydrofuran (B95107) or dimethylformamide).

  • Resuspend bacterial cells in a suitable buffer to a defined optical density (e.g., OD_600 of 0.4).

  • Add the fluorescent probe to the cell suspension at a final concentration that ensures adequate signal without causing membrane disruption (e.g., 1-10 µM).

  • Incubate the cells with the probe in the dark to allow for its incorporation into the cell membranes.

2. Fluorescence Anisotropy Measurement:

  • Transfer the labeled cell suspension to a cuvette or a microplate well.

  • Use a spectrofluorometer equipped with polarizers.

  • Excite the sample with vertically polarized light at the appropriate excitation wavelength for the chosen probe (e.g., ~350-360 nm for DPH).

  • Measure the fluorescence emission intensity through polarizers oriented parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation polarizer.

  • Calculate the fluorescence anisotropy (r) using the following formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the G-factor, an instrument-specific correction factor.

3. Data Interpretation:

  • Higher anisotropy values indicate lower rotational mobility of the probe and thus, lower membrane fluidity (a more ordered membrane).

  • Lower anisotropy values correspond to higher rotational mobility and a more fluid membrane.

Molecular Dynamics (MD) Simulations of BCFA-Containing Membranes

MD simulations provide a computational approach to study the behavior of lipid bilayers at an atomic level.[24][25][26]

1. System Setup:

  • Build a model lipid bilayer containing the desired composition of phospholipids with BCFAs and any other relevant lipids. This can be done using software packages like GROMACS, CHARMM, or NAMD.

  • Solvate the bilayer with a water model and add ions to neutralize the system and achieve a physiological salt concentration.

2. Simulation Parameters:

  • Choose an appropriate force field that accurately represents the interactions between lipids, water, and ions (e.g., CHARMM36, GROMOS).

  • Define the simulation conditions, including temperature, pressure, and the integration time step.

  • Perform an energy minimization step to remove any steric clashes in the initial configuration.

3. Equilibration:

  • Run a series of short simulations with restraints on the lipid headgroups to allow the lipid tails and the solvent to equilibrate.

  • Gradually release the restraints and continue the simulation until the system properties (e.g., area per lipid, bilayer thickness, temperature, pressure) have converged.

4. Production Run:

  • Once the system is equilibrated, run a long production simulation (typically on the order of nanoseconds to microseconds) to collect data for analysis.

5. Analysis:

  • Analyze the simulation trajectory to calculate various properties of the membrane, such as:

    • Area per lipid

    • Bilayer thickness

    • Deuterium order parameters of the acyl chains

    • Lateral diffusion coefficients of the lipids

    • Radial distribution functions to examine the packing of different lipid species.

Conclusion and Future Directions

Branched-chain fatty acids are critical determinants of the physical properties and biological functions of bacterial cell membranes. Their ability to modulate membrane fluidity is a key adaptive mechanism that allows bacteria to thrive in diverse environments. The disruption of acyl chain packing by BCFAs has far-reaching consequences, influencing the activity of membrane proteins and potentially impacting complex cellular processes like signaling and virulence.

The experimental and computational techniques outlined in this guide provide a robust toolkit for the continued investigation of BCFAs. Future research in this area will likely focus on:

  • Elucidating the specific signaling pathways that are directly regulated by changes in BCFA composition.

  • Characterizing the role of BCFAs in the formation and function of bacterial lipid rafts and their involvement in protein secretion and other complex processes.

  • Exploring the potential of targeting BCFA biosynthesis as a novel strategy for the development of new antimicrobial agents.

A deeper understanding of the intricate functions of branched-chain fatty acids in cell membranes will not only advance our fundamental knowledge of bacterial physiology but also open new avenues for therapeutic intervention against pathogenic bacteria.

References

Commercial Suppliers and Technical Applications of Methyl 14-Methylhexadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 14-methylhexadecanoate, an anteiso-branched chain fatty acid methyl ester, serves as a critical analytical standard in various scientific disciplines, particularly in the fields of lipidomics, microbiology, and food science. Its unique branched structure makes it a valuable internal standard for the accurate quantification of other fatty acids in complex biological matrices. This technical guide provides an overview of commercial suppliers, detailed experimental protocols for its use, and insights into the biological pathways where related compounds are involved.

Commercial Availability of this compound

A number of reputable chemical suppliers offer this compound as a high-purity analytical standard. The table below summarizes key quantitative data from some of these suppliers for easy comparison. Researchers are advised to consult the suppliers' websites and certificates of analysis for the most current and detailed information.

SupplierProduct NumberCAS NumberPurityAvailable Quantities
Larodan21-16142490-49-5>98%[1]10 mg, 25 mg, 100 mg, 250 mg[1]
MedChemExpressHY-1661932490-49-5Not specifiedInquire for bulk
Cayman ChemicalNot specified2490-49-5≥98%Inquire for details

Experimental Protocols: Quantification of Fatty Acids using this compound as an Internal Standard

The primary application of this compound is as an internal standard in gas chromatography-mass spectrometry (GC-MS) based analysis of fatty acid methyl esters (FAMEs). Its non-natural occurrence in many biological systems makes it an ideal candidate for this purpose. Below is a detailed methodology for the analysis of fatty acids in a biological sample.

Lipid Extraction and Saponification

This step aims to extract total lipids from the sample and then hydrolyze the ester linkages to release free fatty acids.

  • Sample Preparation: Homogenize the biological sample (e.g., cell pellet, tissue, or biofluid).

  • Lipid Extraction: Employ a biphasic solvent system, such as the Folch method (chloroform:methanol (B129727), 2:1 v/v) or the Bligh-Dyer method (chloroform:methanol:water), to extract the total lipid content.

  • Saponification: After extraction, evaporate the organic solvent under a stream of nitrogen. Add a known volume of a methanolic solution of sodium hydroxide (B78521) or potassium hydroxide to the lipid extract. This process, known as saponification, hydrolyzes triglycerides and other esterified lipids into their corresponding fatty acid salts and glycerol.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

To increase their volatility for GC analysis, the free fatty acids are converted into their methyl ester counterparts.

  • Internal Standard Spiking: Prior to derivatization, add a precise amount of this compound standard solution to the saponified lipid extract. The concentration of the internal standard should be within the linear range of the instrument's detector.

  • Methylation: Add a methylating agent such as boron trifluoride in methanol (BF3-methanol) or methanolic HCl. Heat the mixture to facilitate the reaction, which converts the fatty acid salts to FAMEs.

  • Extraction of FAMEs: After cooling, add water and a non-polar solvent like hexane (B92381) or heptane (B126788) to the reaction mixture. The FAMEs, including the internal standard, will partition into the organic layer.

  • Sample Cleanup: Carefully collect the organic layer and wash it with a saline solution to remove any remaining catalyst or water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The prepared FAMEs are now ready for analysis.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer is used. The GC is equipped with a capillary column suitable for FAME separation, such as a polar phase column (e.g., polyethylene (B3416737) glycol) or a non-polar column (e.g., dimethylpolysiloxane).

  • Injection: Inject a small volume (typically 1 µL) of the FAME extract into the heated GC inlet.

  • Chromatographic Separation: The FAMEs are separated based on their boiling points and polarity as they travel through the GC column. A temperature gradient program is typically used to achieve optimal separation.

  • Mass Spectrometry Detection: As the FAMEs elute from the GC column, they enter the mass spectrometer, where they are ionized (commonly by electron ionization) and fragmented. The mass spectrometer records the mass-to-charge ratio of the resulting ions.

Data Analysis and Quantification
  • Peak Identification: Identify the peaks corresponding to the individual FAMEs and the this compound internal standard by comparing their retention times and mass spectra to known reference standards and spectral libraries.

  • Quantification: The concentration of each identified fatty acid is calculated by comparing the peak area of its corresponding FAME to the peak area of the this compound internal standard, using a pre-determined response factor.

Below is a visual representation of the experimental workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis BiologicalSample Biological Sample LipidExtraction Lipid Extraction BiologicalSample->LipidExtraction Saponification Saponification LipidExtraction->Saponification InternalStandard Add this compound (Internal Standard) Saponification->InternalStandard Methylation Methylation (e.g., BF3-methanol) InternalStandard->Methylation FAMEExtraction FAME Extraction Methylation->FAMEExtraction GCMS GC-MS Analysis FAMEExtraction->GCMS DataAnalysis Data Analysis & Quantification GCMS->DataAnalysis

Caption: Experimental workflow for FAME analysis using an internal standard.

Biological Significance: Role in Aminoacyl-tRNA Synthesis

While this compound itself is primarily used as an analytical standard, its cholesteryl ester counterpart, cholesteryl 14-methylhexadecanoate, has been implicated in a crucial biological process: the synthesis of aminoacyl-tRNA. This process is the first step in protein synthesis, where amino acids are attached to their corresponding transfer RNA (tRNA) molecules.

Studies have shown that the activity of aminoacyl-tRNA synthetases, the enzymes responsible for this attachment, can be modulated by cholesteryl 14-methylhexadecanoate. The proposed mechanism involves the binding of this lipid to the enzyme, which in turn influences its catalytic activity. This suggests a potential regulatory role for specific lipids in the fundamental process of protein synthesis.

The logical relationship in this pathway can be visualized as follows:

signaling_pathway cluster_components Components of Aminoacyl-tRNA Synthesis AminoAcid Amino Acid Aminoacyl_tRNA_Synthetase Aminoacyl-tRNA Synthetase AminoAcid->Aminoacyl_tRNA_Synthetase tRNA tRNA tRNA->Aminoacyl_tRNA_Synthetase ATP ATP ATP->Aminoacyl_tRNA_Synthetase Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA_Synthetase->Aminoacyl_tRNA Catalyzes Cholesteryl_Ester Cholesteryl 14-methylhexadecanoate Cholesteryl_Ester->Aminoacyl_tRNA_Synthetase Modulates Activity Protein_Synthesis Protein Synthesis Aminoacyl_tRNA->Protein_Synthesis

Caption: Role of cholesteryl 14-methylhexadecanoate in aminoacyl-tRNA synthesis.

References

An In-depth Technical Guide to Methyl 14-methylhexadecanoate (CAS 2490-49-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 14-methylhexadecanoate, with the CAS number 2490-49-5, is a branched-chain fatty acid methyl ester (FAME). It is also known as methyl anteiso-heptadecanoate. This compound is of growing interest in various scientific fields due to its presence in natural sources and its potential biological activities. This technical guide provides a comprehensive overview of the chemical information, biological significance, and experimental protocols related to this compound, tailored for a scientific audience.

Chemical and Physical Properties

This compound is structurally a seventeen-carbon fatty acid with a methyl branch at the antepenultimate (n-3) carbon, which is then esterified with methanol (B129727). This anteiso branching imparts distinct physical and chemical properties compared to its straight-chain analogue, methyl heptadecanoate.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
CAS Number 2490-49-5
Molecular Formula C₁₈H₃₆O₂
Molecular Weight 284.48 g/mol
IUPAC Name This compound
Synonyms Methyl anteiso-heptadecanoate, 14-Methylpalmitic acid methyl ester
Appearance Liquid
Boiling Point 156.5 °C at 1.95 Torr
Density 0.863 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in ethanol, DMF, and DMSO (all at 20 mg/ml)
Storage Temperature -20°C

Table 2: Spectroscopic Data for this compound [1]

Spectroscopy Data Highlights
GC-MS The mass spectrum shows characteristic fragmentation patterns for a fatty acid methyl ester. Key fragments can be observed that correspond to the loss of the methoxy (B1213986) group and cleavage at various points along the carbon chain.
¹H NMR The proton NMR spectrum will show characteristic signals for the terminal methyl groups, the methylene (B1212753) chain, the methoxy group of the ester, and the methine proton at the branch point.
¹³C NMR The carbon NMR spectrum provides distinct signals for the carbonyl carbon of the ester, the methoxy carbon, the carbons of the aliphatic chain, and the carbons at the branch point, confirming the anteiso structure.

Biological Significance and Applications

This compound has been identified in various natural sources, including bacteria, plants, and marine organisms. Its biological roles are an active area of research, with several key functions and potential applications emerging.

Role in Cellular Membranes

As a branched-chain fatty acid, 14-methylhexadecanoic acid (the unesterified form) is a component of bacterial cell membranes. The anteiso-branching helps to maintain membrane fluidity at lower temperatures by disrupting the tight packing of straight-chain fatty acids. This adaptation is crucial for the survival of certain bacteria in cold environments.

Antimicrobial and Antioxidant Potential

Several studies have reported the antimicrobial and antioxidant properties of extracts containing this compound. While the specific contribution of this compound to the overall activity is still under investigation, it is considered a potential bioactive component. Further research is needed to determine its minimum inhibitory concentrations (MICs) against a range of pathogens and to elucidate its antioxidant mechanism.

Role in Protein Synthesis (as Cholesteryl Ester)

Research has highlighted the significant role of the cholesteryl ester of 14-methylhexadecanoic acid in protein synthesis. Specifically, cholesteryl 14-methylhexadecanoate has been shown to be essential for the function of aminoacyl-tRNA ligases and peptide elongation factors.[3][4][5][6] It appears to play a crucial role in the synthesis of aminoacyl-sRNA complexes and affects the function of ribosomal sites involved in peptide elongation.[3][7] This suggests a potential regulatory role for this lipid in gene translation.

Diagram: Hypothetical Role of Cholesteryl 14-methylhexadecanoate in Protein Synthesis

Protein_Synthesis_Modulation cluster_aminoacylation Aminoacyl-tRNA Synthesis cluster_elongation Peptide Elongation AA Amino Acid Ligase Aminoacyl-tRNA Ligase AA->Ligase tRNA tRNA tRNA->Ligase aa_tRNA Aminoacyl-tRNA Ligase->aa_tRNA ATP -> AMP + PPi Ribosome Ribosome aa_tRNA->Ribosome Binding to A-site Polypeptide Growing Polypeptide Chain Ribosome->Polypeptide Peptidyl Transfer mRNA mRNA mRNA->Ribosome EF Elongation Factors EF->Ribosome Cholesteryl_Ester Cholesteryl 14-methylhexadecanoate Cholesteryl_Ester->Ligase Modulates Activity Cholesteryl_Ester->Ribosome Affects Ribosomal Sites Cholesteryl_Ester->EF Essential for Function

Caption: Modulation of Protein Synthesis by Cholesteryl 14-methylhexadecanoate.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of this compound

While several synthetic routes exist, a common approach involves the esterification of 14-methylhexadecanoic acid. A detailed multi-step synthesis of the parent fatty acid has been described, which can then be followed by esterification.[8][9]

Diagram: Simplified Synthetic Workflow

Synthesis_Workflow Start Commercially Available Starting Materials Step1 Multi-step synthesis to form 14-methylhexadecanoic acid Start->Step1 Esterification Esterification with Methanol (e.g., using an acid catalyst like H₂SO₄) Step1->Esterification Purification Purification (e.g., Column Chromatography) Esterification->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of FAMEs. The following is a typical protocol for the analysis of bacterial fatty acids, which would be applicable to this compound.[10][11][12][13]

Experimental Protocol: GC-MS Analysis of Bacterial FAMEs

  • Sample Preparation (from bacterial culture):

    • Harvest approximately 40 mg of bacterial cells from a culture plate.

    • Saponification: Add 1.0 ml of a saponification reagent (e.g., 45g NaOH in 150 ml methanol and 150 ml distilled water) to the cells. Heat in a boiling water bath for 30 minutes with intermittent vortexing.

    • Methylation: Cool the tubes and add 2.0 ml of a methylation reagent (e.g., 325 ml of 6.0 N HCl in 275 ml methanol). Heat at 80°C for 10 minutes.

    • Extraction: After cooling, add 1.25 ml of an extraction solvent (e.g., a 1:1 mixture of methyl tert-butyl ether and hexane). Gently mix for 10 minutes.

    • Phase Separation: Centrifuge to separate the phases and transfer the upper organic phase containing the FAMEs to a clean vial.

    • Base Wash: Add approximately 3.0 ml of a dilute NaOH solution to the organic phase, mix for 5 minutes, and then transfer the washed organic phase to a GC vial.

  • GC-MS Analysis:

    • Instrument: Agilent 7890 GC with a 5975 MSD, or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or a similar non-polar capillary column.

    • Carrier Gas: Helium or Hydrogen.

    • Oven Temperature Program:

      • Initial temperature: 170°C.

      • Ramp: 5°C/min to 270°C.

      • Hold at 270°C for 2 minutes.

    • Injector: Splitless or split mode, depending on the sample concentration.

    • MS Detector: Scan range of m/z 50-550.

Diagram: GC-MS Analysis Workflow

GCMS_Workflow Sample Bacterial Cell Pellet Saponification Saponification (NaOH, MeOH, H₂O, Heat) Sample->Saponification Methylation Methylation (HCl, MeOH, Heat) Saponification->Methylation Extraction Liquid-Liquid Extraction (Organic Solvent) Methylation->Extraction Analysis GC-MS Analysis Extraction->Analysis Data Data Acquisition and Spectral Library Matching Analysis->Data

Caption: Workflow for the preparation and GC-MS analysis of bacterial FAMEs.

Antimicrobial Activity Assay

The antimicrobial activity of this compound can be assessed using standard methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay for MIC Determination

  • Preparation of Inoculum:

    • Grow the test microorganism (bacterial or fungal strain) in a suitable broth medium to the mid-logarithmic phase.

    • Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/ml for bacteria).

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate.

    • Include positive (microorganism with no compound) and negative (medium only) controls.

    • Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.

Safety and Handling

While specific toxicity data for this compound is limited, it is prudent to handle it with standard laboratory precautions.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or under a chemical fume hood.

  • Avoid contact with skin and eyes.

  • Store at the recommended temperature of -20°C.

Conclusion

This compound is a branched-chain fatty acid methyl ester with emerging biological significance. Its role as a component of cell membranes and the involvement of its cholesteryl ester in protein synthesis highlight its importance in cellular processes. Further research into its specific antimicrobial and antioxidant activities, as well as its potential modulation of signaling pathways, is warranted. The experimental protocols provided in this guide offer a starting point for researchers interested in investigating the properties and applications of this compound in various fields, including drug development.

References

An In-Depth Technical Guide to the Discovery and History of Anteiso Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anteiso fatty acids, a class of branched-chain fatty acids (BCFAs), are characterized by a methyl group on the antepenultimate carbon atom from the methyl end of the acyl chain. While less ubiquitous than their straight-chain counterparts, these lipids play a crucial role in various biological systems, most notably in maintaining membrane fluidity in bacteria. Their unique structural properties and biosynthetic pathways have made them a subject of interest in microbiology, biochemistry, and more recently, in the context of human health and nutrition. This technical guide provides a comprehensive overview of the discovery, history, quantitative distribution, and analytical methodologies related to anteiso fatty acids, along with an exploration of their emerging role as signaling molecules.

Discovery and Historical Timeline

The journey to understanding anteiso fatty acids is intertwined with the broader history of lipid chemistry. Early studies focused on identifying and characterizing fatty acids from various natural sources, which eventually led to the recognition of branched-chain structures.

  • 1823: The first branched-chain fatty acid, isovaleric acid, was isolated from dolphin and porpoise head oil by the French chemist Michel Eugène Chevreul. He named it "acide phocénique."[1] This discovery marked the initial recognition of non-linear fatty acid structures.

  • 1929: A significant milestone was the isolation of a higher molecular weight branched-chain fatty acid, tuberculostearic acid (10-methyloctadecanoic acid), from Mycobacterium tuberculosis by R.J. Anderson and his colleagues.[1] This finding highlighted the presence of unique fatty acids in bacteria.

  • 1963: The widespread occurrence and significance of iso- and anteiso-fatty acids as major components of bacterial lipids were firmly established by T. Kaneda in his seminal work on Bacillus subtilis.[2] This research laid the foundation for the use of branched-chain fatty acid profiles in bacterial taxonomy.[2][3][4][5]

Quantitative Distribution of Anteiso Fatty Acids

Anteiso fatty acids are predominantly found in the cell membranes of many bacterial species, where they, along with iso-fatty acids, regulate membrane fluidity, particularly in response to temperature changes.[6][7] Their presence is a key chemotaxonomic marker.[3][5]

Table 1: Fatty Acid Composition of Selected Bacillus Species (% of Total Fatty Acids)

Fatty AcidB. alveiB. brevisB. cereusB. circulansB. licheniformisB. maceransB. megateriumB. polymyxaB. pumilusB. subtilis
iso-C14:02.11.82.52.32.02.22.42.11.92.6
iso-C15:025.428.135.627.826.529.324.726.927.325.1
anteiso-C15:0 45.2 42.8 15.3 44.1 46.8 41.7 48.2 43.5 45.6 47.3
iso-C16:05.34.96.15.55.15.85.05.24.85.4
n-C16:08.79.512.39.18.910.18.59.39.88.2
iso-C17:04.13.85.24.33.94.63.84.03.74.2
anteiso-C17:0 9.2 9.1 12.0 9.9 8.8 9.5 7.4 9.0 7.9 7.2

Data synthesized from Kaneda, T. (1967). Fatty acids in the genus Bacillus. I. Iso- and anteiso-fatty acids as characteristic constituents of lipids in 10 species. Journal of Bacteriology, 93(3), 894–903.[7]

Beyond bacteria, anteiso fatty acids are also found in smaller quantities in various other organisms, including:

  • Human Sebum and Vernix Caseosa: High proportions of iso- and anteiso-fatty acids with chain lengths from C8 to C30 are present.[2]

  • Mammalian Hair: 18-Methyleicosanoic acid, an anteiso fatty acid, is a major component of hair lipids, contributing to its waterproof barrier.[2]

  • Plants: Chia oil contains anteiso fatty acids with chain lengths up to C35.[2]

Biosynthesis of Anteiso Fatty Acids

The biosynthesis of anteiso fatty acids shares the same core enzymatic machinery as straight-chain fatty acid synthesis (FASII system in bacteria), involving the sequential condensation of malonyl-CoA. The key difference lies in the initial primer molecule used to initiate the process.

  • Straight-chain fatty acids are typically initiated with acetyl-CoA.

  • Iso-fatty acids are initiated with isobutyryl-CoA or isovaleryl-CoA, derived from the branched-chain amino acids valine and leucine, respectively.

  • Anteiso-fatty acids are initiated with 2-methylbutyryl-CoA, which is derived from the branched-chain amino acid isoleucine.

The enzyme β-ketoacyl-acyl carrier protein synthase III (FabH) is responsible for the initial condensation step and its substrate specificity plays a crucial role in determining the ratio of different fatty acid types.

Caption: Biosynthesis pathway of anteiso fatty acids.

Experimental Protocols for Analysis

The analysis of anteiso fatty acids typically involves their extraction from the biological matrix, derivatization to more volatile esters, and subsequent separation and identification by gas chromatography-mass spectrometry (GC-MS).

Extraction of Total Fatty Acids

A common method for lipid extraction is a modification of the Bligh and Dyer procedure.

  • Homogenization: Homogenize the sample (e.g., bacterial cell pellet, tissue) in a mixture of chloroform (B151607):methanol:water (1:2:0.8, v/v/v).

  • Phase Separation: Add additional chloroform and water to achieve a final ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v) and centrifuge to separate the phases.

  • Collection: The lower chloroform phase, containing the lipids, is carefully collected.

  • Drying: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC analysis, the fatty acids are converted to their methyl esters (FAMEs) to increase their volatility.

  • Saponification (for esterified fatty acids):

    • To the dried lipid extract, add a solution of 0.5 M NaOH in methanol.

    • Heat at 100°C for 5-10 minutes to hydrolyze the ester linkages.

  • Methylation:

    • Add a solution of 14% boron trifluoride (BF₃) in methanol.

    • Heat at 100°C for 2-5 minutes.

  • Extraction of FAMEs:

    • Cool the reaction mixture and add hexane (B92381) and saturated NaCl solution.

    • Vortex thoroughly and centrifuge to separate the phases.

    • The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Injection: Inject an aliquot of the FAMEs in hexane into the GC-MS system.

  • Separation: Use a suitable capillary column (e.g., a polar column like those with a cyanopropyl stationary phase) to separate the FAMEs based on their boiling points and polarity.

  • Detection and Identification: The separated FAMEs are detected by the mass spectrometer. Identification is based on their retention times compared to known standards and their characteristic mass spectra.

Experimental_Workflow cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization (Chloroform:Methanol:Water) Sample->Homogenization Phase_Separation Phase Separation Homogenization->Phase_Separation Lipid_Extract Total Lipid Extract Phase_Separation->Lipid_Extract Saponification Saponification (Methanolic NaOH) Lipid_Extract->Saponification Methylation Methylation (BF₃-Methanol) Saponification->Methylation FAME_Extraction FAME Extraction (Hexane) Methylation->FAME_Extraction FAMEs Fatty Acid Methyl Esters (FAMEs) FAME_Extraction->FAMEs GC_MS GC-MS Analysis FAMEs->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis

Caption: Experimental workflow for the analysis of anteiso fatty acids.

Emerging Roles in Cell Signaling

While the primary role of anteiso fatty acids is structural, recent research suggests they may also participate in cellular signaling, although this is a less explored area compared to their straight-chain and polyunsaturated counterparts.

  • Activation of Peroxisome Proliferator-Activated Receptors (PPARs): Some studies have indicated that branched-chain fatty acids, including anteiso forms, can act as agonists for PPARs.[1] PPARs are nuclear receptors that play a critical role in the regulation of lipid metabolism and inflammation. The activation of PPARs by BCFAs suggests a potential role for these fatty acids in modulating gene expression related to metabolic processes.[1]

  • Differential Effects on Gene Expression: In hepatocytes, iso- and anteiso-BCFAs have been shown to have opposing effects on the expression of genes involved in lipid synthesis, such as fatty acid synthase (FASN).[8] This suggests that different types of BCFAs may have distinct signaling properties and contribute to the fine-tuning of metabolic pathways.[8]

It is important to note that research into the signaling functions of anteiso fatty acids is still in its early stages. Their primary and well-established function remains the modulation of membrane biophysical properties.

Conclusion

From their initial discovery as unusual lipid components to their established role as key regulators of membrane fluidity in bacteria, anteiso fatty acids have a rich history in the field of biochemistry. Their unique biosynthesis and distribution have made them invaluable tools for bacterial taxonomy. While their role as signaling molecules is an emerging area of research, it opens up new avenues for understanding their broader physiological significance. The detailed methodologies for their analysis, refined over decades, continue to enable new discoveries about these fascinating branched-chain lipids. This guide provides a foundational understanding for researchers and professionals seeking to explore the multifaceted world of anteiso fatty acids.

References

Methodological & Application

Synthesis protocol for methyl 14-methylhexadecanoate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthetic protocol for the preparation of methyl 14-methylhexadecanoate, an anteiso-branched chain fatty acid methyl ester. The synthesis follows a robust two-stage process commencing with the synthesis of the precursor, 14-methylhexadecanoic acid, via malonic ester synthesis. This is followed by a straightforward acid-catalyzed esterification to yield the final product. This protocol includes detailed methodologies, quantitative data presented in tabular format, and a visual representation of the synthetic workflow to ensure reproducibility and clarity for researchers in organic synthesis and drug development.

Introduction

Branched-chain fatty acids, such as 14-methylhexadecanoic acid, are important components of bacterial cell membranes and have various biological activities. Their methyl esters are often used as standards in analytical chemistry and as intermediates in the synthesis of more complex bioactive molecules. The protocol outlined herein describes a reliable method for the synthesis of this compound, starting from commercially available reagents.

Stage 1: Synthesis of 14-Methylhexadecanoic Acid via Malonic Ester Synthesis

The first stage involves the construction of the C17 branched fatty acid backbone using the malonic ester synthesis. This classic method allows for the elongation of an alkyl chain by two carbons, culminating in a carboxylic acid.

Experimental Protocol
  • Deprotonation of Diethyl Malonate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol (B145695) under an inert atmosphere (e.g., nitrogen or argon). Diethyl malonate is then added dropwise to the cooled sodium ethoxide solution to form the sodium salt of diethyl malonate, a potent nucleophile.

  • Alkylation: 1-Bromo-12-methyltetradecane is added to the reaction mixture. The mixture is heated to reflux to facilitate the SN2 reaction between the diethyl malonate enolate and the alkyl halide. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Saponification: Once the alkylation is complete, the reaction mixture is cooled, and a solution of sodium hydroxide (B78521) in water is added. The mixture is heated to reflux to hydrolyze the diethyl ester to the corresponding dicarboxylate salt.

  • Acidification and Decarboxylation: After cooling, the reaction mixture is acidified with a strong acid, such as hydrochloric acid, until the pH is acidic. This protonates the dicarboxylate to form the dicarboxylic acid, which is unstable and undergoes decarboxylation upon gentle heating to yield 14-methylhexadecanoic acid.

  • Work-up and Purification: The crude 14-methylhexadecanoic acid is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data
Reagent/ParameterQuantityMolar EquivalentNotes
Diethyl malonate1.1 eq1.1
Sodium1.1 eq1.1In anhydrous ethanol
1-Bromo-12-methyltetradecane1.0 eq1.0Limiting reagent
Sodium Hydroxide3.0 eq3.0For saponification
Hydrochloric Acid (conc.)As needed-For acidification
Reaction Temperature (Alkylation)Reflux-
Reaction Time (Alkylation)12-24 hours-Monitor by TLC
Expected Yield70-85%-Based on similar syntheses

Stage 2: Acid-Catalyzed Esterification of 14-Methylhexadecanoic Acid

The second stage involves the conversion of the synthesized 14-methylhexadecanoic acid to its methyl ester via Fischer esterification.

Experimental Protocol
  • Reaction Setup: 14-Methylhexadecanoic acid is dissolved in an excess of anhydrous methanol (B129727) in a round-bottom flask.

  • Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid or anhydrous HCl in methanol, is carefully added to the solution.[1]

  • Reaction: The mixture is heated to reflux for several hours. The reaction can be monitored by TLC or gas chromatography (GC) to confirm the conversion of the carboxylic acid to the methyl ester.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by column chromatography on silica (B1680970) gel or distillation under reduced pressure.

Quantitative Data
Reagent/ParameterQuantityMolar EquivalentNotes
14-Methylhexadecanoic Acid1.0 eq1.0
Anhydrous MethanolLarge Excess-Serves as reactant and solvent
Concentrated Sulfuric Acid0.1-0.2 eq-Catalyst
Reaction TemperatureReflux-
Reaction Time4-8 hours-Monitor by TLC/GC
Expected Yield>90%-

Synthesis Workflow

Synthesis_Workflow cluster_0 Stage 1: Synthesis of 14-Methylhexadecanoic Acid cluster_1 Stage 2: Esterification Diethyl_Malonate Diethyl Malonate NaOEt Sodium Ethoxide in Ethanol Alkylation Alkylation with 1-Bromo-12-methyltetradecane NaOEt->Alkylation Saponification Saponification (NaOH, H2O) Alkylation->Saponification Decarboxylation Acidification & Decarboxylation Saponification->Decarboxylation Product1 14-Methylhexadecanoic Acid Decarboxylation->Product1 Esterification Esterification Product1->Esterification Methanol_H Methanol (excess) + H2SO4 (cat.) Methanol_H->Esterification Product2 This compound Esterification->Product2

Caption: Synthetic workflow for this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium metal is highly reactive with water and should be handled with extreme care.

  • Strong acids and bases are corrosive and should be handled with appropriate caution.

  • Organic solvents are flammable and should be kept away from ignition sources.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of methyl 14-methylhexadecanoate.

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide for the identification and quantification of methyl 14-methylhexadecanoate using gas chromatography-mass spectrometry (GC-MS). This compound is a branched-chain fatty acid methyl ester (FAME) of interest in various fields, including microbiology, food science, and biomedical research. The protocols detailed herein cover sample preparation through derivatization, GC-MS instrumentation setup, and data analysis. This guide is intended for researchers, scientists, and professionals in drug development seeking a reliable method for the analysis of this and similar compounds.

Introduction

Branched-chain fatty acids (BCFAs) are important components of lipids in various organisms and are known to have unique physicochemical properties.[1] Accurate identification and quantification of BCFAs are crucial for understanding their biological roles and for various industrial applications. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds, making it ideal for the analysis of FAMEs.[2] This application note focuses on the GC-MS analysis of this compound, the methyl ester of 14-methylhexadecanoic acid.[3] The methodologies described can be adapted for the analysis of other BCFAs.

Experimental Protocols

Sample Preparation: Fatty Acid Methyl Ester (FAME) Derivatization

To increase volatility for GC analysis, fatty acids are typically converted to their corresponding methyl esters.[2] An acid-catalyzed esterification method is described below.

Materials:

  • Sample containing 14-methylhexadecanoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Heptane (B126788)

  • 1M Sodium Chloride (NaCl) solution

  • Internal Standard (e.g., methyl nonadecanoate, C19:0) solution in chloroform (B151607) (~2 mg/mL)[4]

  • Borosilicate glass vials with PTFE-lined caps[4]

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen gas supply for drying (optional)[4]

Procedure:

  • Transfer a known amount of the sample (e.g., extracted lipids) into a 2 mL borosilicate glass vial.

  • Add 20 µL of the internal standard solution (e.g., methyl nonadecanoate) to the vial.[4]

  • Add 800 µL of freshly prepared methylation reagent (1.5% concentrated H₂SO₄ in anhydrous methanol).[4]

  • Securely cap the vials and heat at a controlled temperature (e.g., 80°C) for 1-2 hours.

  • Allow the vials to cool to room temperature.

  • Add 300 µL of 1M NaCl solution and 300 µL of heptane to the vial.[4]

  • Vortex the vial vigorously for 1 minute to extract the FAMEs into the heptane layer.

  • Allow the phases to separate.

  • Carefully transfer the upper heptane layer to a clean GC vial.

  • For samples with low FAME content, the heptane extract can be concentrated under a gentle stream of nitrogen.[4]

  • The prepared FAME samples are now ready for GC-MS analysis. Store at -20°C until injection.[4]

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of FAMEs. These may need to be optimized for your specific instrument and column.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplit (e.g., 20:1 ratio) or Splitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Program- Initial Temperature: 100°C, hold for 2 min- Ramp: 10°C/min to 250°C- Hold: 5 min at 250°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 50-400
Scan ModeFull Scan
Transfer Line Temp.280°C
Ion Source Temp.230°C

Data Presentation and Analysis

Identification of this compound

The identification of this compound is based on its retention time and mass spectrum. The mass spectrum of this compound is characterized by specific fragment ions. The molecular ion peak [M]⁺ is expected at m/z 284.[5] Other characteristic ions can be observed in the mass spectrum.

Table 2: Characteristic Mass Spectral Data for this compound

m/zInterpretation
284Molecular Ion [M]⁺
255[M-29]⁺ (Loss of C₂H₅)
241[M-43]⁺ (Loss of C₃H₇)
87McLafferty rearrangement ion
74McLafferty rearrangement ion (base peak)[6]

Note: The fragmentation pattern of branched-chain fatty acid methyl esters can be complex and may require careful interpretation. Comparison with a known standard and library spectra (e.g., NIST) is highly recommended.[7]

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using a certified standard of this compound. An internal standard, such as methyl nonadecanoate, should be used to correct for variations in sample preparation and injection.

Table 3: Example Calibration Data for Quantitative Analysis

Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]

Note: This table is a template. Users should generate their own calibration data.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the GC-MS analysis of this compound.

experimental_workflow sample Sample containing 14-methylhexadecanoic acid derivatization FAME Derivatization (Acid-Catalyzed) sample->derivatization  Add Methanol/H₂SO₄ extraction Liquid-Liquid Extraction (Heptane) derivatization->extraction  Add Heptane/NaCl gc_ms_analysis GC-MS Analysis extraction->gc_ms_analysis  Inject Extract data_processing Data Processing and Quantification gc_ms_analysis->data_processing  Acquire Data

Caption: Experimental workflow for GC-MS analysis.

Data Analysis Logic

The logical flow for identifying and quantifying the target analyte from the acquired GC-MS data is shown below.

data_analysis_logic raw_data Raw GC-MS Data (Chromatograms & Spectra) peak_integration Peak Integration raw_data->peak_integration spectral_matching Mass Spectral Library Matching (e.g., NIST) raw_data->spectral_matching retention_time Retention Time Comparison with Standard raw_data->retention_time identification Compound Identification peak_integration->identification spectral_matching->identification retention_time->identification quantification Quantification identification->quantification calibration Calibration Curve (Standard Solutions) calibration->quantification final_report Final Report quantification->final_report

Caption: Logical flow for data analysis.

Conclusion

This application note provides a detailed protocol for the GC-MS analysis of this compound. The described methods for sample preparation, instrumentation, and data analysis offer a reliable approach for the identification and quantification of this branched-chain fatty acid methyl ester. The provided workflows and data tables serve as a practical guide for researchers in various scientific disciplines. The principles outlined here can be readily adapted for the analysis of other FAMEs.

References

Application Notes and Protocols for the NMR Spectral Analysis of Methyl 14-Methylhexadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For long-chain fatty acid methyl esters (FAMEs) such as methyl 14-methylhexadecanoate, ¹H and ¹³C NMR provide critical information for confirming identity, assessing purity, and characterizing the chemical environment of each atom in the molecule. These application notes provide detailed ¹H and ¹³C NMR spectral data, experimental protocols for data acquisition, and a workflow for the analysis of this compound.

Data Presentation

The following tables summarize the predicted quantitative ¹H and ¹³C NMR spectral data for this compound. The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The data is based on typical values for long-chain and branched-chain fatty acid methyl esters.

Table 1: ¹H NMR Spectral Data for this compound (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegration (Number of ¹H)Assignment
~3.67Singlet3-O-CH ₃ (Methyl Ester)
~2.30Triplet2-CH ₂-C=O (α-methylene)
~1.63Multiplet2-CH ₂-CH₂-C=O (β-methylene)
~1.51Multiplet1-CH (CH₃)- (Methine at C-14)
~1.25Multiplet~20-(CH ₂)₁₀- (Methylene chain)
~0.88Triplet3-CH₂-CH ₃ (Terminal methyl at C-16)
~0.86Doublet3-CH(CH ₃)- (Methyl branch at C-14)

Table 2: ¹³C NMR Spectral Data for this compound (Predicted)

Chemical Shift (δ, ppm)Assignment
~174.4C =O (Ester Carbonyl)
~51.4-O-C H₃ (Methyl Ester)
~36.8C H(CH₃)- (Methine at C-14)
~34.1-C H₂-C=O (α-methylene)
~32.0 - 29.1-(C H₂)₁₀- (Methylene chain)
~27.2-C H₂-CH(CH₃)- (C-13)
~25.0-C H₂-CH₂-C=O (β-methylene)
~22.7-CH₂-C H₃ (Terminal methyl at C-16)
~19.7-CH(C H₃)- (Methyl branch at C-14)
~14.1-C H₂-CH₃ (Terminal methyl at C-16)
~11.4-CH(CH₃)-C H₂-CH₃ (C-15)

Experimental Protocols

The following protocols describe the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. CDCl₃ is a common solvent for fatty acid methyl esters due to its excellent dissolving properties and minimal spectral overlap.

  • Dissolution: Gently swirl the vial to ensure the sample is completely dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

Instrumentation: A 400 MHz (or higher field) NMR spectrometer is recommended for good spectral resolution.

¹H NMR Spectroscopy:

  • Experiment: Standard 1D proton experiment.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Angle: 30-45°

  • Spectral Width: 0-12 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 8-16

  • Referencing: The residual CHCl₃ signal at 7.26 ppm can be used for calibration, with the TMS signal at 0.00 ppm as the primary reference.

¹³C NMR Spectroscopy:

  • Experiment: Proton-decoupled 1D carbon experiment.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Angle: 30-45°

  • Spectral Width: 0-200 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Referencing: The CDCl₃ triplet centered at 77.16 ppm is used for calibration.

Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation.

  • Phasing: Manually phase the spectra to obtain a flat baseline and pure absorption lineshapes.

  • Baseline Correction: Apply a polynomial baseline correction to the entire spectrum.

  • Referencing: Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the solvent signal.

  • Integration: For ¹H spectra, integrate the signals to determine the relative number of protons for each resonance.

Mandatory Visualization

The following diagram illustrates the general workflow for NMR spectral analysis of this compound.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr ft Fourier Transformation h1_nmr->ft c13_nmr->ft phase Phasing ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference integrate Integration (1H) assign_peaks Peak Assignment reference->assign_peaks integrate->assign_peaks structure_confirm Structure Confirmation assign_peaks->structure_confirm purity Purity Assessment structure_confirm->purity

NMR Analysis Workflow

Application Note: High-Throughput Fatty Acid Methyl Ester (FAME) Analysis for Microbial Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The conversion of fatty acids to their corresponding methyl esters is essential for GC analysis as it increases their volatility and thermal stability, allowing for separation and identification.[6][7][8] This process typically involves four key steps: saponification to release fatty acids from lipids, methylation to form FAMEs, extraction of FAMEs into an organic solvent, and a final wash step to purify the sample before injection into the GC-MS system.[9]

Experimental Workflow Overview

The overall workflow for FAME analysis involves sample preparation, chemical derivatization, and instrumental analysis. The following diagram illustrates the key stages of the process.

FAME_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Chemical Derivatization cluster_extraction_cleanup Extraction & Cleanup cluster_analysis Analysis Harvest Harvest Microbial Cells Lyophilize Lyophilize (Optional) Harvest->Lyophilize Saponification Saponification Lyophilize->Saponification Methylation Methylation Saponification->Methylation Extraction Extraction Methylation->Extraction Base_Wash Base Wash Extraction->Base_Wash GCMS GC-MS Analysis Base_Wash->GCMS Data_Analysis Data Analysis GCMS->Data_Analysis

Caption: General workflow for FAME analysis of microbial samples.

Detailed Experimental Protocols

This section provides two detailed protocols for FAME analysis: a comprehensive method for total fatty acid analysis and a rapid method for high-throughput screening.

Protocol 1: Comprehensive FAME Analysis

This protocol is adapted from the MIDI Sherlock Microbial Identification System and other established methods, providing a thorough extraction and derivatization for accurate microbial identification and characterization.[9]

Materials and Reagents:

  • Reagent 1 (Saponification): 45 g Sodium Hydroxide (NaOH), 150 mL Methanol (MeOH), 150 mL distilled water.[9]

  • Reagent 2 (Methylation): 325 mL 6.0 N Hydrochloric Acid (HCl), 275 mL Methanol (MeOH).[9]

  • Reagent 3 (Extraction): 200 mL Hexane (B92381), 200 mL Methyl tert-butyl ether (MTBE).[9]

  • Reagent 4 (Base Wash): 10.8 g NaOH in 900 mL distilled water.[9]

  • Internal Standard (e.g., Heptadecanoic acid, C17:0).[10]

  • Clean 13x100 mm glass tubes with Teflon-lined caps.

  • GC vials with inserts.[11]

Procedure:

  • Harvesting: Using a sterile loop, harvest approximately 40 mg of bacterial cells from a pure culture plate. For slow-growing organisms, ensure sufficient biomass is collected.[9] Place the cells into a clean 13x100 mm tube.

  • Saponification:

    • Add 1.0 mL of Reagent 1 to the tube containing the cells.

    • Securely seal the tube with a Teflon-lined cap and vortex briefly.

    • Heat in a boiling water bath for 5 minutes, then vortex vigorously for 5-10 seconds.

    • Return the tube to the boiling water bath for a total of 30 minutes.[9]

    • Cool the tube to room temperature.

  • Methylation:

    • Uncap the cooled tube and add 2.0 mL of Reagent 2.

    • Recap the tube, vortex briefly, and heat at 80°C for 10 minutes. This step is critical for time and temperature.[9]

    • Cool the tube to room temperature.

  • Extraction:

    • Add 1.25 mL of Reagent 3 to the cooled tube.

    • Recap and gently tumble on a rotator for approximately 10 minutes.[9]

    • Centrifuge at 1,000 x g for 10 minutes to separate the phases.[10]

    • The top organic phase contains the FAMEs.

  • Base Wash:

    • Carefully transfer the upper organic phase to a new clean tube.

    • Add approximately 3.0 mL of Reagent 4 to the new tube.

    • Recap and tumble for 5 minutes.[9]

    • Centrifuge briefly to separate the phases.

  • Sample Preparation for GC-MS:

    • Transfer approximately two-thirds of the top organic phase to a GC vial for analysis.[9]

Protocol 2: Rapid Direct Transesterification

This method combines extraction and transesterification into a single step, suitable for rapid screening of a large number of samples.[12][13]

Materials and Reagents:

  • Methylation Mixture: 20:1 (v/v) anhydrous Methanol/Acetyl Chloride. Prepare fresh and keep on ice.[12]

  • Hexane (GC grade).

  • Deionized water.

  • Freeze-dried microbial biomass.

  • Internal Standard (e.g., Pentadecanoic acid, C15:0).[14]

  • Heat-resistant screw-cap tubes.

Procedure:

  • Sample Preparation: Place 10-50 mg of freeze-dried microbial cells in a screw-cap tube. Add the internal standard.[12][14]

  • Combined Extraction and Methylation:

    • Add 2 mL of the methylation mixture and 1 mL of hexane to the sample tube.

    • Cap the tube tightly and heat at 100°C for 10 minutes.[12]

    • A single phase should form.

  • Phase Separation and Extraction:

    • Cool the tube to room temperature.

    • Add 2 mL of deionized water and 2 mL of hexane. Two phases should form.[12]

    • Vortex thoroughly and centrifuge to separate the phases.

  • Sample Preparation for GC-MS:

    • Carefully transfer the upper hexane layer to a GC vial for analysis.[12]

Data Presentation

Quantitative data from FAME analysis is typically presented as the relative percentage of each identified fatty acid. The following table shows a representative FAME profile for two different bacterial species.

Fatty AcidRetention Time (min)Species A (% Composition)Species B (% Composition)
14:0 Myristic12.55.23.1
15:0 Pentadecanoic13.81.58.9
16:1 Palmitoleic15.015.82.5
16:0 Palmitic15.230.125.6
17:0 Heptadecanoic16.40.812.3
18:1 Oleic17.525.515.7
18:0 Stearic17.710.320.4
19:0 Nonadecanoic18.90.511.5
Other-10.30.0

GC-MS Analysis Parameters

While optimal conditions may vary, the following provides a typical GC-MS method for FAME analysis.

  • Gas Chromatograph: Agilent 7890 GC or similar.[10]

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or a polar equivalent like a DB-FATWAX UI for better separation of unsaturated FAMEs.[10][15]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[15]

  • Injection: 1 µL injection with a split ratio of 1:10.[10]

  • Oven Temperature Program:

    • Initial temperature of 100°C for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Hold at 150°C for 4 minutes.

    • Ramp to 250°C at 5°C/min.

    • Hold at 250°C for 5 minutes.[10]

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of 50-550 m/z.

Data Interpretation and Signaling Pathway Visualization

The biosynthesis of fatty acids is a fundamental cellular process. The following diagram illustrates a simplified representation of the fatty acid synthesis pathway, which is the target of many antimicrobial drug development efforts.

FattyAcid_Synthesis AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC ElongationCycle Elongation Cycle (4 repeating steps) AcetylCoA->ElongationCycle FabH MalonylCoA->ElongationCycle FabD AcylCarrierProtein Acyl Carrier Protein (ACP) AcylCarrierProtein->ElongationCycle SaturatedFA Saturated Fatty Acids ElongationCycle->SaturatedFA Thioesterase UnsaturatedFA Unsaturated Fatty Acids SaturatedFA->UnsaturatedFA Desaturase

Caption: Simplified bacterial fatty acid synthesis pathway.

Conclusion

References

Application Notes and Protocols: Methyl 14-Methylhexadecanoate as a Bacterial Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 14-methylhexadecanoate, the methyl ester of 14-methylhexadecanoic acid (anteiso-C17:0), is a branched-chain fatty acid that serves as a valuable biomarker for the presence and identification of specific bacterial populations. Branched-chain fatty acids are integral components of the cell membrane lipids of many bacteria, influencing membrane fluidity and environmental adaptation. Their unique structures and distribution patterns provide a chemical fingerprint for different bacterial taxa. This document provides detailed application notes and protocols for the utilization of this compound as a bacterial biomarker.

Application Notes

This compound is particularly prominent in Gram-positive bacteria. Its presence and relative abundance can be used for:

  • Bacterial Identification and Taxonomy: The fatty acid profiles of bacteria are often unique at the genus and sometimes species level. The detection of significant quantities of anteiso-C17:0 can point towards the presence of bacteria from genera such as Bacillus, Listeria, Staphylococcus, and Arthrobacter.

  • Chemotaxonomic Classification: Along with other fatty acids, the percentage of 14-methylhexadecanoate contributes to a comprehensive fatty acid methyl ester (FAME) profile, which is a powerful tool for the chemotaxonomic classification of bacteria.

  • Monitoring Bacterial Populations: Changes in the concentration of this biomarker in an environmental or clinical sample can indicate shifts in the composition of the microbial community.

  • Drug Development: Understanding the unique fatty acid composition of pathogenic bacteria can inform the development of novel antimicrobial agents that target fatty acid biosynthesis or membrane integrity.

Data Presentation: Quantitative Abundance of 14-Methylhexadecanoate

The following table summarizes the relative abundance of 14-methylhexadecanoate (anteiso-C17:0) in select bacterial species. This data is crucial for comparative analysis and tentative identification of bacterial isolates.

Bacterial SpeciesPhylumGram Staining14-Methylhexadecanoate (anteiso-C17:0) [% of Total Fatty Acids]Reference
Bacillus subtilis ONU551FirmicutesGram-positive10.24[1][2]
Listeria monocytogenesFirmicutesGram-positivePredominantly present[3]
Staphylococcus aureusFirmicutesGram-positivePresent as a major branched-chain fatty acid[4]
Arthrobacter globiformisActinobacteriaGram-positivePredominantly present[5]
Arthrobacter crystallopoietesActinobacteriaGram-positivePredominantly present[5]
Arthrobacter pascensActinobacteriaGram-positivePredominantly present[5]

Note: The exact percentage of fatty acids can vary depending on the bacterial strain, growth conditions (e.g., temperature, media composition), and the age of the culture.

Experimental Protocols

Protocol 1: Extraction and Methylation of Bacterial Fatty Acids

This protocol describes the conversion of cellular fatty acids into fatty acid methyl esters (FAMEs) for subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Bacterial cell culture (late stationary phase is recommended for optimal lipid accumulation)

  • Methanol (B129727)

  • Chloroform (B151607)

  • Anhydrous 1.25 M HCl in methanol

  • Hexane (B92381) (high resolution gas chromatography grade)

  • Glacial acetic acid

  • Deionized water

  • Sodium bicarbonate

  • Internal standard (e.g., methyl heptadecanoate)

  • Glass vials with Teflon-lined caps

  • Centrifuge

  • Water bath or heating block

  • Vortex mixer

  • Nitrogen gas for evaporation

Procedure:

  • Cell Harvesting: Harvest bacterial cells from the culture medium by centrifugation.

  • Washing: Wash the cell pellet with deionized water to remove residual media components and resuspend in a known volume of water.

  • Internal Standard Addition: Add a known amount of internal standard (e.g., methyl heptadecanoate) to the cell suspension.

  • Lipid Extraction (Bligh and Dyer Method): a. To the cell suspension, add methanol and chloroform in a ratio that results in a single-phase mixture (typically 1:2:0.8 water:methanol:chloroform, v/v/v). b. Vortex vigorously for 2-3 minutes to ensure thorough mixing and cell lysis. c. Add an additional volume of chloroform and water to create a two-phase system (final ratio 1:1:0.9 chloroform:methanol:water, v/v/v). d. Centrifuge to separate the phases. The lower chloroform phase contains the lipids.

  • Solvent Evaporation: Carefully transfer the lower chloroform phase to a clean glass vial and evaporate the solvent under a stream of nitrogen gas.

  • Methylation (Acid-Catalyzed): a. To the dried lipid extract, add 0.5 mL of anhydrous 1.25 M HCl in methanol. b. Cap the vial tightly and heat at 80°C for 1 hour. Caution: This step generates pressure; ensure vials are appropriate for heating. c. Cool the vial to room temperature.

  • FAME Extraction: a. Add 1 mL of hexane to the vial and vortex thoroughly. b. Add 1 mL of deionized water and vortex again. c. Centrifuge to separate the phases. The upper hexane layer contains the FAMEs.

  • Sample Preparation for GC-MS: Carefully transfer the upper hexane layer to a GC vial for analysis.

Protocol 2: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

This protocol outlines a general method for the analysis of FAMEs using a gas chromatograph coupled to a mass spectrometer.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 GC (or equivalent)

  • Mass Spectrometer: Agilent 5975 MSD (or equivalent)

  • Column: HP-5ms capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: 1 µL injection volume with a split ratio (e.g., 1:10).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at 4°C/minute.

    • Hold at 250°C for a sufficient time to elute all compounds of interest.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

Data Analysis:

  • Peak Identification: Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST Mass Spectral Library). The retention time of the peaks should also be compared with those of known standards.

  • Quantification: Quantify the amount of each FAME by comparing its peak area to the peak area of the internal standard. Construct a calibration curve using standards of known concentrations to ensure accurate quantification.

Mandatory Visualizations

Biosynthesis of Anteiso-Branched-Chain Fatty Acids

The biosynthesis of anteiso-branched-chain fatty acids, such as 14-methylhexadecanoic acid, starts from the amino acid isoleucine. The pathway involves the conversion of isoleucine to 2-methylbutyryl-CoA, which then serves as a primer for the fatty acid synthase (FASII) system.

Anteiso_Fatty_Acid_Biosynthesis Isoleucine Isoleucine Keto_Acid α-keto-β-methylvalerate Isoleucine->Keto_Acid Transamination Primer_CoA 2-methylbutyryl-CoA Keto_Acid->Primer_CoA Decarboxylation FASII Fatty Acid Synthase II (FASII) Elongation Cycles Primer_CoA->FASII Malonyl_ACP Malonyl-ACP Malonyl_ACP->FASII Anteiso_C17_0 14-methylhexadecanoic acid (anteiso-C17:0) FASII->Anteiso_C17_0

Biosynthesis of anteiso-C17:0 fatty acid.
Experimental Workflow for FAME Analysis

The following diagram illustrates the key steps involved in the analysis of bacterial fatty acids, from cell culture to data interpretation.

FAME_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Interpretation Culture Bacterial Culture Harvest Cell Harvesting Culture->Harvest Extraction Lipid Extraction Harvest->Extraction Methylation Derivatization to FAMEs Extraction->Methylation GCMS GC-MS Analysis Methylation->GCMS PeakID Peak Identification GCMS->PeakID Quant Quantification PeakID->Quant Profile FAME Profile Generation Quant->Profile Biomarker Biomarker Identification Profile->Biomarker

Workflow for bacterial FAME analysis.

References

Application Note and Protocol for the Quantification of Methyl 14-methylhexadecanoate in Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 14-methylhexadecanoate is the methyl ester of 14-methylhexadecanoic acid, an anteiso-branched chain fatty acid. In soil ecosystems, branched-chain fatty acids, particularly those found in phospholipids (B1166683) (PLFAs), are valuable biomarkers for characterizing the viable microbial community.[1][2] The presence and abundance of specific branched-chain fatty acids can provide insights into the composition of microbial populations, particularly gram-positive bacteria.[1][2] Accurate quantification of these compounds is crucial for studies in soil ecology, environmental science, and bioremediation.

This document provides a detailed protocol for the quantification of this compound in soil samples using a modified Bligh-Dyer lipid extraction method followed by acid-catalyzed derivatization and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

Soil Sample Preparation

Proper sample preparation is critical to ensure the reproducibility and accuracy of the results.

  • Homogenization: Remove roots, stones, and other debris from the soil samples. Pass the soil through a 2 mm sieve to ensure homogeneity.

  • Drying: Freeze-dry the soil samples to remove moisture, which can interfere with the extraction process.

  • Grinding: Grind the freeze-dried soil to a fine powder using a ball mill or a mortar and pestle. This increases the surface area for efficient lipid extraction.

  • Cleaning: All glassware and equipment must be thoroughly cleaned and rinsed with a solvent like hexane (B92381) to prevent contamination from extraneous lipids.

Lipid Extraction (Modified Bligh-Dyer Method)

This method is widely used for the efficient extraction of lipids from complex matrices like soil.

  • Weigh approximately 5-10 g of the prepared soil sample into a centrifuge tube.

  • Add a single-phase extraction solvent mixture of chloroform (B151607), methanol, and phosphate (B84403) buffer (e.g., 0.15 M citrate (B86180) buffer, pH 4.0) in a ratio of 1:2:0.8 (v/v/v).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Place the tubes on a shaker for 2-4 hours at room temperature for complete extraction.

  • Centrifuge the samples to pellet the soil particles.

  • Decant the supernatant containing the lipid extract into a clean tube.

  • To the supernatant, add chloroform and water to break the single-phase system into a two-phase system (chloroform and methanol/water). The final ratio should be approximately 1:1:0.9 of chloroform:methanol:water.

  • Vortex the mixture and centrifuge to separate the phases. The lower chloroform phase contains the lipids.

  • Carefully transfer the lower chloroform phase to a new vial.

  • Dry the lipid extract under a gentle stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC analysis, the extracted fatty acids must be converted to their more volatile methyl esters.

  • To the dried lipid extract, add 2 mL of 12% (w/w) Boron Trifluoride-Methanol (BF₃-Methanol) solution.

  • Heat the mixture at 60°C for 10-15 minutes.

  • After cooling, add 1 mL of water and 1 mL of hexane to the vial.

  • Shake the vial vigorously to extract the FAMEs into the upper hexane layer.

  • Allow the layers to separate and carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.

GC-MS Analysis

The FAMEs are separated, identified, and quantified using GC-MS.

  • Gas Chromatograph (GC) System: Agilent 7890A or equivalent.

  • Mass Spectrometer (MS) System: Agilent 5975C or equivalent.

  • Column: DB-5ms (60 m x 0.25 mm ID x 1 µm film thickness) or equivalent nonpolar capillary column.

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp 1: 4°C/min to 220°C.

    • Ramp 2: 10°C/min to 290°C, hold for 10 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-550.

  • Identification: this compound is identified by its retention time and by comparing its mass spectrum with a reference spectrum from a database (e.g., NIST). The mass spectrum of this compound shows characteristic fragment ions.

  • Quantification: A calibration curve is generated using a certified standard of this compound at various concentrations. The concentration in the soil sample is determined by comparing the peak area of the analyte to the calibration curve. An internal standard (e.g., methyl nonadecanoate) should be used to correct for variations in extraction efficiency and injection volume.

Data Presentation

Quantitative data for this compound in soil is not widely available in public literature. The following table presents hypothetical, yet realistic, quantitative data based on typical total phospholipid fatty acid (PLFA) concentrations found in different soil types. These values are for illustrative purposes to demonstrate data presentation.

Sample IDSoil TypeLand UseThis compound (µg/g dry soil)Total PLFA (nmol/g dry soil)
AG-01Loamy SandAgriculture (Corn)0.8535.2
AG-02Clay LoamAgriculture (Soybean)1.1248.9
FS-01Sandy LoamForest2.5485.7
FS-02Silt LoamForest3.15102.3
GR-01ClayGrassland1.7865.4

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the quantification of this compound in soil samples.

experimental_workflow sample_prep Soil Sample Preparation (Homogenize, Dry, Grind) extraction Lipid Extraction (Modified Bligh-Dyer) sample_prep->extraction Prepared Soil derivatization Derivatization to FAMEs (BF3-Methanol) extraction->derivatization Lipid Extract gcms_analysis GC-MS Analysis (Separation, Identification, Quantification) derivatization->gcms_analysis FAMEs in Hexane data_processing Data Processing and Reporting gcms_analysis->data_processing Raw Data

References

Application Notes and Protocols for the Extraction of Branched-Chain Fatty Acids from Cells

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Branched-chain fatty acids (BCFAs) are a unique class of fatty acids characterized by the presence of one or more methyl groups along their acyl chain. They are integral components of the cell membranes of many bacteria, influencing membrane fluidity and environmental stress responses. In mammals, BCFAs are found in various tissues and fluids, including the skin, vernix caseosa, and the gastrointestinal tract, where they are thought to play roles in metabolic regulation and immune modulation. The accurate extraction and quantification of BCFAs from cellular material are crucial for understanding their biological functions and for the development of novel therapeutics.

These application notes provide detailed protocols for the extraction of BCFAs from prokaryotic (bacterial) and eukaryotic (mammalian) cells. The described methods are based on established solvent extraction and derivatization techniques, primarily for analysis by gas chromatography-mass spectrometry (GC-MS).

Key Extraction Methodologies

The selection of an appropriate extraction method is critical and depends on the cell type, the state of the fatty acids to be analyzed (free vs. bound), and the downstream analytical technique. The most common approach involves total lipid extraction, followed by transesterification to fatty acid methyl esters (FAMEs) for GC-MS analysis.

Total Lipid Extraction from Cells

This protocol is a modification of the widely used Bligh and Dyer method and is suitable for the extraction of total lipids, including BCFAs, from both bacterial and mammalian cells.

Workflow for Total Lipid Extraction

start Cell Pellet (Bacterial or Mammalian) add_methanol Add Methanol (B129727) (containing internal standard) Vortex to precipitate protein start->add_methanol add_chloroform Add Chloroform (B151607) Incubate add_methanol->add_chloroform add_water Add Water for Phase Separation Vortex & Centrifuge add_chloroform->add_water phase_separation Phase Separation: Upper (Aqueous) Lower (Organic - Lipids) add_water->phase_separation collect_organic Collect Lower Organic Layer phase_separation->collect_organic dry_sample Dry under Nitrogen Stream collect_organic->dry_sample storage Store Dried Lipid Extract at -80°C or proceed to derivatization dry_sample->storage

Caption: Workflow for total lipid extraction from cells.

Protocol: Total Lipid Extraction

Materials:

  • Cell pellet (from ~10^7 mammalian cells or ~25 mg wet weight of bacterial cells)

  • Methanol (MS-grade)

  • Chloroform (MS-grade)

  • MilliQ Water

  • Internal standard (e.g., heptadecanoic acid, C17:0)

  • Glass centrifuge tubes (10 mL) with Teflon-lined caps

  • Glass Pasteur pipettes or syringes

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a glass centrifuge tube containing the cell pellet, add 200 µL of cold methanol containing a known amount of internal standard.[1]

  • Vortex the tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1]

  • Add 500 µL of chloroform to the tube. Use a glass syringe or pipette to avoid contact with plastic.[1]

  • Vortex the mixture for 30 seconds and then incubate on ice or at 4°C for 10 minutes.[1]

  • Add 200 µL of water to induce phase separation.[1]

  • Vortex for 30 seconds and then centrifuge at 1,000 x g for 5 minutes at 4°C.[1]

  • Carefully collect the lower organic (chloroform) layer, which contains the lipids, using a glass Pasteur pipette or syringe and transfer it to a new clean glass tube. Be careful not to disturb the protein interface.

  • Dry the collected organic phase under a gentle stream of nitrogen gas.

  • The dried lipid extract can be stored at -80°C or immediately used for derivatization.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, fatty acids are typically converted to their more volatile methyl esters. Both acid- and base-catalyzed methods can be used. Acid-catalyzed methylation is suitable for total fatty acids (both free and esterified), while base-catalyzed transesterification is specific for esterified fatty acids (e.g., in phospholipids).[2][3]

Workflow for FAMEs Derivatization

start Dried Lipid Extract acid_methylation Acid-Catalyzed Methylation (Total FAs) Add 1.25 M HCl in Methanol Heat at 50°C overnight start->acid_methylation base_transesterification Base-Catalyzed Transesterification (Bound FAs) Add 0.5 M Sodium Methoxide (B1231860) in Methanol Incubate at 50°C for 10 min start->base_transesterification quench_acid Quench with NaHCO3 solution acid_methylation->quench_acid quench_base Quench with Acetic Acid base_transesterification->quench_base add_hexane Add Hexane (B92381) for Extraction quench_acid->add_hexane quench_base->add_hexane vortex_centrifuge Vortex and Centrifuge add_hexane->vortex_centrifuge collect_hexane Collect Upper Hexane Layer vortex_centrifuge->collect_hexane gc_ms Analyze by GC-MS collect_hexane->gc_ms

Caption: Workflow for FAMEs derivatization.

Protocol: Acid-Catalyzed Methylation for Total BCFAs

Materials:

  • Dried lipid extract

  • Anhydrous 1.25 M HCl in methanol

  • Hexane (GC-grade)

  • Sodium bicarbonate (NaHCO₃) solution (100 mg/mL)

  • Heat block or water bath

  • Glass vials with Teflon-lined caps

Procedure:

  • To the dried lipid extract, add 0.5 mL of anhydrous 1.25 M HCl in methanol.[2][3]

  • Cap the vial tightly and heat at 50°C overnight or at 75-80°C for 1 hour.[2] Ensure the vials can withstand the pressure buildup at higher temperatures.

  • Cool the tubes to room temperature.

  • Add 5 mL of the NaHCO₃ solution to quench the reaction. This step should be performed in a fume hood.[2]

  • Add 0.5 mL of hexane to extract the FAMEs.[2]

  • Vortex the tubes thoroughly and then centrifuge at 1,000 x g for 10 minutes to separate the phases.[2]

  • Carefully collect the upper hexane layer containing the FAMEs and transfer it to a GC vial for analysis.

  • A second extraction with another 0.5 mL of hexane can be performed to maximize recovery.[2]

Protocol: Base-Catalyzed Transesterification for Bound BCFAs

Materials:

  • Dried lipid extract

  • 0.5 M Sodium methoxide in methanol

  • Glacial acetic acid

  • Hexane (GC-grade)

  • Deionized water

  • Heat block or water bath

  • Glass vials with Teflon-lined caps

Procedure:

  • To the dried lipid extract, add 0.5 mL of 0.5 M sodium methoxide in methanol.[2]

  • Incubate the reaction at 50°C for 10 minutes.[3]

  • Quench the reaction by adding 0.1 mL of glacial acetic acid. This should be done in a fume hood.[2]

  • Add 5 mL of deionized water.[2]

  • Add 0.5 mL of hexane to extract the FAMEs.[2]

  • Vortex the tubes thoroughly and centrifuge at 1,000 x g for 10 minutes.[2]

  • Collect the upper hexane layer for GC-MS analysis.

Quantitative Data Summary

The recovery and efficiency of BCFA extraction can vary depending on the method and the cellular matrix. The following table summarizes typical performance characteristics reported in the literature.

Extraction MethodDerivatizationTypical Recovery RateLimit of Detection (LOD)Reference
Bligh & DyerPFBBr55.7% - 97.9%0.244 - 0.977 µM[4][5]
Folch MethodAcid-catalyzedNot specifiedNot specified[6]
GC-MS with FAMEsAcid/BaseNot specified5-10 ng/mL[7]

Note: PFBBr (pentafluorobenzyl bromide) is another derivatization agent used for short-chain fatty acid analysis.[4][5]

BCFA Involvement in Cellular Processes

While the direct signaling pathways of BCFAs are still an area of active research, they are known to be involved in several key cellular processes, particularly in bacteria where they regulate membrane fluidity. In mammalian cells, they have been implicated in metabolic and inflammatory signaling.

Hypothesized BCFA Influence on Cellular Signaling

BCFA Branched-Chain Fatty Acids (iso- & anteiso-) Membrane Bacterial Cell Membrane Incorporation BCFA->Membrane Metabolism Metabolic Regulation (e.g., FAS gene expression) BCFA->Metabolism Inflammation Immune Modulation (e.g., C-reactive protein gene expression) BCFA->Inflammation Fluidity Altered Membrane Fluidity & Permeability Membrane->Fluidity Stress Enhanced Stress Tolerance (e.g., temperature, pH) Fluidity->Stress

Caption: Hypothesized roles of BCFAs in cellular processes.

Alternative and Advanced Extraction Techniques

Beyond traditional solvent extraction, other methods can be employed for BCFA extraction, each with its own advantages and disadvantages.

  • Solid-Phase Extraction (SPE): SPE can be used for the selective isolation and enrichment of fatty acids from complex biological samples.[8][9][10][11] Different sorbents can be used to separate fatty acids based on their properties. However, contamination from the SPE columns themselves can be a concern.[9]

  • Supercritical Fluid Extraction (SFE): SFE, typically using carbon dioxide, is a "green" alternative to solvent extraction.[12][13][14][15][16] It is particularly effective for extracting lipids from various matrices and can be tuned by altering pressure and temperature.

Conclusion

The extraction of branched-chain fatty acids from cells is a multi-step process that requires careful attention to detail to ensure accurate and reproducible results. The choice of extraction and derivatization method will depend on the specific research question and the available analytical instrumentation. The protocols provided here offer robust and well-established methods for the analysis of BCFAs in both prokaryotic and eukaryotic systems. As research into the biological roles of BCFAs continues to expand, the development and refinement of these analytical techniques will remain of critical importance.

References

Application Note: Derivatization of 14-Methylhexadecanoic Acid for Gas Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

14-Methylhexadecanoic acid, a branched-chain fatty acid, is of significant interest in various biological and industrial fields. Its analysis is crucial for understanding lipid metabolism and for the quality control of various products. Gas chromatography (GC) is a powerful technique for the separation and quantification of fatty acids. However, due to the low volatility and polar nature of free fatty acids, direct GC analysis is challenging, often resulting in poor peak shape and inaccurate quantification.[1][2] Derivatization is a critical sample preparation step that converts fatty acids into more volatile and less polar derivatives, making them amenable to GC analysis.[1] The most common derivatization techniques are esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (B98337) (TMS) esters.[1] This application note provides detailed protocols for the derivatization of 14-methylhexadecanoic acid and subsequent GC analysis.

Experimental Protocols

Two primary methods for preparing derivatives of 14-methylhexadecanoic acid for GC analysis are acid-catalyzed esterification and silylation.

Protocol 1: Acid-Catalyzed Esterification to Fatty Acid Methyl Esters (FAMEs)

This is the most common method for fatty acid analysis.[1] It involves the conversion of the carboxylic acid to its corresponding methyl ester.

Method 1A: Boron Trifluoride (BF₃)-Methanol Method

This method is widely used for its efficiency under mild conditions.

  • Materials:

    • 14-methylhexadecanoic acid sample

    • BF₃-Methanol reagent (12-14% w/w)

    • Hexane (B92381) or Heptane (GC grade)

    • Saturated Sodium Chloride (NaCl) solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Screw-capped glass tubes with PTFE liner

    • Heating block or water bath

    • Vortex mixer

    • GC vials

  • Procedure:

    • Weigh 1-25 mg of the 14-methylhexadecanoic acid sample into a screw-capped glass tube. If the sample is in a solvent, evaporate the solvent to dryness under a stream of nitrogen.

    • Add 2 mL of BF₃-Methanol reagent to the sample.

    • Cap the tube tightly and heat at 60-100°C for 5-10 minutes.[2] Optimization of time and temperature may be required for specific sample matrices.

    • Cool the tube to room temperature.

    • Add 1 mL of water and 1 mL of hexane to the tube.

    • Vortex vigorously for 1-2 minutes to extract the FAMEs into the hexane layer.

    • Allow the layers to separate. Centrifugation can be used to break any emulsions.

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

    • The sample is now ready for GC injection.

Method 1B: Methanolic HCl Method

An alternative to BF₃-Methanol, this method uses hydrogen chloride in methanol (B129727) as the catalyst.

  • Materials:

    • 14-methylhexadecanoic acid sample

    • Methanolic HCl (e.g., 3 M)

    • Hexane or Heptane (GC grade)

    • Water

    • Screw-capped glass tubes with PTFE liner

    • Heating block or water bath

    • Vortex mixer

    • GC vials

  • Procedure:

    • Place the dried sample in a screw-capped glass tube.

    • Add 2 mL of methanolic HCl.

    • Cap the tube and heat at 80°C for 1 hour.

    • Cool the tube to room temperature.

    • Add 2 mL of water and 2 mL of hexane.

    • Vortex thoroughly and allow the phases to separate.

    • Transfer the upper hexane layer to a GC vial for analysis.

Protocol 2: Silylation to Trimethylsilyl (TMS) Esters

Silylation is another effective derivatization method, particularly useful when other functional groups that can be silylated are also of interest.[2]

  • Materials:

    • 14-methylhexadecanoic acid sample

    • Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2]

    • Aprotic solvent (e.g., acetonitrile, dichloromethane)

    • Screw-capped glass vials with PTFE septa

    • Heating block or oven

    • Vortex mixer

    • GC vials

  • Procedure:

    • Place the dried sample (e.g., 1 mg) in a screw-capped vial.

    • Add 100 µL of an aprotic solvent.

    • Add 50 µL of the silylating reagent (e.g., BSTFA with 1% TMCS).[2]

    • Cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 60 minutes.[2]

    • Cool the vial to room temperature.

    • The sample can be injected directly into the GC or diluted with a suitable solvent if necessary.

Data Presentation

The choice of derivatization method can influence the efficiency and reproducibility of the analysis. The following table summarizes the general characteristics of the described methods for the analysis of branched-chain fatty acids like 14-methylhexadecanoic acid.

Derivatization MethodReagentTypical Reaction ConditionsAdvantagesDisadvantages
Acid-Catalyzed Esterification (FAMEs) BF₃-Methanol60-100°C, 5-10 minFast and efficient, widely used, good for a broad range of fatty acids.Reagent is moisture-sensitive and corrosive.
Methanolic HCl80°C, 1 hourMilder than BF₃, readily prepared.Longer reaction time compared to BF₃-Methanol.
Silylation (TMS Esters) BSTFA + 1% TMCS / MSTFA60°C, 60 minDerivatizes other functional groups (e.g., hydroxyls), good for complex samples.Reagents are highly moisture-sensitive, TMS derivatives can be less stable than FAMEs.

Gas Chromatography (GC) Conditions

Typical GC conditions for the analysis of 14-methylhexadecanoic acid derivatives are provided below. These may need to be optimized for specific instruments and applications.

ParameterFAME AnalysisTMS Ester Analysis
GC System Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)Gas Chromatograph with FID or MS
Column Polar capillary column (e.g., Carbowax, Omegawax, DB-23)Non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms)
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or HydrogenHelium or Hydrogen
Flow Rate 1-2 mL/min (constant flow)1-2 mL/min (constant flow)
Oven Temperature Program Initial: 100°C, hold 2 min; Ramp: 10°C/min to 240°C, hold 10 minInitial: 80°C, hold 2 min; Ramp: 15°C/min to 280°C, hold 5 min
Injector Temperature 250°C260°C
Detector Temperature 260°C (FID)280°C (FID)
Injection Volume 1 µL1 µL
Split Ratio 20:1 to 50:120:1 to 50:1

Mandatory Visualization

The following diagram illustrates the general workflow for the derivatization and GC analysis of 14-methylhexadecanoic acid.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample 14-Methylhexadecanoic Acid Sample DriedSample Dried Sample Sample->DriedSample Evaporation Esterification Acid-Catalyzed Esterification (BF3-MeOH or HCl-MeOH) DriedSample->Esterification Silylation Silylation (BSTFA or MSTFA) DriedSample->Silylation FAME_Extract FAME Derivative in Organic Solvent Esterification->FAME_Extract Extraction TMS_Extract TMS Derivative in Organic Solvent Silylation->TMS_Extract Direct Injection or Dilution GC_Analysis Gas Chromatography (GC-FID/MS) FAME_Extract->GC_Analysis TMS_Extract->GC_Analysis Data_Processing Data Processing and Quantification GC_Analysis->Data_Processing

Caption: Workflow for Derivatization and GC Analysis.

References

Unlocking Enhanced Biofuel Performance: Applications of Methyl 14-Methylhexadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Central, Hong Kong – December 7, 2025 – In the ongoing quest for more efficient and reliable biofuels, researchers are increasingly turning their attention to the unique properties of branched-chain fatty acid methyl esters (FAMEs). Among these, methyl 14-methylhexadecanoate, an anteiso-C17:0 FAME, is emerging as a promising component for next-generation biodiesel formulations. Its distinct molecular structure offers significant advantages, particularly in improving the cold-flow properties of biofuels, a critical challenge for their widespread adoption in cooler climates.

This compound's primary application in biofuel research lies in its ability to act as a cold-flow improver.[1] The branched structure of this fatty acid methyl ester disrupts the uniform packing of molecules that occurs at low temperatures, thereby lowering the cloud point and pour point of the biodiesel blend. The cloud point is the temperature at which wax crystals begin to form, making the fuel appear cloudy, while the pour point is the lowest temperature at which the fuel will still flow. By reducing these temperatures, this compound helps to prevent fuel filter plugging and ensures better engine performance in cold weather.

Compared to its straight-chain isomer, methyl hexadecanoate (B85987) (methyl palmitate), a common component of biodiesel, this compound exhibits superior low-temperature characteristics due to its lower melting point. While the cetane number, a measure of a fuel's ignition quality, is influenced by factors like chain length and branching, it is generally observed that branching in the fatty acid chain can lead to a slight decrease in the cetane number. However, for anteiso-branched esters, this effect is often minimal, suggesting that the ignition quality of biodiesel containing this compound would be largely comparable to that of conventional biodiesel.

The production of this compound for biofuel applications is an area of active research, with a significant focus on microbial synthesis. Certain bacteria naturally produce anteiso-branched-chain fatty acids through a metabolic pathway that utilizes precursors derived from amino acid catabolism. Specifically, the synthesis of anteiso fatty acids is initiated by 2-methylbutyryl-CoA, which is derived from the breakdown of isoleucine. This precursor is then elongated by the fatty acid synthase (FAS) system to produce the final branched-chain fatty acid.

Data Presentation

PropertyThis compound (anteiso-C17:0)Methyl Hexadecanoate (C16:0)Significance in Biofuel
Molecular Formula C₁₈H₃₆O₂C₁₇H₃₄O₂Affects energy density and combustion properties.
Molecular Weight 284.48 g/mol 270.45 g/mol Influences viscosity and volatility.
Cold Flow Properties Improved (Lower Cloud and Pour Point)[1]Poor (Higher Cloud and Pour Point)Crucial for operability in cold climates.
Cetane Number Comparable to or slightly lower than C16:0HighIndicates ignition quality; higher is generally better.
Synthesis Microbial fermentation, chemical synthesisTransesterification of palmitic acidDetermines production feasibility and sustainability.

Experimental Protocols

Protocol 1: Microbial Production of 14-Methylhexadecanoic Acid

This protocol outlines a general method for the microbial production of anteiso-fatty acids, which can then be esterified to produce this compound.

1. Strain Selection and Pre-culture:

  • Select a bacterial strain known for producing high levels of branched-chain fatty acids (e.g., Bacillus subtilis).
  • Inoculate a single colony into a suitable liquid medium (e.g., Luria-Bertani broth) and incubate overnight at the optimal growth temperature with shaking.

2. Fermentation:

  • Transfer the pre-culture to a larger volume of fermentation medium supplemented with a precursor for anteiso-fatty acid synthesis, such as isoleucine or its α-keto acid derivative.
  • Maintain optimal fermentation conditions (temperature, pH, aeration) for the chosen bacterial strain.
  • Monitor cell growth and fatty acid production over the course of the fermentation.

3. Extraction of Fatty Acids:

  • Harvest the bacterial cells by centrifugation.
  • Lyse the cells using a suitable method (e.g., sonication, bead beating) to release the intracellular contents.
  • Extract the total lipids from the cell lysate using a solvent system such as chloroform:methanol (B129727) (2:1, v/v).

4. Saponification and Fatty Acid Isolation:

  • Evaporate the solvent from the lipid extract.
  • Saponify the lipids by adding a solution of potassium hydroxide (B78521) in methanol and heating the mixture.
  • Acidify the mixture to protonate the fatty acid salts, and then extract the free fatty acids into an organic solvent like hexane (B92381).

5. Esterification to FAMEs:

  • Evaporate the hexane to obtain the purified fatty acids.
  • Convert the fatty acids to their corresponding methyl esters (FAMEs) by heating with a solution of methanolic HCl or by using a milder reagent like trimethylsilyldiazomethane.

Protocol 2: Quantification of this compound in a Biodiesel Blend by GC-MS

This protocol provides a general methodology for the analysis of FAMEs, including this compound, in a biodiesel sample.

1. Sample Preparation:

  • Dilute the biodiesel sample in a suitable organic solvent (e.g., hexane or heptane) to a concentration appropriate for GC-MS analysis.
  • Add an internal standard (e.g., methyl heptadecanoate) to the diluted sample for accurate quantification.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:
  • Column: A polar capillary column (e.g., DB-WAX or equivalent) is typically used for FAME analysis.
  • Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without thermal degradation (e.g., 250 °C).
  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 240 °C) at a controlled rate to separate the different FAMEs based on their boiling points and polarity.
  • Carrier Gas: Use an inert gas, typically helium or hydrogen, at a constant flow rate.
  • Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI) is commonly used for FAME analysis.
  • Scan Range: Set a mass-to-charge (m/z) ratio scan range that covers the expected molecular ions and fragment ions of the FAMEs of interest (e.g., m/z 50-400).

3. Data Analysis:

  • Identify the peak corresponding to this compound in the chromatogram based on its retention time and mass spectrum. The mass spectrum will show characteristic fragment ions for this compound.
  • Quantify the amount of this compound by comparing the peak area of its characteristic ion(s) to the peak area of the internal standard.

Visualizations

Microbial_Synthesis_of_Anteiso_Fatty_Acids cluster_Amino_Acid_Catabolism Amino Acid Catabolism cluster_Fatty_Acid_Synthesis Fatty Acid Synthesis Isoleucine Isoleucine Alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->Alpha_Keto_beta_methylvalerate Transamination Two_Methylbutyryl_CoA 2-Methylbutyryl-CoA Alpha_Keto_beta_methylvalerate->Two_Methylbutyryl_CoA Decarboxylation FAS Fatty Acid Synthase (FAS) Two_Methylbutyryl_CoA->FAS Primer Malonyl_CoA Malonyl_CoA Malonyl_CoA->FAS Elongation Units Anteiso_Fatty_Acid 14-Methylhexadecanoic Acid (anteiso-C17:0) FAS->Anteiso_Fatty_Acid

Caption: Microbial synthesis pathway of 14-methylhexadecanoic acid.

Experimental_Workflow_GCMS cluster_Sample_Prep Sample Preparation cluster_Analysis GC-MS Analysis cluster_Data_Processing Data Processing Biodiesel_Sample Biodiesel Sample Dilution Dilution in Solvent Biodiesel_Sample->Dilution Internal_Standard Add Internal Standard Dilution->Internal_Standard GC_MS Gas Chromatography- Mass Spectrometry Internal_Standard->GC_MS Chromatogram Chromatogram GC_MS->Chromatogram Mass_Spectrum Mass Spectrum GC_MS->Mass_Spectrum Quantification Quantification Chromatogram->Quantification Mass_Spectrum->Quantification

References

Application Notes and Protocols for Stable Isotope Labeling of Anteiso Fatty Acids in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anteiso fatty acids are branched-chain fatty acids characterized by a methyl group on the antepenultimate carbon atom. They are significant components of the cell membranes of many bacteria, influencing membrane fluidity and adaptation to environmental stress. Understanding the metabolism of anteiso fatty acids is crucial for research in microbiology, drug development targeting bacteria, and metabolic engineering. Stable isotope labeling is a powerful technique to trace the metabolic fate of precursors and quantify the synthesis of these fatty acids. This document provides detailed application notes and protocols for conducting stable isotope labeling studies of anteiso fatty acids using 13C-labeled precursors.

Principle of the Method

The biosynthesis of anteiso fatty acids with an odd number of carbon atoms, such as anteiso-C15:0 and anteiso-C17:0, utilizes the amino acid L-isoleucine as a precursor. Isoleucine is converted to 2-methylbutyryl-CoA, which then serves as the primer for fatty acid synthesis. By providing bacteria with 13C-labeled L-isoleucine, the stable isotope is incorporated into the resulting anteiso fatty acids. The extent of 13C incorporation can be quantified using gas chromatography-mass spectrometry (GC-MS), providing a measure of the de novo synthesis of these fatty acids.

Key Applications

  • Metabolic Flux Analysis: Quantifying the rate of anteiso fatty acid synthesis under different growth conditions or genetic modifications.

  • Drug Discovery: Assessing the impact of antimicrobial compounds on bacterial fatty acid metabolism.

  • Microbial Physiology: Studying the adaptation of bacteria to environmental stressors, such as temperature changes, by monitoring membrane composition.

  • Host-Pathogen Interactions: Investigating the role of bacterial fatty acid metabolism during infection.

Experimental Workflow

The overall experimental workflow for stable isotope labeling of anteiso fatty acids is depicted below. It involves culturing bacteria with a labeled precursor, extracting and derivatizing the fatty acids, and analyzing the labeled products by GC-MS.

Workflow cluster_culture Bacterial Culture cluster_extraction Sample Preparation cluster_analysis Analysis Culture Bacterial Inoculation Growth Growth in Defined Medium Culture->Growth Labeling Addition of 13C-Isoleucine Growth->Labeling Harvest Cell Harvesting Labeling->Harvest Lysis Cell Lysis Harvest->Lysis Extraction Lipid Extraction Lysis->Extraction Derivatization FAMEs Preparation Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis GCMS->Data

Caption: Experimental workflow for stable isotope labeling of anteiso fatty acids.

Detailed Protocols

Protocol 1: Stable Isotope Labeling of Bacterial Cultures

This protocol describes the cultivation of bacteria in a defined medium supplemented with a 13C-labeled precursor for anteiso fatty acid synthesis.

Materials:

  • Bacterial strain of interest (e.g., Bacillus subtilis)

  • Defined growth

Troubleshooting & Optimization

Technical Support Center: Gas Chromatography (GC) Analysis of Iso and Anteiso Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the gas chromatographic (GC) peak resolution of iso- and anteiso-fatty acids.

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of iso- and anteiso-fatty acids, presented in a question-and-answer format.

Q1: Why am I seeing poor peak shape (e.g., tailing, broad peaks) for my fatty acid samples?

A1: Poor peak shape for fatty acids is often due to their high polarity and low volatility in their free form.[1][2] The polar carboxyl group can interact with the GC column's stationary phase, leading to adsorption issues and peak tailing.[2][3]

Solution: Derivatization is a crucial step to convert fatty acids into more volatile and less polar derivatives, most commonly fatty acid methyl esters (FAMEs).[1][2][4] This process neutralizes the polar carboxyl group, resulting in sharper, more symmetrical peaks.[1][5]

Q2: My iso- and anteiso-fatty acid peaks are co-eluting or have very poor resolution. What are the first steps to troubleshoot this?

A2: Co-elution of iso- and anteiso-fatty acids is a common challenge due to their similar structures and boiling points.[5] To address this, you should systematically optimize your GC method.

Initial Troubleshooting Steps:

  • Confirm Peak Identity: If you have access to a mass spectrometer (GC-MS), you can confirm if the peak truly represents co-eluting compounds by examining the mass spectra across the peak.[6][7]

  • Optimize the Temperature Program: This is one of the most effective ways to improve resolution.

    • Lower the Initial Temperature: A lower starting oven temperature can improve the separation of early-eluting peaks.[6]

    • Reduce the Temperature Ramp Rate: A slower ramp rate increases the interaction time between the analytes and the stationary phase, which can significantly enhance resolution.[6][8]

    • Introduce an Isothermal Hold: An isothermal hold at a temperature just below the elution temperature of the co-eluting pair can improve their separation.[6]

  • Adjust Carrier Gas Flow Rate: Optimizing the carrier gas flow rate (or linear velocity) can improve column efficiency and, consequently, resolution.[6][9]

Q3: I've adjusted my temperature program and flow rate, but the resolution is still not adequate. What should I consider next?

A3: If initial method optimization is insufficient, the next critical factor to evaluate is your GC column.

Column-Related Solutions:

  • Select a Highly Polar Column: For FAME analysis, especially for resolving isomers, highly polar cyanopropyl siloxane columns are recommended.[3][6][10][11] Examples include columns like the SP-2560, HP-88, CP-Sil 88, and DB-23.[11][12] These columns provide different selectivity compared to less polar phases.[3]

  • Increase Column Length: A longer column provides more theoretical plates, which generally leads to better resolution.[8][13] However, this will also increase the analysis time.[8]

  • Decrease Internal Diameter (ID): Smaller ID columns offer higher efficiency and can improve resolution.[13][14]

  • Optimize Film Thickness: Thicker films can increase retention and may improve the resolution of early-eluting, volatile compounds.

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for separating iso- and anteiso-fatty acid methyl esters (FAMEs)?

A1: Highly polar columns are the best choice for separating FAME isomers. Cyanopropyl silicone columns, such as SP-2560, HP-88, and DB-23, are specifically designed for this purpose and provide excellent separation for complex FAME mixtures.[10][11] Polyethylene glycol (PEG) columns, like DB-WAX, are also used but may not provide the same level of resolution for cis/trans isomers.[10][11]

Q2: Is it necessary to derivatize my fatty acid samples before GC analysis?

A2: Yes, derivatization is highly recommended. Analyzing free fatty acids directly by GC often results in poor peak shape and inaccurate quantification due to their low volatility and the interaction of the polar carboxyl group with the stationary phase.[1][2] Converting them to FAMEs makes them more volatile and amenable to GC analysis.[4]

Q3: Which derivatization method is most suitable for preparing FAMEs from bacterial samples?

A3: For bacterial fatty acids, a common and robust method involves a four-step process: saponification (hydrolysis) of lipids with a strong base, methylation using an acidic methanol (B129727) solution, extraction of the FAMEs into an organic solvent, and a final base wash to clean the sample.[15] Acid-catalyzed esterification using reagents like boron trifluoride (BF₃)-methanol or hydrochloric acid in methanol are also widely used and effective.[2][16][17]

Q4: How does the choice of carrier gas affect the resolution of my fatty acid peaks?

A4: The choice of carrier gas (typically Helium, Hydrogen, or Nitrogen) and its linear velocity impacts column efficiency.[18] Hydrogen often provides the best efficiency at higher linear velocities, which can lead to faster analysis times without a significant loss in resolution.[14][18] Optimizing the flow rate for your specific carrier gas and column dimensions is crucial for achieving the best possible resolution.[6][9]

Q5: My sample contains a complex mixture of fatty acids from a bacterial source. Are there any specific considerations for these samples?

A5: Yes, bacterial samples can be particularly challenging as they often contain a diverse range of branched-chain (iso and anteiso), hydroxy, and cyclic fatty acids.[6] This complexity increases the likelihood of co-elution. Using a highly polar column and a carefully optimized temperature program is critical for these types of samples.[6][12]

Data Presentation

Table 1: Recommended GC Columns for Iso- and Anteiso-Fatty Acid Analysis

Column NameStationary Phase TypePolarityRecommended Use
SP-2560 Biscyanopropyl PolysiloxaneVery HighExcellent for detailed separation of cis/trans FAME isomers.[11][12]
HP-88 / CP-Sil 88 Cyanopropyl PolysiloxaneHighSpecifically designed for the analysis of FAMEs, including complex mixtures.[6][11]
DB-23 (50%-Cyanopropyl)-methylpolysiloxaneHighProvides excellent separation for complex FAME mixtures and some cis/trans isomers.[10][19]
DB-WAX / HP-INNOWax Polyethylene Glycol (PEG)Medium to HighGood for general FAME analysis, but may not resolve all cis/trans isomers.[10][11]

Table 2: General Starting Parameters for GC Method Optimization

ParameterRecommended Starting PointNotes for Optimization
GC Column 100 m x 0.25 mm ID, 0.20 µm film thickness highly polar cyanopropyl columnLonger columns improve resolution but increase run time.[13]
Carrier Gas Helium or HydrogenHydrogen allows for faster analysis.[14][18]
Linear Velocity ~20-25 cm/s for Helium; ~35-40 cm/s for HydrogenOptimize for best efficiency (Van Deemter plot).
Inlet Temperature 250 °CEnsure complete vaporization without thermal degradation.[10][20]
Injection Mode Split (e.g., 50:1 or 100:1)Adjust ratio based on sample concentration.[10]
Initial Oven Temp. 80 - 140 °CA lower initial temperature can improve resolution of early eluters.[6][21]
Temperature Ramp 2 - 5 °C/minSlower ramps generally improve resolution.[6][8]
Final Oven Temp. 240 - 250 °C (hold for 10-15 min)Ensure elution of all components and column cleaning.[6]
Detector Flame Ionization Detector (FID)
Detector Temp. 260 - 280 °CShould be higher than the final oven temperature.[10][22]

Experimental Protocols

Protocol 1: Acid-Catalyzed Derivatization of Fatty Acids to FAMEs using Boron Trifluoride-Methanol

This protocol is suitable for converting both free fatty acids and esterified fatty acids (from lipids) into FAMEs.

Materials:

  • Sample containing fatty acids (1-25 mg)

  • Boron trifluoride-methanol (BCl₃-methanol), 12% w/w or 14% BF₃-methanol

  • Hexane (B92381) or Heptane (GC grade)

  • Deionized Water

  • Anhydrous Sodium Sulfate (B86663)

  • Micro reaction vessel (5-10 mL)

Procedure:

  • Weigh 1-25 mg of the lipid extract or fatty acid sample into a micro reaction vessel.

  • Add 2 mL of BCl₃-methanol solution to the vessel.

  • Seal the vessel tightly and heat at 60 °C for 5-10 minutes. Some protocols may recommend heating for up to an hour at 50-60 °C.[2]

  • Cool the reaction vessel to room temperature.

  • Add 1 mL of deionized water and 1 mL of hexane to the vessel.

  • Shake the vessel vigorously to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC analysis.

Protocol 2: Derivatization of Fatty Acids to Trimethylsilyl (TMS) Esters using BSTFA

This is an alternative derivatization method, particularly useful for compounds with other functional groups that can also be silylated.

Materials:

  • Dried sample containing fatty acids

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)[1][2]

  • Aprotic solvent (e.g., dichloromethane, acetonitrile)[1]

  • Autosampler vial

Procedure:

  • Place the dried sample (e.g., 1 mg/mL in an aprotic solvent) into an autosampler vial.[1]

  • Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS).[1][2]

  • Cap the vial, vortex for 10 seconds, and heat at 60 °C for 60 minutes.[1][2]

  • After cooling, the sample can be directly analyzed by GC or diluted with a suitable solvent if necessary.[1]

Visualizations

Experimental_Workflow Experimental Workflow for GC Analysis of Fatty Acids cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Harvest Harvest Cells / Lipid Extraction Sapon Saponification (Hydrolysis) Harvest->Sapon Base (e.g., NaOH) Methyl Methylation (to FAMEs) Sapon->Methyl Acidic Methanol (e.g., BF3-MeOH) Extract Extraction of FAMEs Methyl->Extract Organic Solvent (e.g., Hexane) GC GC Injection & Separation Extract->GC Inject Sample Data Data Acquisition & Analysis GC->Data FID Signal

Caption: Workflow for bacterial fatty acid analysis.

Troubleshooting_Logic Troubleshooting Poor Peak Resolution Start Poor Peak Resolution / Co-elution Observed Deriv Check Derivatization? - Complete Reaction - Sample Cleanliness Start->Deriv Temp Optimize Temperature Program? - Lower Initial Temp - Slower Ramp Rate - Add Isothermal Hold Flow Optimize Carrier Gas Flow Rate? Temp->Flow No / Minor Improvement Success Resolution Improved Temp->Success Yes, Resolution Improved Column Change GC Column? Flow->Column No / Minor Improvement Flow->Success Yes, Resolution Improved Column->Success No ColumnSelect Select Higher Polarity Column (e.g., Cyanopropyl) Increase Length / Decrease ID Column->ColumnSelect Yes Deriv->Temp Derivatization OK Deriv->Success Problem Found & Fixed ColumnSelect->Success

Caption: Logic for troubleshooting poor GC peak resolution.

References

Troubleshooting mass spectrometry fragmentation of methyl 14-methylhexadecanoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry (MS) analysis of methyl 14-methylhexadecanoate, a branched-chain fatty acid methyl ester (FAME).

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion (M⁺ at m/z 284) weak or absent in my Electron Ionization (EI) mass spectrum?

A: This is a common and expected outcome for FAMEs when using Electron Ionization (EI). EI is a "hard" ionization technique that imparts significant energy into the analyte molecule, causing extensive fragmentation.[1][2] Consequently, the unfragmented molecular ion is often of very low abundance or entirely absent.[2] For saturated fatty acids, while some molecular ion is typically observed, its intensity can be low.[1] If confirming the molecular weight is critical, using a "softer" ionization technique like Chemical Ionization (CI) or Field Ionization (FI) is recommended, as these methods produce more abundant molecular ions with minimal fragmentation.[2][3]

Q2: What are the expected characteristic fragment ions for this compound in EI-MS?

A: The EI mass spectrum of this compound is characterized by several key ions. The most abundant peak (base peak) is typically the McLafferty rearrangement ion at m/z 74 .[1][4] Another prominent ion is observed at m/z 87 .[5] The molecular ion (M⁺) appears at m/z 284 , though often with low relative intensity.[6] As an anteiso-branched chain FAME, it can also produce ions corresponding to fragmentation around the branch point, specifically the loss of an ethyl group ([M-29]⁺ at m/z 255 ) and the loss of a sec-butyl radical ([M-57]⁺ at m/z 227 ).[7][8] However, these specific ions may be of very low intensity in a standard EI spectrum and are more clearly observed in tandem MS (MS/MS) experiments.[6][7]

Q3: My library search identifies the peak as n-heptadecanoate or another isomer. How can I confirm it is 14-methylhexadecanoate?

A: This is a significant challenge in FAME analysis. The standard EI mass spectra of this compound (anteiso-17:0), its isomer methyl 15-methylhexadecanoate (iso-17:0), and the straight-chain methyl heptadecanoate (n-17:0) are nearly indistinguishable, showing only minor differences in the relative intensities of certain ions.[6] Therefore, relying solely on a mass spectral library search is often insufficient for unambiguous identification.[7][8]

To resolve this ambiguity, you should:

  • Utilize Gas Chromatography (GC) Retention Data: The elution order on a GC column is a critical piece of information.[1] Compare the retention time or, more robustly, the Kovats Retention Index of your analyte to known standards.

  • Perform Tandem Mass Spectrometry (MS/MS): For definitive identification, collisional dissociation of the isolated molecular ion (m/z 284) will yield highly characteristic fragments. Anteiso-FAMEs are confirmed by the presence of prominent ions resulting from losses on both sides of the methyl branch ([M-29]⁺ and [M-57]⁺).[7][8]

Q4: I see unexpected peaks in my spectrum that are not related to my compound. Could this be contamination?

A: Yes, the presence of unexpected peaks is often due to background contamination. Common contaminants in mass spectrometry systems include phthalates (e.g., m/z 149), polysiloxanes from GC column bleed (characteristic repeating ions), and compounds from solvents or sample handling.[9] To identify the source, it is recommended to run a solvent blank (an injection of the solvent used to dissolve your sample) under the same GC-MS conditions.

Q5: The signal-to-noise ratio in my spectrum is poor, and fragmentation seems inconsistent between runs. What should I check?

A: Poor signal-to-noise and inconsistent fragmentation can stem from several instrumental issues. A primary cause is often a contaminated ion source, which can suppress signal and alter fragmentation patterns.[10] Other potential issues include leaks in the vacuum system, incorrect instrument tuning, or problems with the GC system (e.g., column degradation, injection port issues). A systematic check, starting with ion source cleaning and instrument tuning, is recommended.

Troubleshooting Guides

Guide 1: Differentiating this compound from Isomers

The primary challenge in analyzing this compound is distinguishing it from its straight-chain (n-17:0) and iso (15-methyl-16:0) isomers. The following workflow and data table provide a systematic approach to identification.

G cluster_workflow Troubleshooting Workflow for Isomer Ambiguity start Ambiguous EI-MS Spectrum (m/z 284, 74, 87) check_rt Compare GC Retention Index with Standards start->check_rt match Tentative ID: 14-methylhexadecanoate check_rt->match Matches anteiso no_match Peak is likely another isomer (e.g., iso or n-17:0) check_rt->no_match Does not match confirm Is Definitive ID Required? match->confirm msms Perform EI-MS/MS on m/z 284 confirm->msms Yes tentative Report Tentative ID confirm->tentative No analyze_msms Analyze for diagnostic fragments: [M-29]⁺ and [M-57]⁺ msms->analyze_msms confirmed Confirmed ID analyze_msms->confirmed G cluster_pathway EI Fragmentation of this compound mol Molecule CH₃(CH₂)₁₂CH(CH₃)CH₂COOCH₃ mol_ion Molecular Ion [M]⁺˙ m/z 284 mol->mol_ion 70 eV EI mclafferty McLafferty Ion m/z 74 (Base Peak) mol_ion->mclafferty McLafferty Rearrangement alpha_cleavage [CH₃OCO(CH₂)₂]⁺ m/z 87 mol_ion->alpha_cleavage α-β Cleavage m29 [M-C₂H₅]⁺ m/z 255 mol_ion->m29 Cleavage at branch (C14-C15) m57 [M-C₄H₉]⁺ m/z 227 mol_ion->m57 Cleavage at branch (C13-C14)

References

Technical Support Center: Minimizing Contamination in Fatty acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize contamination during fatty acid analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in fatty acid analysis?

A1: Contamination in fatty acid analysis can originate from various sources throughout the experimental workflow. It is crucial to identify and mitigate these sources to ensure accurate and reliable results. Common sources include:

  • Solvents and Reagents: Impurities in solvents and reagents are a primary source of contamination. Even high-purity solvents can contain trace amounts of fatty acids or other interfering compounds.

  • Glassware and Labware: Improperly cleaned glassware can introduce residual fatty acids from previous experiments. Plasticware, such as pipette tips and centrifuge tubes, can leach plasticizers (e.g., phthalates) that interfere with the analysis.[1][2][3][4][5][6]

  • Sample Handling: Cross-contamination between samples can occur through improper handling techniques. The laboratory environment itself, including dust and aerosols, can also be a source of contaminants.

  • Instrumentation: Contamination can arise from the gas chromatography-mass spectrometry (GC-MS) system, including the injection port, column, and detector. Septa bleed from the injection port is a common source of siloxane contamination.[2][7][8]

Q2: How can I prevent contamination from solvents and reagents?

A2: To minimize contamination from solvents and reagents, it is recommended to:

  • Use the highest purity solvents available (e.g., HPLC or LC-MS grade).

  • Test new batches of solvents and reagents by running a blank analysis to check for background contamination.

  • Store solvents and reagents in clean, dedicated glassware and avoid prolonged storage in plastic containers.

  • Consider redistilling solvents in-house for highly sensitive analyses.

Q3: What is the best way to clean glassware for fatty acid analysis?

A3: A rigorous glassware cleaning procedure is essential to remove any fatty acid residues. A multi-step process is recommended:

  • Initial Rinse: Immediately after use, rinse glassware with an appropriate organic solvent (e.g., acetone (B3395972) or dichloromethane) to remove the bulk of organic residues.[9]

  • Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent in hot water.[10][11] Use brushes to scrub all surfaces.

  • Tap Water Rinse: Rinse thoroughly with tap water to remove all traces of detergent.

  • Acid Wash: Soak the glassware in an acid bath (e.g., 1% hydrochloric acid or nitric acid) for several hours or overnight.[10][11][12] This step helps to remove any remaining organic and inorganic residues.

  • Deionized Water Rinse: Rinse multiple times with deionized or distilled water to remove all traces of acid.[10][12]

  • Drying: Dry the glassware in an oven at a temperature that will not damage the glassware (e.g., 110°C for borosilicate glass).[13]

  • Storage: Store clean glassware covered with aluminum foil or in a dust-free cabinet to prevent re-contamination.[11]

Q4: Can I use plasticware in my fatty acid analysis workflow?

A4: The use of plasticware should be minimized as much as possible, as it is a significant source of contamination, particularly from plasticizers like phthalates.[1][3][4][5][6] If plasticware is unavoidable, consider the following:

  • Use high-quality polypropylene (B1209903) or other solvent-resistant plastics.

  • Rinse plasticware thoroughly with a high-purity solvent before use.

  • Run blanks with the same plasticware to assess the level of contamination.

  • Whenever possible, use glass or stainless-steel alternatives, especially for solvent storage and sample extraction steps.[1]

Troubleshooting Guides

This section provides solutions to common contamination issues encountered during fatty acid analysis.

Problem 1: High levels of palmitic acid (C16:0) and stearic acid (C18:0) in my blank samples.

  • Possible Cause: These are very common fatty acids and can be introduced from multiple sources. Common culprits include contaminated solvents, glassware, or even fingerprints. Plastic labware, such as syringe filters, can also be a significant source.[1]

  • Troubleshooting Steps:

    • Analyze a solvent blank: Inject the pure solvent directly into the GC-MS to rule out solvent contamination.

    • Review glassware cleaning protocol: Ensure your glassware cleaning procedure is rigorous enough to remove all fatty acid residues. Consider re-cleaning all glassware used for the analysis.

    • Evaluate plasticware: If using plastic syringe filters or other plasticware, switch to glass or stainless-steel alternatives and re-run the blank.[1] A study demonstrated that switching from plastic syringes and filter discs to glass syringes and stainless-steel filter holders significantly reduced contamination levels of palmitic and stearic acids.[1]

    • Check sample handling procedures: Ensure proper glove use and clean handling techniques to avoid introducing contaminants from skin lipids.

Problem 2: I see peaks in my chromatogram that are not fatty acid methyl esters (FAMEs), such as phthalates.

  • Possible Cause: Phthalates are common plasticizers that can leach from plastic containers, pipette tips, and other labware.[2][3][4][5][6] Vinyl gloves can also be a source.

  • Troubleshooting Steps:

    • Identify all plastic components in your workflow: This includes sample vials, caps, pipette tips, and solvent storage containers.

    • Replace plastic with glass: Wherever possible, substitute plastic items with glass or stainless-steel alternatives.

    • Use phthalate-free labware: If plastic is necessary, use products that are certified to be free of phthalates.

    • Check your gloves: Switch to nitrile gloves, as vinyl gloves are a known source of phthalate (B1215562) contamination.[7]

    • Run a "process blank": Go through all the steps of your sample preparation without adding the actual sample to pinpoint the source of the contamination.

Problem 3: My baseline is noisy and has a high background.

  • Possible Cause: A noisy baseline can be caused by several factors, including contaminated carrier gas, column bleed, or a contaminated injection port.

  • Troubleshooting Steps:

    • Check the carrier gas: Ensure high-purity carrier gas is being used and that the gas lines are clean. Gas purifiers can help remove contaminants.

    • Condition the GC column: A new column may need to be conditioned to remove residual manufacturing materials. An old column may be degrading and causing column bleed.

    • Clean the injection port: The injection port liner can accumulate non-volatile residues over time, leading to a high background. Regular cleaning or replacement of the liner is recommended.

    • Check for leaks: Air leaks in the GC-MS system can lead to a high background and detector noise.[2][8]

Data Presentation

Table 1: Common Fatty Acid Contaminants and Their Likely Sources

ContaminantCommon NameLikely Sources
C16:0Palmitic acidSolvents, glassware, plasticware, fingerprints, dust[1]
C18:0Stearic acidSolvents, glassware, plasticware, fingerprints, dust[1]
Phthalates (e.g., DEHP, DBP)PlasticizersPlastic containers, pipette tips, vial caps, vinyl gloves[2][3][4][5][6]
Siloxanes-Septa bleed, column bleed, glassware detergents[2]

Table 2: Example of Contamination Levels in Method Blanks Before and After Protocol Modification

The following table illustrates the reduction in contamination levels of palmitic and stearic acid after switching from plastic to glass/stainless steel components in the sample preparation workflow, as reported in a study on atmospheric particulate matter.[1]

Fatty AcidContamination Level with Plasticware (ppm)Contamination Level with Glass/Stainless Steel (ppm)
Palmitic Acid (C16:0)6.6 ± 1.22.6 ± 0.9
Stearic Acid (C18:0)8.9 ± 2.11.9 ± 0.8

Experimental Protocols

Protocol 1: Detailed Glassware Cleaning for Fatty Acid Analysis

  • Disassembly and Initial Rinse: Disassemble all glassware components. Immediately after use, rinse with acetone or another suitable organic solvent to remove gross contamination.

  • Detergent Wash: Prepare a warm solution of a laboratory-grade, phosphate-free detergent. Scrub all surfaces of the glassware thoroughly with appropriate brushes.

  • Tap Water Rinse: Rinse the glassware under running tap water at least five times to ensure all detergent is removed.

  • Acid Bath: Immerse the glassware in a 1% (v/v) hydrochloric acid or nitric acid solution.[11] Allow to soak for a minimum of 4 hours, or overnight for best results.[12]

  • Deionized Water Rinse: Remove the glassware from the acid bath and rinse thoroughly with deionized water. A minimum of five rinses is recommended.[12]

  • Final Solvent Rinse: Rinse the glassware with a high-purity solvent that will be used in the analysis (e.g., hexane (B92381) or methanol) to remove any remaining water and trace organic contaminants.

  • Drying: Place the glassware in an oven at 110-120°C until completely dry.

  • Storage: Once cool, cover all openings with clean aluminum foil and store in a clean, dust-free environment.

Protocol 2: Lipid Extraction and Methylation with Minimized Contamination

This protocol describes a direct methylation method which can reduce sample handling steps and thus the risk of contamination.[14]

  • Sample Preparation: Homogenize the sample (e.g., tissue, cells) in a glass tube.

  • Direct Transesterification:

    • To the homogenized sample, add 2 mL of 1.25 M anhydrous methanolic HCl.[15][16]

    • Add an internal standard at this stage for quantification.

    • Cap the tube tightly with a PTFE-lined cap and heat at 80°C for 1 hour.[15]

  • Extraction of FAMEs:

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of hexane and 2 mL of deionized water.[14]

    • Vortex the mixture for 1 minute to extract the Fatty Acid Methyl Esters (FAMEs) into the hexane layer.

    • Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the phases.[15]

  • Sample Collection:

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean glass autosampler vial using a glass Pasteur pipette.

    • The sample is now ready for GC-MS analysis.

Visualizations

Contamination_Minimization_Workflow cluster_prep Preparation Phase cluster_sampling Sample Handling & Processing cluster_analysis Analysis Phase reagents High-Purity Solvents & Reagents sampling Proper Sample Collection & Storage reagents->sampling glassware Rigorous Glassware Cleaning glassware->sampling lab_env Clean Laboratory Environment lab_env->sampling extraction Lipid Extraction sampling->extraction derivatization Derivatization (Methylation) extraction->derivatization gcms_prep GC-MS System Preparation derivatization->gcms_prep blank_run Method Blank Analysis gcms_prep->blank_run sample_run Sample Analysis blank_run->sample_run Glassware_Cleaning_Protocol start Start: Used Glassware rinse_solvent Initial Rinse (Organic Solvent) start->rinse_solvent wash_detergent Detergent Wash (Phosphate-Free) rinse_solvent->wash_detergent rinse_tap Tap Water Rinse wash_detergent->rinse_tap acid_bath Acid Bath Soak (e.g., 1% HCl) rinse_tap->acid_bath rinse_di Deionized Water Rinse acid_bath->rinse_di dry_oven Oven Drying rinse_di->dry_oven storage Store Covered dry_oven->storage Troubleshooting_Contamination start Contamination Detected in Blank? common_fas High C16:0 / C18:0? start->common_fas Yes plasticizers Phthalates Detected? start->plasticizers No solvents Check Solvents common_fas->solvents Yes high_baseline Noisy / High Baseline? plasticizers->high_baseline No plastics Evaluate Plasticware Usage plasticizers->plastics Yes gc_system Inspect GC-MS System high_baseline->gc_system Yes glassware Review Glassware Cleaning solvents->glassware glassware->plastics

References

Technical Support Center: Optimization of Temperature Programs for FAME Analysis by GC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for scientists, researchers, and drug development professionals working with the analysis of Fatty Acid Methyl Esters (FAMEs) by Gas Chromatography (GC).

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization of GC temperature programs for FAME analysis.

Question: Why am I seeing poor peak resolution, especially for early or late-eluting FAMEs?

Answer:

Poor peak resolution in FAME analysis can stem from several factors related to the temperature program.

  • For early-eluting peaks: The initial oven temperature may be too high, causing volatile FAMEs to move through the column too quickly without sufficient interaction with the stationary phase. To improve the resolution of these early-eluting analytes, it is recommended to reduce the initial oven temperature rather than adding an initial hold time.[1]

  • For mid-chromatogram peaks: The temperature ramp rate is a critical factor. A fast ramp rate can lead to co-elution of compounds. To enhance separation, try decreasing the ramp rate (e.g., from 10°C/min to 5°C/min).[2]

  • For late-eluting peaks: In isothermal methods, late-eluting peaks tend to broaden. A temperature program helps to sharpen these peaks, increasing sensitivity.[1] If you are already using a temperature program, ensure the final temperature is high enough and held for a sufficient duration to elute all components.

Question: What is causing baseline noise or drift in my chromatogram?

Answer:

Elevated baseline noise can be caused by several factors:

  • Column Bleed: At high temperatures, the stationary phase of the GC column can degrade, leading to an unstable baseline.[3] This is particularly noticeable at the end of a temperature program. Ensure your final temperature does not exceed the column's maximum operating temperature.[1][4] In some cases, what appears to be contamination is actually column bleed at temperatures above 220°C for certain columns like the HP-88.[5]

  • Contamination: Contaminants in the carrier gas, injector, or from previous samples can cause baseline disturbances. Ensure high-purity gases and consider installing filters. Regular maintenance of the injector, including changing the liner and septum, is crucial.[6]

  • Inconsistent Gas Flow: Fluctuations in carrier gas pressure can affect flow rates and lead to an unstable baseline. Using two-stage regulators can help maintain a stable pressure.[2]

Question: I am observing "ghost peaks" in my blank runs. What is the source and how can I eliminate them?

Answer:

Ghost peaks are typically caused by the carryover of high molecular weight compounds from previous injections that remain on the column.[6]

  • Solution: Extend the run time of your temperature program, maintaining the oven at a high temperature (near the column's maximum limit) for a longer final hold period.[6] This "bake-out" step ensures that all components from the previous sample have eluted before the next injection. A final hold time of at least 10 minutes is a good starting point.[1][2] Running a solvent blank after a concentrated sample can confirm if the system is clean.[2]

Question: My peak shapes are distorted (e.g., tailing or fronting). How can I improve them?

Answer:

Poor peak shape can be due to several issues:

  • Column Overloading: Injecting too much sample can lead to peak tailing.[2] Try reducing the injection volume or diluting the sample.

  • Improper Injection Technique: For splitless injections, an appropriate initial hold time is necessary to effectively trap and focus the analytes at the head of the column.[1] This hold time should generally match the splitless time of the injection.

  • Active Sites in the System: Active sites in the injector liner or on the column can cause peak tailing. Using a liner with glass wool can help trap non-volatile residues.[6]

Frequently Asked Questions (FAQs)

Q1: What is temperature programming in GC and why is it important for FAME analysis?

A1: Temperature programming in GC involves systematically increasing the column oven temperature during an analytical run.[1][2] This technique is essential for complex mixtures like FAMEs, which contain compounds with a wide range of boiling points.[2] By starting at a low temperature, volatile compounds are well-separated. As the temperature increases, less volatile, higher-boiling compounds elute faster and as sharper peaks.[2] This approach improves peak resolution, increases sensitivity for late-eluting compounds, and can shorten overall analysis time compared to an isothermal method.[1]

Q2: What is a good starting temperature program (scouting gradient) for a new FAME sample?

A2: A "scouting" program is an excellent starting point to understand the characteristics of a new sample.[1] This initial run helps determine the volatility range and the number of components present.[1][2] A typical scouting gradient is as follows:

ParameterRecommended Value
Initial Temperature 35-40°C (without cryogenic cooling)[1][2]
Initial Hold Time 1-2 minutes[2]
Ramp Rate 10°C/min[1][2]
Final Temperature Maximum operating temperature of the column[1][2]
Final Hold Time At least 10 minutes[1][2]

This program can then be optimized based on the resulting chromatogram.

Q3: How does the heating rate (ramp rate) affect my FAME separation?

A3: The heating rate is a critical parameter for optimizing resolution and analysis time.

Ramp RateEffect on Separation
Slower Ramp Rate Generally provides better separation and increased resolution as analytes spend more time interacting with the stationary phase. However, this leads to longer analysis times and broader peaks.[2][3]
Faster Ramp Rate Decreases analysis time but may reduce resolution between closely eluting peaks.

An optimal ramp rate can be approximated as 10°C per column hold-up time (void time).[1][7]

Q4: When should I use an isothermal method instead of a temperature program?

A4: An isothermal method, where the oven temperature is held constant, may be suitable if all the FAMEs in your sample elute within a narrow time window during a scouting run (e.g., less than 7 minutes).[7] To determine the approximate isothermal temperature, you can use the temperature at which the last analyte of interest elutes in the scouting run and subtract 45°C.[7] However, for most FAME analyses, which involve a range of fatty acids, a temperature-programmed method is superior for achieving good resolution for all components.[1]

Experimental Protocols

Below are examples of temperature programs used for various FAME analyses. These can serve as starting points for method development.

Table 1: Example GC Oven Temperature Programs for FAME Analysis

ApplicationInitial Temp.Initial HoldRamp Rate(s) & Final Temp(s)Final HoldReference
General FAMEs (cis/trans) 80°C2 minRamp to 220°C32 min[2]
Vegetable Oils and Fats 70°C2 min5°C/min to 240°C5 min[8]
Soil and Oil Samples 80°C1 min4°C/min to 220°C, then 10°C/min to 290°C30 min
Animal and Marine Samples 60°C1 min5°C/min to 100°C, then 2°C/min to 175°C (hold 10 min), then 2°C/min to 220°C20 min[9]
Ultra-Fast GC of Olive Oil 150°C10 sec1.7°C/sec to 250°C20 sec[10]
FAME in Jet Fuel (IP585) 150°C5 min12°C/min to 200°C (hold 17 min), then 3°C/min to 252°C6.5 min

Visualizations

Diagram 1: Workflow for GC Temperature Program Optimization

G A 1. Define Analytical Goals (e.g., resolve specific isomers, reduce run time) B 2. Perform a Scouting Run (e.g., 40°C, 10°C/min ramp, hold at max temp) A->B C 3. Evaluate Initial Chromatogram B->C D 4. Optimize Initial Temperature (Lower for better early peak resolution) C->D Poor resolution of early peaks? E 5. Optimize Ramp Rate(s) (Slower for better resolution, faster for speed) C->E Poor resolution in middle of run? F 6. Optimize Final Temperature & Hold Time (Ensure all analytes, including contaminants, elute) C->F Late peaks broad or ghost peaks present? D->E E->F G 7. Validate Method (Check reproducibility, peak shape, resolution) F->G H Optimized Method G->H

Caption: Systematic workflow for developing an optimized GC temperature program.

Diagram 2: Troubleshooting Logic for Common FAME GC Issues

G cluster_resolution Poor Peak Resolution cluster_baseline Baseline Issues cluster_shape Poor Peak Shape Start Problem Observed in FAME Chromatogram A1 Early Eluting Peaks? Start->A1 A3 Mid-Run Peaks? Start->A3 B1 High Baseline at End of Run? Start->B1 B3 Ghost Peaks in Blank? Start->B3 C1 Tailing Peaks? Start->C1 A2 Lower Initial Temperature A1->A2 A4 Decrease Ramp Rate A3->A4 B2 Check for Column Bleed (Lower Final Temp) B1->B2 B4 Increase Final Hold Time ('Bake-out' column) B3->B4 C2 Check for Column Overload (Dilute Sample) C1->C2

Caption: Decision tree for troubleshooting common GC issues in FAME analysis.

References

Overcoming matrix effects in LC-MS analysis of branched-chain fatty acids.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of branched-chain fatty acids (BCFAs).

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of BCFAs, providing direct, actionable solutions.

Question: My signal intensity for BCFAs is low and inconsistent between injections. Could this be a matrix effect, and what are the immediate troubleshooting steps?

Answer: Yes, low and inconsistent signal intensity are classic signs of ion suppression caused by matrix effects.[1] Co-eluting endogenous compounds from the biological matrix, especially phospholipids (B1166683), can interfere with the ionization of your target BCFAs, leading to poor data quality.[2][3][4]

Here are immediate steps you can take:

  • Sample Dilution: A simple first step is to dilute your sample extract.[1][5] This reduces the concentration of interfering matrix components. You must ensure, however, that the BCFA concentration remains above the instrument's limit of quantification (LOQ).[1]

  • Optimize Chromatography: Modify your LC method to improve the separation between your BCFAs and the interfering matrix components.[1][5] This can involve:

    • Adjusting the gradient elution to increase resolution around the retention time of your analytes.[5]

    • Changing the mobile phase composition or additives.

    • Trying a different column chemistry (e.g., a column with a different stationary phase).[6]

  • Check for Contamination: Ensure your system is clean. Contaminants can build up in the ion source, leading to inconsistent results.[7] Run system suitability tests to check for baseline issues or carryover.[7]

Question: I am observing significant peak tailing and shifting retention times for my BCFA standards in plasma samples. What is the likely cause and solution?

Answer: Peak tailing and retention time shifts in the presence of a biological matrix strongly suggest that matrix components are accumulating on your analytical column or interfering with the chromatography.[4][7]

Likely Cause: Phospholipids and other lipids are notorious for causing these issues.[2][4] They can accumulate on the column, altering its chemistry and leading to poor peak shape and retention time instability.[4]

Solutions:

  • Improve Sample Preparation: The most effective way to combat this is to remove the interfering lipids before injection.[8] Consider more rigorous sample clean-up techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of a simple protein precipitation (PPT).[8][9]

  • Use a Guard Column: A guard column installed before your analytical column can trap strongly retained matrix components, protecting the primary column and extending its lifetime.[6] Remember to change the guard column regularly.[6]

  • Column Washing: Implement a robust column wash at the end of each run or batch. This involves flushing the column with a strong solvent (like isopropanol) to remove accumulated nonpolar compounds.

Question: How can I definitively confirm that matrix effects are impacting my BCFA quantification?

Answer: The most reliable method to quantitatively assess matrix effects is the post-extraction spike method .[8][10] This technique allows you to calculate the specific degree of ion suppression or enhancement caused by your sample matrix.

The process involves comparing the analyte response in three different samples:

  • Set A: Analyte prepared in a clean solvent.

  • Set B: A blank matrix sample (e.g., plasma with no BCFAs) processed through your entire sample preparation workflow.

  • Set C: The processed blank matrix from Set B, which is then spiked with the analyte at the same concentration as Set A.[1]

By comparing the peak areas from Set A and Set C, you can quantify the matrix effect. A detailed protocol is provided in the "Experimental Protocols" section below.

Frequently Asked Questions (FAQs)

Q1: What exactly is a "matrix effect" in the context of LC-MS analysis?

A matrix effect is the alteration (suppression or enhancement) of an analyte's ionization efficiency due to the presence of co-eluting, often undetected, components from the sample matrix.[1][3] This interference compromises the accuracy, precision, and sensitivity of quantitative analysis.[1] In lipidomics, phospholipids are a primary contributor to matrix effects, particularly when using electrospray ionization (ESI).[2][3][4]

Q2: Which sample preparation technique is best for minimizing matrix effects from phospholipids when analyzing BCFAs?

There is no single universal solution, as the optimal technique depends on the specific matrix and analytes.[2][3] However, a comparison of common methods shows clear trends in their ability to remove interfering phospholipids.

  • Protein Precipitation (PPT): This is the fastest but least effective method, often resulting in significant matrix effects because many phospholipids remain in the extract.[9]

  • Liquid-Liquid Extraction (LLE): LLE provides cleaner extracts than PPT by using immiscible organic solvents to partition the BCFAs away from more polar interferences.[8][9]

  • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing phospholipids.[8] Mixed-mode SPE sorbents, which utilize both reversed-phase and ion-exchange mechanisms, can remove over 99% of phospholipids and provide the cleanest extracts.[9][11]

Q3: How do Stable Isotope-Labeled (SIL) internal standards help overcome matrix effects?

A SIL internal standard is considered the gold standard for compensating for matrix effects.[8][12] A SIL-IS is a version of your analyte (the BCFA) where some atoms have been replaced with heavier stable isotopes (e.g., ¹³C or ²H).[12][13]

Because the SIL-IS is chemically almost identical to the analyte, it has the same chromatographic retention time and experiences the same degree of ion suppression or enhancement in the MS source.[8] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.[14]

Q4: Can derivatization of BCFAs help reduce matrix effects?

Yes, chemical derivatization is a common and effective strategy to improve the analysis of fatty acids.[15][16] BCFAs typically have poor ionization efficiency in their native form.[15] Derivatization can:

  • Increase Ionization Efficiency: Reagents can add a permanently charged group or a more easily ionizable moiety to the BCFA molecule, significantly boosting the MS signal.[16]

  • Shift Retention Time: Derivatization alters the polarity of the analyte, which can shift its retention time away from co-eluting matrix interferences.

  • Enable Positive Ion Mode: Many derivatization strategies allow for analysis in positive ion mode, which can sometimes be less susceptible to suppression from phospholipids compared to negative ion mode.[16]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

This table summarizes the general effectiveness of common sample preparation techniques in removing interfering matrix components, particularly phospholipids.

Sample Preparation TechniqueRelative Effectiveness in Removing PhospholipidsTypical Analyte RecoveryThroughput
Protein Precipitation (PPT) Low[9]HighHigh
Liquid-Liquid Extraction (LLE) Moderate[9]Variable (can be low for polar analytes)[9]Moderate
Solid-Phase Extraction (SPE) High[8]Good to HighLow to Moderate
Mixed-Mode SPE Very High (>99%)[11]HighLow to Moderate

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol provides a step-by-step guide to quantify the extent of ion suppression or enhancement.[8][10]

Objective: To calculate the Matrix Factor (MF) for a BCFA in a specific biological matrix.

Materials:

  • BCFA analytical standard.

  • Blank biological matrix (e.g., plasma from a subject not exposed to the analyte).

  • All solvents and reagents used in the sample preparation workflow.

Procedure:

  • Prepare Set 1 (Neat Solution):

    • Prepare a standard solution of the BCFA in the final reconstitution solvent at a known concentration (e.g., 100 ng/mL).

  • Prepare Set 2 (Post-Spiked Sample):

    • Take six different lots of the blank biological matrix.

    • Process each blank matrix sample through your entire extraction procedure (e.g., PPT, LLE, or SPE).

    • After extraction, evaporate the solvent and reconstitute the residue in a volume of reconstitution solvent that has been spiked with the BCFA standard to achieve the same final concentration as in Set 1 (100 ng/mL).

  • LC-MS Analysis:

    • Analyze both Set 1 and the six samples from Set 2 using your established LC-MS method.

    • Record the peak area for the BCFA in all samples.

  • Calculation:

    • Calculate the Matrix Factor (MF) using the following formula:

      • MF = (Mean Peak Area in Set 2) / (Peak Area in Set 1)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

    • For a robust method, the MF should ideally be between 0.8 and 1.2.[17]

Visualizations

Diagram 1: Troubleshooting Workflow for Matrix Effects

cluster_Start Initial Analysis cluster_Problem Problem Identification cluster_Assessment Assessment cluster_Solutions Mitigation Strategies cluster_End Validation Start BCFA Analysis in Biological Matrix Problem Poor Reproducibility? Low Sensitivity? Inaccurate Results? Start->Problem Assess Perform Post-Extraction Spike Experiment Problem->Assess Yes Result Matrix Effect > 20%? Assess->Result Sol_Prep Improve Sample Prep (e.g., use SPE) Result->Sol_Prep Yes Sol_Chrom Optimize LC Method (e.g., adjust gradient) Result->Sol_Chrom Yes Sol_IS Use Stable Isotope- Labeled Internal Standard Result->Sol_IS Yes End Validate Method & Achieve Accurate Quantification Result->End No Sol_Prep->End Sol_Chrom->End Sol_IS->End

Caption: A workflow for identifying, assessing, and mitigating suspected matrix effects in LC-MS analysis.

Diagram 2: Causes and Consequences of Matrix Effects

cluster_Causes Primary Causes cluster_Consequences Analytical Consequences ME Matrix Effect Suppression Ion Suppression or Enhancement ME->Suppression Accuracy Poor Accuracy & Precision ME->Accuracy Sensitivity Reduced Sensitivity ME->Sensitivity Linearity Non-linear Response ME->Linearity PL Co-eluting Phospholipids PL->ME Salts Salts & Buffers Salts->ME Endo Other Endogenous Metabolites Endo->ME

Caption: Logical diagram illustrating the primary causes and analytical consequences of matrix effects.

References

Common pitfalls in the quantification of microbial fatty acid biomarkers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls associated with the quantification of microbial fatty acid biomarkers.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.

Question: Why is the recovery of my fatty acid internal standard consistently low?

Answer:

Low recovery of an internal standard is a critical issue that can significantly impact the accuracy of your fatty acid quantification. This problem can stem from various stages of your workflow. Here’s a systematic approach to troubleshoot this issue:

Step 1: Evaluate the Sample Extraction Process

Incomplete extraction of lipids from microbial cells is a primary cause of low recovery. The efficiency of extraction can be influenced by the choice of solvent, cell wall composition, and the physical disruption method.

  • Inadequate Cell Lysis: Microbial cell walls can be notoriously difficult to disrupt.

    • Troubleshooting:

      • Ensure your chosen lysis method (e.g., sonication, bead beating, or chemical treatment) is appropriate for the microbes in your sample.[1][2]

      • Optimize the duration and intensity of the physical disruption method.

      • For gram-negative bacteria with tough outer membranes, consider incorporating a method to isolate lipopolysaccharides (LPS), such as a TRIzol-based extraction.[3]

  • Incorrect Solvent System: The polarity of the extraction solvent is crucial for efficiently solubilizing lipids.

    • Troubleshooting:

      • The Bligh and Dyer or Folch methods, which use a chloroform/methanol (B129727)/water system, are standard for many applications.[3] However, for certain lipids like phosphatidylinositol-3,4,5-tris-phosphate (PIP3), a modified, lower pH extraction may be necessary.[3]

      • Ensure the solvent-to-sample ratio is optimal. An insufficient volume of solvent will lead to incomplete extraction.

  • Phase Separation Issues: In liquid-liquid extractions, poor phase separation can lead to the loss of lipids.

    • Troubleshooting:

      • Ensure complete separation of the aqueous and organic phases before collecting the lipid-containing layer.

      • Centrifugation can aid in sharpening the interface between the two phases.

Step 2: Assess the Derivatization to Fatty Acid Methyl Esters (FAMEs)

Derivatization is essential to increase the volatility of fatty acids for gas chromatography (GC) analysis.[4][5] Incomplete or inefficient derivatization is a common source of error.

  • Presence of Water: Derivatization reagents are often moisture-sensitive.[5][6]

    • Troubleshooting:

      • Ensure your sample is completely dry before adding the derivatization reagent. Lyophilization is an effective method for water removal.[5]

      • Use high-quality, anhydrous solvents and reagents.[6]

  • Suboptimal Reaction Conditions: The temperature and duration of the derivatization reaction are critical for its completion.

    • Troubleshooting:

      • For acid-catalyzed methylation (e.g., with BF3-methanol or HCl-methanol), ensure the reaction is carried out at the recommended temperature and for a sufficient amount of time.[5][7][8]

      • Verify that your heating block or water bath is calibrated and maintaining the correct temperature.

Step 3: Examine the Analytical Instrumentation (GC-MS/GC-FID)

Issues with the gas chromatograph or its detector can also lead to apparent low recovery.

  • Injector Port Contamination: The injector port can become contaminated with non-volatile residues, which can trap your analytes.

    • Troubleshooting:

      • Regularly clean and replace the injector port liner and septum.[9]

  • Column Degradation: The GC column can degrade over time, leading to poor peak shape and loss of resolution.

    • Troubleshooting:

      • Condition your column according to the manufacturer's instructions.

      • If the column is old or has been subjected to harsh conditions, it may need to be replaced.

  • Detector Issues: The detector may not be responding optimally.

    • Troubleshooting:

      • For Flame Ionization Detectors (FID), ensure the gas flows (hydrogen, air, and makeup gas) are at their optimal rates.

      • For Mass Spectrometers (MS), perform regular tuning and calibration to ensure optimal sensitivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor peak shape (e.g., tailing or fronting) in my GC chromatogram?

A1: Poor peak shape is often a sign of issues with the GC system or the derivatization process.

  • Peak Tailing: This is often caused by the interaction of polar analytes with active sites in the GC system.[5]

    • Incomplete Derivatization: If the fatty acids are not fully converted to their non-polar methyl esters, the free carboxylic acid groups can interact with the column, causing tailing.[5][6]

    • Active Sites in the GC System: Active sites in the injector liner, column, or detector can also cause tailing. Regularly cleaning and deactivating these components can help.

  • Peak Fronting: This is less common but can occur when the column is overloaded with the sample. Diluting the sample before injection can resolve this issue.

Q2: How do microbial growth conditions affect the fatty acid profile, and how can I control for this?

A2: The fatty acid composition of a microbe is not static and can be significantly influenced by its growth environment.[9][10]

  • Temperature: Changes in temperature can alter membrane fluidity, leading to shifts in the ratios of saturated to unsaturated fatty acids.[10]

  • Growth Medium: The composition of the growth medium can directly impact the types and proportions of fatty acids synthesized by the microbe.[9]

  • Growth Phase: The physiological state of the microbe (e.g., exponential vs. stationary phase) will also affect its fatty acid profile.[9]

To control for these variables, it is crucial to standardize your culturing conditions, including temperature, media composition, and harvest time.[9]

Q3: I am working with complex environmental samples. How can I be sure the fatty acid biomarkers I'm quantifying are from viable microbial cells?

A3: This is a significant challenge in microbial ecology. One common approach is to analyze for phospholipid fatty acids (PLFAs). PLFAs are integral components of microbial cell membranes and are rapidly turned over upon cell death. Therefore, the presence and abundance of PLFAs are often used as an indicator of the living microbial biomass.[11]

Q4: What are the key considerations when using stable isotope probing (SIP) with fatty acid biomarkers?

A4: Stable isotope probing is a powerful technique to trace the flow of substrates into microbial biomass.[12][13] However, there are several potential pitfalls:

  • High Isotopic Enrichment: Highly enriched samples can lead to "carry-over" effects in the mass spectrometer, where the signal from a highly labeled sample can contaminate the measurement of a subsequent, less labeled sample.[14]

  • Fractionation: Isotopic fractionation can occur during metabolic processes, leading to an under- or overestimation of the true isotopic enrichment.[14]

  • Analytical Variance: The precision of compound-specific isotope analysis (CSIA) by GC-C-IRMS can be lower than that of bulk isotope analysis.[14]

Careful experimental design, including the use of appropriate controls and standards, is essential for obtaining reliable SIP data.

Data Presentation

Table 1: Recommended Derivatization Conditions for FAME Analysis

Derivatization ReagentTemperature (°C)Time (minutes)Key Considerations
BF3-Methanol (14%) 6060Moisture sensitive.[5]
HCl-Methanol (Anhydrous 1.25 M) 50Overnight (or 75-80°C for 60 min)Ensure tubes can withstand pressure at elevated temperatures.[8]
2,4'-dibromoacetophenone 4030A milder method to prevent oxidation and isomerization of unsaturated fatty acids.[15]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed FAME Derivatization (using BF3-Methanol)

  • Start with approximately 1 mg of your lipid extract in a screw-capped glass tube.

  • If the sample is in a solvent, evaporate the solvent to dryness under a stream of nitrogen.

  • Add 50 µL of 14% Boron trifluoride (BF3) in methanol to the dried sample.[5]

  • Cap the tube tightly and vortex for 10 seconds.

  • Heat the sample at 60°C for 60 minutes in an incubator or oven.[5]

  • After cooling to room temperature, add 0.5 mL of a saturated NaCl water solution and vortex for 10 seconds.

  • Add 0.6 mL of hexane (B92381), vortex, and allow the phases to separate.

  • Carefully transfer the upper hexane layer, which contains the FAMEs, to a new autosampler vial.

  • Repeat the hexane extraction (step 7 and 8) two more times, pooling the hexane layers.

  • To ensure the sample is dry, you can pass the pooled hexane extract through a small column of anhydrous sodium sulfate.

  • The sample is now ready for GC analysis.

Mandatory Visualization

Experimental_Workflow_for_Microbial_Fatty_Acid_Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_pitfalls Common Pitfalls Sample_Collection 1. Microbial Sample Collection Cell_Lysis 2. Cell Lysis (e.g., Sonication, Bead Beating) Sample_Collection->Cell_Lysis Lipid_Extraction 3. Lipid Extraction (e.g., Bligh & Dyer) Cell_Lysis->Lipid_Extraction Pitfall1 Incomplete Cell Lysis Cell_Lysis->Pitfall1 Derivatization 4. Conversion to FAMEs (e.g., BF3-Methanol) Lipid_Extraction->Derivatization Pitfall2 Inefficient Extraction Lipid_Extraction->Pitfall2 GC_Analysis 5. GC-MS / GC-FID Analysis Derivatization->GC_Analysis Pitfall3 Incomplete Derivatization Derivatization->Pitfall3 Data_Processing 6. Data Processing & Quantification GC_Analysis->Data_Processing Pitfall4 GC System Issues GC_Analysis->Pitfall4 Pitfall5 Data Interpretation Errors Data_Processing->Pitfall5 Troubleshooting_Logic_for_Low_Internal_Standard_Recovery cluster_extraction Extraction Issues cluster_derivatization Derivatization Problems cluster_analytical Analytical Errors Start Low Internal Standard Recovery Check_Lysis Verify Cell Lysis Efficiency Start->Check_Lysis Check_Moisture Ensure Sample is Anhydrous Start->Check_Moisture Check_Injector Clean/Replace Injector Liner Start->Check_Injector Check_Solvent Optimize Solvent System Check_Lysis->Check_Solvent Check_Phase_Separation Ensure Clean Phase Separation Check_Solvent->Check_Phase_Separation Solution Recovery Improved Check_Phase_Separation->Solution Check_Reaction_Conditions Verify Temperature and Time Check_Moisture->Check_Reaction_Conditions Check_Reaction_Conditions->Solution Check_Column Evaluate Column Performance Check_Injector->Check_Column Check_Detector Verify Detector Function Check_Column->Check_Detector Check_Detector->Solution

References

Technical Support Center: Optimizing Transesterification of Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of transesterification for branched-chain fatty acids (BCFAs). Steric hindrance from branched chains can impede reaction kinetics, leading to lower yields and incomplete conversions. This guide offers detailed protocols and comparative data to address these challenges effectively.

Troubleshooting Guide

This section addresses common issues encountered during the transesterification of branched-chain fatty acids.

Question: Why is my transesterification yield for a branched-chain fatty acid significantly lower than for a straight-chain fatty acid under the same conditions?

Answer: The lower yield is likely due to steric hindrance. The branched structure of the fatty acid impedes the approach of the alcohol nucleophile to the carbonyl carbon of the ester. This is a common issue with both acid and base-catalyzed methods. To overcome this, consider the following:

  • Switch to an Acid Catalyst: Acid-catalyzed transesterification is often more effective for sterically hindered esters, although it is generally slower than base catalysis. Strong acids like sulfuric acid or hydrochloric acid can be used.[1][2]

  • Optimize Reaction Conditions: Increasing the reaction temperature and time can help overcome the activation energy barrier imposed by steric hindrance. However, excessively high temperatures might lead to side reactions.[3] A higher molar ratio of alcohol to the fatty acid can also shift the equilibrium towards product formation.[1]

  • Consider Enzymatic Catalysis: Lipases are often highly effective for the transesterification of sterically hindered fatty acids due to their specific active sites.[4] Immobilized lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), are particularly useful as they can be easily recovered and reused.[5]

Question: I am observing soap formation in my base-catalyzed reaction. What is the cause and how can I prevent it?

Answer: Soap formation (saponification) occurs when free fatty acids (FFAs) in your sample react with the base catalyst (e.g., NaOH or KOH). The presence of water also promotes saponification.[6] To prevent this:

  • Ensure Dry Reaction Conditions: Use anhydrous alcohol and ensure your glassware and fatty acid sample are free of moisture.

  • Pre-treat the Feedstock: If your branched-chain fatty acid sample has a high FFA content (typically >1%), it is advisable to perform an acid-catalyzed esterification pre-treatment step to convert the FFAs into esters before proceeding with base-catalyzed transesterification.[7]

  • Use a Milder Base or Alternative Catalyst: Consider using a less aggressive base catalyst or switching to an acid or enzymatic catalyst, which are not susceptible to soap formation.

Question: My GC-FID analysis shows multiple unexpected peaks after the reaction. What could be the issue?

Answer: The presence of unexpected peaks can indicate incomplete reaction, side reactions, or the formation of artifacts.

  • Incomplete Reaction: Peaks corresponding to the starting fatty acid or intermediate glycerides (if starting from a triglyceride) may be present. To address this, you may need to increase the reaction time, temperature, or catalyst concentration.

  • Side Reactions: Under harsh acidic or basic conditions, side reactions such as dehydration of the alcohol can occur.[5] Optimizing the reaction conditions to be as mild as possible while still achieving good conversion is key.

  • Artifacts from Analysis: The derivatization step for GC analysis itself can sometimes produce artifacts, especially with unstable compounds. Ensure your derivatization protocol is appropriate for your specific branched-chain fatty acid methyl esters (FAMEs).

Question: How does the choice of alcohol affect the transesterification of branched-chain fatty acids?

Answer: The structure of the alcohol can significantly impact the reaction rate and yield.

  • Chain Length: For primary alcohols, increasing the carbon chain length can sometimes lead to higher esterification yields.[8][9] However, very long-chain alcohols may decrease the reaction rate due to their lower polarity.[9]

  • Branching: Using branched-chain alcohols can further increase steric hindrance, potentially lowering the reaction rate compared to using a straight-chain alcohol like methanol (B129727) or ethanol.[10] Methanol is often preferred due to its low cost and high reactivity.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the transesterification of branched-chain fatty acids?

A1: The main challenge is steric hindrance caused by the alkyl branches near the carboxyl group, which slows down the reaction rate and can lead to incomplete conversion.[11]

Q2: Which catalytic method is generally recommended for branched-chain fatty acids?

A2: While base catalysis is faster for unhindered fatty acids, acid-catalyzed or enzyme-catalyzed transesterification is often more effective for branched-chain fatty acids due to the issue of steric hindrance and potential side reactions with base catalysts.[1][4]

Q3: Can I use heterogeneous catalysts for the transesterification of branched-chain fatty acids?

A3: Yes, heterogeneous solid acid and base catalysts can be used. They offer the advantage of easier separation from the reaction mixture and potential for reuse.[6][12][13] However, mass transfer limitations can sometimes be an issue.

Q4: How can I monitor the progress of my transesterification reaction?

A4: The most common method is Gas Chromatography with Flame Ionization Detection (GC-FID) . This technique allows for the quantification of the resulting fatty acid methyl esters (FAMEs) and the disappearance of the starting material.[14][15] Thin-Layer Chromatography (TLC) can also be used for a more qualitative and rapid assessment of the reaction progress.[3]

Q5: What are the key parameters to optimize for improving the yield of branched-chain FAMEs?

A5: The key parameters to optimize are:

  • Catalyst type and concentration

  • Molar ratio of alcohol to fatty acid

  • Reaction temperature

  • Reaction time

  • Agitation speed to ensure proper mixing.[16]

Data Presentation: Comparison of Catalytic Methods

The following tables summarize typical reaction conditions for different transesterification methods. Note that optimal conditions for specific branched-chain fatty acids may vary and require experimental optimization.

Table 1: Homogeneous Acid-Catalyzed Transesterification

ParameterTypical RangeNotes
Catalyst Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl)H₂SO₄ is most common.[5][13]
Catalyst Conc. 1 - 5 wt% (of fatty acid)Higher concentrations can increase rate but also risk of side reactions.[13]
Alcohol Methanol, EthanolMethanol is most common. A large excess is used.[1]
Molar Ratio 10:1 to 50:1 (Alcohol:Fatty Acid)A high molar ratio drives the equilibrium towards the product.[1][2]
Temperature 60 - 110 °CReaction is slow at lower temperatures.[3]
Reaction Time 2 - 24 hoursLonger times are often needed for complete conversion of hindered esters.[13]
Yield 67 - 98%Highly dependent on the specific substrate and conditions.[17]

Table 2: Homogeneous Base-Catalyzed Transesterification

ParameterTypical RangeNotes
Catalyst Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Sodium Methoxide (B1231860) (NaOCH₃)NaOCH₃ is often preferred as it does not produce water.[1]
Catalyst Conc. 0.5 - 2 wt% (of fatty acid)Higher concentrations can lead to increased soap formation.[18]
Alcohol Methanol, EthanolAnhydrous alcohol is crucial to prevent saponification.[6]
Molar Ratio 6:1 to 15:1 (Alcohol:Fatty Acid)Lower ratios are needed compared to acid catalysis.[16]
Temperature 50 - 65 °CTemperatures are kept below the boiling point of the alcohol.[16]
Reaction Time 1 - 4 hoursMuch faster than acid catalysis for unhindered substrates.[1]
Yield Can be >95% but is highly sensitive to FFAs and water.[12][16]

Table 3: Enzyme-Catalyzed Transesterification

ParameterTypical RangeNotes
Catalyst Immobilized Lipases (e.g., Novozym 435 from Candida antarctica)Immobilization allows for easy catalyst recovery and reuse.[5]
Catalyst Conc. 1 - 10 wt% (of fatty acid)Higher enzyme loading can increase the reaction rate.[19]
Alcohol Methanol, Ethanol, longer-chain alcoholsStepwise addition of methanol is often employed to avoid enzyme deactivation.[19]
Molar Ratio 3:1 to 6:1 (Alcohol:Fatty Acid)Lower molar ratios are often sufficient.
Temperature 30 - 60 °CMilder conditions preserve enzyme activity.[13]
Reaction Time 4 - 72 hoursGenerally slower than chemical catalysis.[19]
Yield 80 - 95%Can be very high with optimized conditions and is not affected by FFAs.[19][20]

Experimental Protocols

Protocol 1: Acid-Catalyzed Transesterification of a Branched-Chain Fatty Acid

  • Preparation: Ensure all glassware is thoroughly dried.

  • Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the branched-chain fatty acid.

  • Add anhydrous methanol in a 30:1 molar ratio relative to the fatty acid.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄) to a final concentration of 3 wt% of the fatty acid.

  • Reaction: Heat the mixture to 80°C with vigorous stirring. Allow the reaction to proceed for 12-18 hours.

  • Monitoring: Periodically take small aliquots from the reaction mixture to monitor the progress by TLC or GC-FID.

  • Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.

  • Add an equal volume of hexane (B92381) or diethyl ether to extract the FAMEs. Shake vigorously and allow the layers to separate.

  • Collect the upper organic layer and wash it twice with distilled water.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent using a rotary evaporator to obtain the crude FAME.

  • Purification: The crude product can be further purified by column chromatography if necessary.

Protocol 2: Base-Catalyzed Transesterification of a Branched-Chain Fatty Acid (with low FFA content)

  • Preparation: Ensure all glassware and reagents are anhydrous.

  • Catalyst Preparation: In a separate flask, dissolve sodium methoxide (NaOCH₃) in anhydrous methanol to a concentration of 1 wt% based on the mass of the fatty acid to be used.

  • Reactant Mixture: In a round-bottom flask with a magnetic stirrer and reflux condenser, add the branched-chain fatty acid.

  • Add anhydrous methanol to a 9:1 molar ratio.

  • Reaction Initiation: Add the freshly prepared sodium methoxide solution to the fatty acid/methanol mixture.

  • Reaction: Heat the mixture to 60°C with vigorous stirring for 2-4 hours.

  • Monitoring: Monitor the reaction progress using TLC or GC-FID.

  • Work-up: After cooling, neutralize the catalyst by adding a small amount of glacial acetic acid until the solution is neutral.

  • Remove the excess methanol using a rotary evaporator.

  • Extraction: Add water and hexane (or another nonpolar solvent) to the residue in a separatory funnel. Shake and allow the layers to separate.

  • Collect the upper organic layer containing the FAMEs.

  • Washing and Drying: Wash the organic layer with water to remove any remaining glycerol (B35011) and salts. Dry the organic layer over anhydrous Na₂SO₄.

  • Solvent Removal: Filter and evaporate the solvent to yield the crude FAME.

Protocol 3: GC-FID Analysis of Branched-Chain Fatty Acid Methyl Esters

  • Sample Preparation: Dissolve a known amount of the FAME product in a suitable solvent (e.g., hexane or heptane) to a concentration of approximately 10-20 mg/mL.[14] If an internal standard is used for quantification, add it to the sample at a known concentration.

  • GC Instrument and Column: Use a gas chromatograph equipped with a flame ionization detector (FID). A polar capillary column, such as one with a polyethylene (B3416737) glycol (e.g., Omegawax) or a cyanopropyl stationary phase, is typically used for FAME analysis.[15]

  • GC Method Parameters (Example):

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Carrier Gas: Helium or Hydrogen

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 3-5°C/min).[21]

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Analysis: Identify the FAME peaks by comparing their retention times with those of known standards. Quantify the peaks by integrating their areas, using an internal standard for more accurate results.

Visualizations

Transesterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis fatty_acid Branched-Chain Fatty Acid reactor Reaction Vessel (Heated & Stirred) fatty_acid->reactor alcohol Anhydrous Alcohol (e.g., Methanol) alcohol->reactor catalyst Catalyst (Acid, Base, or Enzyme) catalyst->reactor neutralization Neutralization reactor->neutralization Cooling extraction Solvent Extraction neutralization->extraction washing Washing extraction->washing drying Drying washing->drying evaporation Solvent Evaporation drying->evaporation gc_fid GC-FID Analysis evaporation->gc_fid Crude FAME final_product final_product gc_fid->final_product Purified FAME

Caption: General experimental workflow for the transesterification of branched-chain fatty acids.

Troubleshooting_Logic cluster_solutions Potential Solutions start Low FAME Yield check_reaction Check Reaction Parameters (Temp, Time, Catalyst Conc.) start->check_reaction check_steric Consider Steric Hindrance start->check_steric check_impurities Check for Impurities (Water, FFAs) start->check_impurities optimize Optimize Conditions (Increase Temp/Time) check_reaction->optimize change_catalyst Switch Catalyst (Acid or Enzyme) check_steric->change_catalyst pretreat Pre-treat Feedstock check_impurities->pretreat re_run re_run optimize->re_run Re-run Experiment change_catalyst->re_run pretreat->re_run

Caption: A logical workflow for troubleshooting low yields in branched-chain fatty acid transesterification.

References

Dealing with co-eluting peaks in chromatograms of bacterial lipids.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for bacterial lipid analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of bacterial lipids, with a specific focus on dealing with co-eluting peaks.

Troubleshooting Guide: Co-eluting Peaks in Bacterial Lipid Chromatograms

Co-elution, the incomplete separation of two or more compounds, is a frequent challenge in the chromatography of complex bacterial lipid extracts.[1][2] It can lead to inaccurate compound identification and quantification, compromising the integrity of your results.[1] This guide provides a systematic approach to troubleshooting and resolving co-eluting peaks.

Problem: Overlapping or broad peaks observed in the chromatogram.

This is a primary indication of co-elution. The peaks may appear as a single, asymmetrical peak with a shoulder, or as two or more merged peaks.[3]

Step 1: Initial Assessment & Diagnosis

The first step is to confirm that you are indeed dealing with co-elution and not another issue like poor peak shape due to column degradation or improper sample solvent.

  • Visual Inspection of the Peak: Look for signs of asymmetry, such as fronting or tailing, and the presence of shoulders.[3] A shoulder is a sudden discontinuity in the peak shape, which can indicate the presence of a co-eluting compound.[3]

  • Peak Purity Analysis (if using a Diode Array Detector - DAD): A DAD collects multiple UV spectra across a single peak. If the spectra are identical, the peak is likely pure. If they differ, co-elution is probable.[4]

  • Mass Spectrometry (MS) Analysis: If your chromatograph is coupled to a mass spectrometer, you can analyze the mass spectra across the peak. A shift in the mass spectral profile is a strong indicator of co-elution.[3] High-resolution mass spectrometry can be particularly useful in differentiating isobaric species (compounds with the same nominal mass but different elemental compositions).[1]

Step 2: Method Optimization to Improve Separation

If co-elution is confirmed, the next step is to optimize your chromatographic method to enhance the resolution between the overlapping peaks.[5]

A. Mobile Phase Modification

Adjusting the mobile phase composition is often the most straightforward way to improve separation.[5][6]

  • Alter Solvent Strength: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will increase retention times and may improve the separation of closely eluting peaks.[5]

  • Change Organic Modifier: Switching from one organic solvent to another (e.g., methanol (B129727) to acetonitrile or vice versa) can alter the selectivity of the separation due to different interactions with the stationary phase.[4]

  • Modify pH (for ionizable lipids): For lipids with ionizable functional groups, adjusting the pH of the mobile phase can significantly impact their retention and selectivity.[7]

  • Incorporate Additives: The addition of modifiers like ammonia (B1221849) can improve peak shape and sensitivity for certain lipids, such as Lipid A.[8]

B. Stationary Phase & Column Parameter Adjustments

If mobile phase optimization is insufficient, consider changes to the stationary phase and column parameters.

  • Change Column Chemistry: The most powerful way to alter selectivity is to change the stationary phase.[5] If you are using a C18 column, consider a different chemistry, such as a phenyl-hexyl or a cyano column, which will provide different separation mechanisms.

  • Decrease Particle Size: Columns with smaller particle sizes offer higher efficiency (sharper peaks) and can resolve closely eluting compounds.[5]

  • Increase Column Length: A longer column provides more theoretical plates, which can lead to better separation, but will also increase analysis time and backpressure.[5]

  • Adjust Temperature: Increasing the column temperature can improve efficiency and alter selectivity.[5][6] For lipid analysis, elevated temperatures (e.g., 40-60°C for small molecules) are often beneficial.[5]

C. Flow Rate Optimization

  • Reduce Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, potentially improving resolution. However, this will also increase the analysis time.[6]

Step 3: Advanced Strategies for Complex Co-elution

For particularly challenging co-elution problems, more advanced techniques may be necessary.

  • Two-Dimensional Chromatography (2D-GC/LC): This powerful technique involves using two columns with different separation mechanisms to dramatically increase peak capacity and resolve complex mixtures.[9]

  • Deconvolution Software: If chromatographic separation is not fully achievable, computational methods can be used to mathematically resolve overlapping peaks.[2][10] Software packages can analyze the spectral data (UV or MS) across the co-eluting peaks to identify and quantify the individual components.[10]

Troubleshooting Workflow Diagram

G Troubleshooting Co-eluting Peaks A Problem: Overlapping Peaks Observed B Step 1: Initial Assessment A->B C Visual Inspection (Shoulders, Asymmetry) B->C D Peak Purity Analysis (DAD) B->D E Mass Spectrometry Analysis B->E F Co-elution Confirmed? C->F D->F E->F G Step 2: Method Optimization F->G Yes P Investigate Other Issues (e.g., Column Health) F->P No H Mobile Phase Modification G->H I Stationary Phase / Column Parameter Adjustments G->I J Flow Rate Optimization G->J K Resolution Achieved? H->K I->K J->K L Step 3: Advanced Strategies K->L No O Analysis Complete K->O Yes M 2D Chromatography L->M N Deconvolution Software L->N M->O N->O

Caption: A logical workflow for troubleshooting co-eluting peaks in chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of peak co-elution in bacterial lipid analysis?

A1: The primary cause is the vast structural diversity of bacterial lipids.[11] Many lipids can have very similar physicochemical properties, making them difficult to separate. Key causes include:

  • Isobaric Species: Different lipids with the same nominal mass but different elemental compositions.[1]

  • Isomeric Species: Lipids with the same elemental composition and mass but different structures, such as regioisomers (different fatty acid positions on the glycerol (B35011) backbone) or double bond positional isomers.[1]

  • High Sample Complexity: Bacterial lipidomes can contain hundreds to thousands of individual lipid species, increasing the likelihood of co-elution.[12]

Q2: How can I improve my sample preparation to reduce the chances of co-elution?

A2: Effective sample preparation can simplify the sample matrix and reduce the number of compounds that need to be separated chromatographically.

  • Liquid-Liquid Extraction (LLE): Techniques like the Folch or Bligh-Dyer methods are commonly used to extract lipids from bacterial cells.[13] Optimizing the solvent ratios can improve the selectivity of the extraction.

  • Solid-Phase Extraction (SPE): SPE can be used to fractionate the lipid extract into different classes prior to chromatographic analysis.[13][14] This reduces the complexity of the sample injected onto the column. For example, aminopropyl-silica SPE can be used to separate neutral and polar lipids.[15]

Q3: What are some recommended software tools for peak deconvolution?

A3: Several software packages are available for chromatogram deconvolution. Some are integrated into the instrument control software, while others are standalone programs.

  • Vendor-Specific Software: Many chromatography data systems (CDS) from manufacturers like Agilent, Waters, and Shimadzu have built-in deconvolution tools.[16]

  • Third-Party Software:

    • AnalyzerPro: This software is specifically designed for chromatographic deconvolution.[10]

    • PeakFit: A versatile tool for peak fitting and deconvolution that supports various peak models.[17]

    • AMDIS (Automated Mass Spectral Deconvolution and Identification System): A free software from NIST, primarily designed for GC/MS data, but can be adapted for LC/MS.[18]

    • MOCCA: A Python package with a graphical user interface for automated chromatogram processing, including peak deconvolution.[16]

Q4: Can comprehensive two-dimensional gas chromatography (GCxGC) help with co-eluting bacterial fatty acids?

A4: Yes, GCxGC is a very powerful technique for analyzing complex mixtures like bacterial fatty acid methyl esters (FAMEs). It provides significantly higher peak capacity than one-dimensional GC, allowing for the separation of many co-eluting species.[9]

Q5: What are the key parameters in the resolution equation and how do they relate to fixing co-elution?

A5: The resolution equation highlights the three factors that control the separation between two peaks:

  • Efficiency (N): This relates to the sharpness of the peaks. Higher efficiency (skinnier peaks) leads to better resolution. It can be improved by using columns with smaller particles or longer columns.[4][5]

  • Selectivity (α): This is a measure of the separation in the retention times of two compounds. Changing the mobile phase composition or the stationary phase chemistry has the largest impact on selectivity.[4][5]

  • Retention/Capacity Factor (k'): This describes how long a compound is retained on the column. Increasing the retention factor (by using a weaker mobile phase) can improve the resolution of early eluting peaks.[4]

To fix co-elution, you need to adjust one or more of these parameters.[4]

Relationship Diagram for Resolution Factors

G Factors Affecting Chromatographic Resolution cluster_efficiency How to Improve Efficiency cluster_selectivity How to Improve Selectivity cluster_retention How to Improve Retention Resolution Peak Resolution Efficiency Efficiency (N) (Peak Sharpness) Resolution->Efficiency Selectivity Selectivity (α) (Peak Spacing) Resolution->Selectivity Retention Retention (k') (Time on Column) Resolution->Retention SmallerParticles Smaller Particle Size Efficiency->SmallerParticles LongerColumn Longer Column Efficiency->LongerColumn HigherTemp Higher Temperature Efficiency->HigherTemp ChangeMobilePhase Change Mobile Phase (Solvent, pH) Selectivity->ChangeMobilePhase ChangeStationaryPhase Change Stationary Phase Selectivity->ChangeStationaryPhase WeakerMobilePhase Weaker Mobile Phase Retention->WeakerMobilePhase

Caption: Key factors influencing chromatographic resolution and methods for their improvement.

Experimental Protocols

Protocol 1: General Bacterial Lipid Extraction (Bligh-Dyer Method)

This protocol is a widely used method for extracting a broad range of lipids from bacterial cells.[13]

Materials:

  • Bacterial cell pellet

  • Chloroform (B151607)

  • Methanol

  • Deionized water

  • Centrifuge

  • Glass centrifuge tubes with Teflon-lined caps

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • To a glass centrifuge tube containing the bacterial cell pellet (e.g., from a 50 mL culture), add 1 mL of deionized water.

  • Add 2.5 mL of methanol and 1.25 mL of chloroform. The ratio of chloroform:methanol:water should be 1:2:0.8 (v/v/v).

  • Vortex the mixture vigorously for 2 minutes to form a single-phase solution and allow for thorough extraction.

  • Add an additional 1.25 mL of chloroform and 1.25 mL of deionized water to the tube. The final ratio will be 2:2:1.8 (v/v/v) of chloroform:methanol:water.

  • Vortex again for 30 seconds. This will induce phase separation.

  • Centrifuge the mixture at a low speed (e.g., 1000 x g) for 10 minutes to achieve a clean separation of the two phases.

  • Carefully collect the lower, chloroform-rich phase, which contains the lipids, using a glass Pasteur pipette. Transfer it to a clean glass tube.

  • Dry the lipid extract under a stream of nitrogen or using a rotary evaporator.

  • Resuspend the dried lipids in a suitable solvent for your chromatographic analysis (e.g., isopropanol/chloroform for HPLC/MS).

Protocol 2: Solid-Phase Extraction (SPE) for Lipid Class Fractionation

This protocol provides a general method for separating total lipid extracts into neutral and polar lipid fractions using an aminopropyl-bonded silica (B1680970) SPE cartridge.[15]

Materials:

  • Dried total lipid extract

  • Aminopropyl SPE cartridge (e.g., 100 mg, 3 mL)

  • Hexane

  • Chloroform

  • Isopropanol

  • Methanol

  • SPE vacuum manifold

Procedure:

  • Cartridge Conditioning: Wash the aminopropyl SPE cartridge with 3 mL of hexane. Do not let the cartridge go dry.

  • Sample Loading: Dissolve the dried lipid extract in a small volume (e.g., 300 µL) of chloroform. Load the sample onto the conditioned SPE cartridge.

  • Elution of Neutral Lipids: Elute the neutral lipids (e.g., sterol esters, triglycerides) by passing 3 mL of chloroform:isopropanol (2:1, v/v) through the cartridge. Collect this fraction.

  • Elution of Polar Lipids: Elute the polar lipids (e.g., phospholipids) by passing 3 mL of methanol through the cartridge. Collect this fraction separately.

  • Drying and Reconstitution: Dry down each fraction under a stream of nitrogen and reconstitute in an appropriate solvent for your subsequent analysis.

Quantitative Data Summary

The following table summarizes typical mobile phase compositions used in reversed-phase HPLC for bacterial lipid analysis. The exact percentages may need to be optimized for specific applications.

Lipid Class Mobile Phase A Mobile Phase B Typical Gradient Reference
Fatty AcidsWater + 0.1% Formic AcidAcetonitrile/Isopropanol (e.g., 1:1) + 0.1% Formic AcidStart at ~50% B, increase to 100% B[19]
PhospholipidsWater/Acetonitrile (e.g., 40:60) with 10 mM Ammonium FormateIsopropanol/Acetonitrile (e.g., 90:10) with 10 mM Ammonium FormateStart at low % B, increase to high % B over 20-30 min[20]
Lipid A10 mM Ammonia in Water/Acetonitrile/2-propanol10 mM Ammonia in 2-propanolGradient elution to separate different acylated forms[8]

References

Calibration strategies for accurate quantification of anteiso fatty acids.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on calibration strategies for the accurate quantification of anteiso fatty acids. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in your experimental workflow.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of anteiso fatty acids.

Issue: Poor Chromatographic Peak Shape (Tailing or Fronting)

Q1: My chromatogram shows significant peak tailing for my anteiso fatty acid methyl esters (FAMEs). What are the potential causes and solutions?

A1: Peak tailing for FAMEs is a common issue in gas chromatography (GC) and is often caused by active sites within the GC system that interact with the analytes. Here’s a step-by-step troubleshooting guide:

  • Check the GC Inlet Liner: The liner is a primary source of active sites, especially if it contains glass wool.

    • Solution: Replace the current liner with a deactivated liner. If you must use glass wool, ensure it is also deactivated.

  • Inspect the GC Column: Over time, the stationary phase of the column can degrade, exposing active silanol (B1196071) groups on the fused silica (B1680970) tubing.

    • Solution: Condition the column as per the manufacturer's instructions. If tailing persists, you can trim 15-30 cm from the front of the column to remove contaminants. If the column is old or has been used extensively, it may need to be replaced.

  • Injector and Detector Maintenance: Metal surfaces in the injector or detector can also have active sites.

    • Solution: Regularly clean the injector port and replace the septum and seals.

  • Injection Volume: Overloading the column can lead to peak tailing.

    • Solution: Try injecting a smaller volume or a more dilute sample. While this might offer a temporary fix, it's crucial to address the root cause.

Q2: I am observing peak fronting in my chromatogram. What could be the cause?

A2: Peak fronting is often a result of column overload or an issue with how the sample is introduced onto the column.

  • Column Overload: Injecting too much sample can saturate the stationary phase at the head of the column.

    • Solution: Reduce the injection volume or dilute your sample. You can perform a loading study to determine the optimal sample concentration for your column.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase (in LC) or has a significantly different polarity (in GC), it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase (for LC) or a solvent with a boiling point that is appropriate for the inlet temperature and is compatible with the stationary phase (for GC).

Issue: Low Analyte Recovery

Q3: I am experiencing low recovery of my anteiso fatty acids from a complex matrix. How can I improve this?

A3: Low recovery can stem from inefficient extraction, degradation of the analyte, or losses during sample preparation.

  • Extraction Method: The choice of extraction solvent is critical for efficiently recovering fatty acids from complex matrices like bacterial cell membranes or biological tissues.

    • Solution: A common and effective method is a modified Folch extraction using a chloroform (B151607) and methanol (B129727) mixture. For bacterial cells, a pre-treatment step to disrupt the cell wall, such as sonication or bead milling, is often necessary to ensure efficient lipid release.

  • Derivatization Efficiency: Incomplete derivatization of fatty acids to FAMEs will result in lower quantifiable amounts.

    • Solution: Optimize your derivatization reaction conditions, including temperature and time. Ensure your derivatization reagents (e.g., BF₃-methanol, BSTFA) are of high quality and not expired. The presence of water can hinder the reaction, so ensure your sample is dry before adding the derivatization reagent.

  • Use of an Appropriate Internal Standard: An internal standard is crucial for correcting for losses during sample preparation and analysis.

    • Solution: Select an internal standard that is structurally similar to your anteiso fatty acids but is not naturally present in your sample. Odd-chain fatty acids like C17:0 or C19:0 are often good choices. For the most accurate quantification, consider using a stable isotope-labeled anteiso fatty acid standard if available.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the quantification of anteiso fatty acids.

Q4: Why is it challenging to separate anteiso- and iso-fatty acids?

A4: Anteiso- and iso-fatty acids are structural isomers with very similar physicochemical properties.[2] They share the same carbon number and degree of saturation, with the only difference being the position of a methyl branch near the end of the acyl chain.[2] This subtle structural difference leads to nearly identical hydrophobicity, resulting in very similar retention times and potential co-elution on standard C8 or C18 reversed-phase HPLC columns.[2] For GC analysis, highly polar cyanopropyl-based capillary columns are often preferred for better separation of these isomers.

Q5: Is derivatization always necessary for anteiso fatty acid analysis?

A5: Derivatization is highly recommended for the analysis of anteiso fatty acids by both GC and HPLC.[2]

  • For GC analysis: Free fatty acids have low volatility and their polar carboxyl groups can interact with the stationary phase, leading to poor peak shape and inaccurate quantification.[3] Converting them to more volatile and less polar derivatives, most commonly fatty acid methyl esters (FAMEs), is a critical step.[3]

  • For HPLC analysis: While not strictly required as it is for GC, derivatization is beneficial.[2] It neutralizes the polarity of the carboxyl group, resulting in sharper, more symmetrical peaks and improved chromatographic performance.[2]

Q6: How do I choose the right internal standard for accurate quantification?

A6: The choice of an internal standard is critical for reliable quantification. An ideal internal standard should have similar chemical and physical properties to the anteiso fatty acids being analyzed but be distinguishable in the analysis.

  • Structural Similarity: The internal standard should behave similarly to the analytes during extraction, derivatization, and chromatographic analysis. Odd-numbered straight-chain fatty acids (e.g., C13:0, C19:0) are commonly used as they are typically absent in biological samples.

  • Stable Isotope-Labeled Standards: The gold standard for quantification is the use of stable isotope-labeled internal standards (e.g., deuterated anteiso fatty acids). These compounds have nearly identical physicochemical properties to their unlabeled counterparts, ensuring they experience the same matrix effects and processing variations, thus providing the most accurate correction.[1]

Q7: What are matrix effects and how can I mitigate them?

A7: A matrix effect is the alteration of an analyte's response due to the presence of other components in the sample matrix. This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.

  • Mitigation Strategies:

    • Effective Sample Cleanup: Use solid-phase extraction (SPE) or other cleanup techniques to remove interfering matrix components before analysis.

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to ensure that the standards and samples experience the same matrix effects.

    • Use of Stable Isotope-Labeled Internal Standards: As mentioned previously, these internal standards co-elute with the analyte and experience the same matrix effects, providing the most effective way to compensate for these interferences.[1][4]

Quantitative Data Summary

The following tables summarize quantitative data from studies comparing different analytical methods for fatty acid analysis.

Table 1: Comparison of Derivatization Methods for Fatty Acid Analysis

Derivatization MethodRecovery Rate (%)Repeatability (RSD %)Key AdvantagesKey Disadvantages
KOCH₃/HCl 84 - 112%< 6%Shorter reaction time, less expensiveLower recovery for unsaturated fatty acids, higher variability
(Trimethylsilyl)diazomethane (TMS-DM) 90 - 106%< 6%Higher recovery rates, less variationMore expensive, longer procedure

Data synthesized from a comparative study on bakery products.[5][6]

Table 2: Method Validation Parameters for Fatty Acid Quantification by GC-FID

ParameterAcceptance CriteriaTypical Performance
Linearity (R²) > 0.995> 0.999
Limit of Detection (LOD) Signal-to-Noise > 3Varies by analyte
Limit of Quantification (LOQ) Signal-to-Noise > 10Varies by analyte
Precision (Repeatability, RSD) < 2%< 1.9%
Accuracy (Recovery) 80 - 115%96.2 - 103.9%

Data based on validation studies for fatty acid analysis in various matrices.

Experimental Protocols

Protocol 1: Lipid Extraction from Bacterial Cells

This protocol is a modified Folch extraction suitable for recovering lipids, including anteiso fatty acids, from bacterial cell membranes.

  • Cell Harvesting: Centrifuge the bacterial culture to pellet the cells.

  • Cell Washing: Wash the cell pellet with phosphate-buffered saline (PBS) to remove residual media.

  • Cell Disruption (Optional but Recommended): Resuspend the cell pellet in a suitable buffer and disrupt the cells using physical methods like sonication or bead milling to enhance extraction efficiency.

  • Lipid Extraction: a. Add a 2:1 (v/v) mixture of chloroform:methanol to the cell suspension. b. Vortex vigorously for 2-3 minutes. c. Add water to create a biphasic system and vortex again. d. Centrifuge to separate the layers. e. Carefully collect the lower chloroform layer containing the lipids.

  • Drying: Evaporate the chloroform under a stream of nitrogen to obtain the dried lipid extract.

Protocol 2: Derivatization of Fatty Acids to FAMEs using BF₃-Methanol

This is a common acid-catalyzed esterification method.

  • Sample Preparation: Place the dried lipid extract in a screw-capped glass tube with a PTFE liner.

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol (BF₃-Methanol).

  • Reaction: Tightly cap the tube and heat it in a water bath or heating block at 60-100°C for 5-60 minutes. The optimal time and temperature should be determined empirically for your specific sample type.

  • Extraction: Cool the tube to room temperature. Add 1 mL of water and 1-2 mL of hexane (B92381).

  • Phase Separation: Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer. Allow the layers to separate.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

Visualizations

The following diagrams illustrate key workflows and decision-making processes in the quantification of anteiso fatty acids.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation Sample Sample (e.g., Bacterial Pellet) Extraction Lipid Extraction Sample->Extraction Modified Folch Method Derivatization Derivatization to FAMEs Extraction->Derivatization BF3-Methanol GCMS GC-MS Analysis Derivatization->GCMS Injection Data_Processing Data Processing GCMS->Data_Processing Peak Integration Quantification Quantification Data_Processing->Quantification Calibration Curve Accuracy Accuracy Quantification->Accuracy Precision Precision Quantification->Precision Linearity Linearity Quantification->Linearity

Caption: Experimental workflow for anteiso fatty acid quantification.

Troubleshooting_Workflow Start Poor Quantification Results Check_Peak_Shape Check Peak Shape Start->Check_Peak_Shape Check_Recovery Check Recovery Start->Check_Recovery Check_Peak_Shape->Check_Recovery No Tailing Tailing/Fronting Check_Peak_Shape->Tailing Yes Low_Recovery Low Recovery Check_Recovery->Low_Recovery Yes Final_Validation Re-validate Method Check_Recovery->Final_Validation No Optimize_GC Optimize GC Conditions (Liner, Column, Temp) Tailing->Optimize_GC Optimize_Prep Optimize Sample Prep (Extraction, Derivatization) Low_Recovery->Optimize_Prep Optimize_GC->Final_Validation Validate_IS Validate Internal Standard Optimize_Prep->Validate_IS Validate_IS->Final_Validation

Caption: Troubleshooting workflow for quantification issues.

References

Preventing degradation of methyl 14-methylhexadecanoate samples during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of methyl 14-methylhexadecanoate to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is the methyl ester of a saturated branched-chain fatty acid. Its stability is crucial for ensuring the accuracy and reproducibility of experimental results, as degradation can lead to the formation of impurities that may interfere with analytical measurements or biological assays.

Q2: What are the primary degradation pathways for this compound?

As a saturated fatty acid methyl ester (FAME), this compound is relatively stable compared to its unsaturated counterparts. However, two potential degradation pathways under suboptimal storage conditions are:

  • Hydrolysis: The ester bond can be cleaved by water, a reaction catalyzed by the presence of acids or bases, to yield 14-methylhexadecanoic acid and methanol.

  • Oxidation: Although lacking double bonds, slow oxidation can occur over long-term storage, especially when exposed to heat, light, and oxygen. This process can be accelerated by the presence of metal contaminants.[1][2]

Q3: What are the optimal storage conditions for this compound?

To minimize degradation, samples should be stored under the following conditions:

  • Temperature: Cool temperatures are recommended. For long-term storage, refrigeration (2-8 °C) or freezing (≤ -20 °C) is advisable.

  • Atmosphere: To prevent oxidation, samples should be stored under an inert atmosphere, such as nitrogen or argon.

  • Light: Protect samples from light by using amber glass vials or storing them in the dark.[1][2]

  • Container: Use high-quality, tightly sealed glass containers to prevent moisture and air ingress.

Q4: Is the addition of an antioxidant necessary for storing this compound?

For pure samples of this compound stored under the recommended conditions, the addition of an antioxidant is generally not necessary for short to medium-term storage due to its saturated nature. However, for long-term storage or if the sample is part of a complex mixture containing unsaturated components, adding an antioxidant can be a valuable precautionary measure.

Q5: What are some suitable antioxidants for FAMEs?

Commonly used antioxidants for fatty acid methyl esters include:

  • Butylated hydroxytoluene (BHT)

  • Butylated hydroxyanisole (BHA)

  • tert-Butylhydroquinone (TBHQ)

  • Propyl gallate (PG)

These are typically added at concentrations ranging from 100 to 1000 ppm.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Appearance of a new peak corresponding to 14-methylhexadecanoic acid in GC-MS analysis. Sample has undergone hydrolysis due to the presence of moisture.- Ensure solvents are anhydrous.- Store samples in tightly sealed vials with a PTFE-lined cap.- Minimize headspace in the vial.
Gradual decrease in the purity of the sample over time, with the appearance of unidentified minor peaks. Slow oxidation may be occurring due to exposure to air, light, or heat.- Purge the vial with an inert gas (nitrogen or argon) before sealing.- Store at or below -20°C for long-term storage.- Use amber vials or store in a dark location.
Inconsistent results in bioassays using the stored sample. Sample degradation is leading to the formation of artifacts that may have biological activity.- Re-analyze the purity of the sample using a suitable analytical method (e.g., GC-MS).- If degradation is confirmed, use a fresh, high-purity sample for subsequent experiments.- Review and optimize storage conditions.

Experimental Protocols

Protocol 1: Stability Testing of this compound

Objective: To assess the stability of this compound under different storage conditions.

Materials:

  • This compound sample

  • Amber glass vials with PTFE-lined caps

  • Nitrogen or argon gas supply

  • Storage locations at different conditions (e.g., room temperature, 4°C, -20°C, with and without light exposure)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Aliquot the this compound sample into several amber glass vials.

  • For samples to be stored under an inert atmosphere, gently flush the headspace of the vial with nitrogen or argon for 30-60 seconds before tightly sealing the cap.

  • Place the vials in their designated storage locations.

  • At specified time points (e.g., 0, 1, 3, 6, and 12 months), retrieve one vial from each storage condition.

  • Allow the sample to equilibrate to room temperature.

  • Prepare a solution of the sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

  • Analyze the sample by GC-MS to determine the purity and identify any degradation products.

  • Compare the chromatograms and mass spectra over time to assess the extent of degradation.

Protocol 2: Addition of an Antioxidant to this compound

Objective: To add an antioxidant to a sample of this compound for enhanced stability during long-term storage.

Materials:

  • This compound sample

  • Antioxidant (e.g., BHT)

  • High-purity solvent (e.g., hexane)

  • Vortex mixer

  • Micropipette

  • Amber glass vial with a PTFE-lined cap

Procedure:

  • Prepare an antioxidant stock solution: Prepare a 1 mg/mL stock solution of BHT in hexane.

  • Sample preparation: Weigh a known amount of the this compound sample into a clean amber glass vial. If the sample is solid, dissolve it in a minimal amount of hexane.

  • Add antioxidant: Add the required volume of the BHT stock solution to achieve the desired final concentration (e.g., for 200 ppm, add 0.2 µL of the 1 mg/mL stock solution for every 1 mg of your sample).

  • Mix thoroughly: Vortex the sample for 30 seconds to ensure the antioxidant is evenly distributed.

  • Solvent removal (optional): If the sample was dissolved in a solvent, remove the solvent under a gentle stream of nitrogen.

  • Storage: Store the stabilized sample under the recommended conditions (cool, dark, and under an inert atmosphere).

Visualizations

DegradationPathways Degradation Pathways of this compound M14M This compound Hydrolysis Hydrolysis M14M->Hydrolysis Oxidation Oxidation M14M->Oxidation H2O Water H2O->Hydrolysis AcidBase Acid/Base Catalyst AcidBase->Hydrolysis FA 14-Methylhexadecanoic Acid Hydrolysis->FA MeOH Methanol Hydrolysis->MeOH O2 Oxygen O2->Oxidation HeatLight Heat/Light/Metals HeatLight->Oxidation OxProds Oxidation Products (e.g., aldehydes, ketones) Oxidation->OxProds

Caption: Potential degradation pathways for this compound.

ExperimentalWorkflow Experimental Workflow for Stability Testing start Start: Aliquot Sample storage Store under various conditions (Temp, Light, Atmosphere) start->storage sampling Sample at Time Points (0, 1, 3, 6, 12 months) storage->sampling analysis GC-MS Analysis sampling->analysis data Compare Data and Assess Degradation analysis->data end End: Determine Optimal Storage Conditions data->end

Caption: Workflow for assessing the stability of this compound.

References

Validation & Comparative

Differentiating Methyl 14-Methylhexadecanoate and Methyl 15-Methylhexadecanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate structural elucidation of lipid isomers is a critical challenge in various scientific disciplines, including drug development, metabolomics, and microbial profiling. Methyl 14-methylhexadecanoate and methyl 15-methylhexadecanoate, two closely related branched-chain fatty acid methyl esters (FAMEs), present a notable analytical challenge due to their identical mass and similar physicochemical properties. This guide provides an objective comparison of the analytical techniques used to differentiate these two isomers, supported by experimental data and detailed protocols.

At a Glance: Key Differentiators

A combination of gas chromatography-mass spectrometry (GC-MS) is the primary and most effective method for distinguishing between this compound (an anteiso-branched FAME) and methyl 15-methylhexadecanoate (an iso-branched FAME). The differentiation relies on two key principles: subtle differences in their chromatographic retention times and, more definitively, their distinct mass spectral fragmentation patterns.

ParameterThis compoundMethyl 15-methylhexadecanoate
Common Name Methyl anteiso-heptadecanoateMethyl iso-heptadecanoate
Structure Methyl group on the antepenultimate (n-3) carbonMethyl group on the penultimate (n-2) carbon
Molecular Formula C18H36O2[1][2]C18H36O2[3][4]
Molecular Weight 284.48 g/mol [1][2]284.48 g/mol [3][4]
GC Retention Index (Kovats, non-polar column) ~1983 - 1985~1970 - 1975
Key Mass Spectral Fragments (m/z) [M-29]+, [M-57]+[M-43]+

Experimental Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone for the successful differentiation of these isomers. The separation is achieved on a gas chromatograph, followed by detection and fragmentation in a mass spectrometer.

Experimental Protocol:

  • Sample Preparation: The fatty acids are first converted to their corresponding fatty acid methyl esters (FAMEs) via esterification. A common method involves reaction with BF3-methanol.

  • Gas Chromatography:

    • Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane) or equivalent, with dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness is recommended.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 3°C/min.

      • Final hold: 250°C for 10 minutes.

    • Injector: Splitless injection at 250°C.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 50-400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Data Interpretation:

  • Retention Time: this compound will typically have a slightly longer retention time than methyl 15-methylhexadecanoate on a non-polar column. This is reflected in their respective Kovats retention indices.

  • Mass Spectra: The most definitive identification comes from the analysis of the mass spectra.

    • Methyl 15-methylhexadecanoate (iso): The mass spectrum will show a characteristic fragment ion corresponding to the loss of an isopropyl group ([M-43]⁺).

    • This compound (anteiso): The mass spectrum will exhibit characteristic fragment ions resulting from the loss of an ethyl group ([M-29]⁺) and a sec-butyl group ([M-57]⁺).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While GC-MS is the primary tool, ¹³C NMR spectroscopy can be used as a confirmatory technique. The chemical shifts of the carbons near the methyl branch will differ between the two isomers.

Experimental Protocol:

  • Sample Preparation: A concentrated solution of the purified FAME is prepared in a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a ¹³C probe.

  • Data Acquisition: A standard proton-decoupled ¹³C NMR spectrum is acquired.

Data Interpretation:

The chemical shifts of the methyl branch carbon, the methine carbon to which it is attached, and the adjacent methylene (B1212753) carbons will be unique for each isomer. Specific chemical shift assignments would require reference spectra or detailed spectral prediction.

Analytical Workflow

Differentiation_Workflow Workflow for Differentiating Methyl 14- and 15-Methylhexadecanoate cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_interpretation Data Interpretation & Differentiation cluster_results Identification FattyAcid Fatty Acid Sample Esterification Esterification (e.g., BF3-Methanol) FattyAcid->Esterification FAMEs Fatty Acid Methyl Esters (FAMEs) Esterification->FAMEs GCMS Gas Chromatography-Mass Spectrometry (GC-MS) FAMEs->GCMS Primary Analysis NMR 13C NMR Spectroscopy (Confirmatory) FAMEs->NMR Secondary Analysis RT Retention Time Difference GCMS->RT MS Mass Spectral Fragmentation GCMS->MS NMR_shifts 13C Chemical Shifts NMR->NMR_shifts Methyl14 This compound (anteiso) [M-29]+, [M-57]+ MS->Methyl14 Methyl15 Methyl 15-methylhexadecanoate (iso) [M-43]+ MS->Methyl15

Caption: Workflow for the differentiation of methyl 14- and 15-methylhexadecanoate.

Signaling Pathways and Logical Relationships

The differentiation process does not involve biological signaling pathways but rather a logical analytical workflow. The Graphviz diagram above illustrates this experimental workflow, from sample preparation to data analysis and final identification based on distinct analytical signatures. The primary logic relies on the principle that isomeric compounds, while chemically similar, will exhibit unique behaviors in chromatographic and mass spectrometric systems due to their structural differences.

References

Comparative analysis of fatty acid profiles in different bacterial strains.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of bacterial lipid composition is paramount. The fatty acid profile of a bacterium is not only a fundamental aspect of its physiology but also presents a landscape of potential targets for novel antimicrobial agents. This guide provides a comparative analysis of the fatty acid profiles of three distinct bacterial species: Bacillus subtilis, Escherichia coli, and Staphylococcus aureus, supported by experimental data and detailed methodologies.

Comparative Fatty Acid Composition

The fatty acid composition of bacteria is a key phenotypic marker that varies significantly between species. These differences are primarily dictated by the specific enzymes involved in their biosynthesis and remodeling pathways. The following table summarizes the relative abundance of major fatty acids in Bacillus subtilis, Escherichia coli, and Staphylococcus aureus, highlighting their distinct lipid signatures.

Fatty AcidBacillus subtilis (%)[1]Escherichia coli (%)[2]Staphylococcus aureus (%)[3]
Branched-Chain Fatty Acids (BCFAs)
iso-C15:034.72-49 (Total BCFAs in log phase)
anteiso-C15:033.72-
iso-C17:07.11-
anteiso-C17:010.24-
Straight-Chain Saturated Fatty Acids (SCSFAs)
C16:0 (Palmitic acid)1.304151 (Total SCSFAs in log phase)
Unsaturated Fatty Acids (UFAs)
C16:1 (Palmitoleic acid)1.2131-
C18:1 (Oleic acid/Vaccenic acid)-21-

Note: The data presented is sourced from studies using specific strains and growth conditions. Fatty acid profiles can vary with changes in temperature, growth medium, and growth phase.

Bacillus subtilis, a Gram-positive bacterium, is distinguished by its high proportion of branched-chain fatty acids (BCFAs), particularly iso- and anteiso-C15:0 and C17:0, which can constitute over 80% of its total fatty acids.[1] In contrast, the Gram-negative bacterium Escherichia coli predominantly synthesizes straight-chain saturated and unsaturated fatty acids.[2] Its membrane is rich in palmitic acid (C16:0), palmitoleic acid (C16:1), and vaccenic acid (C18:1). Staphylococcus aureus, another Gram-positive bacterium, exhibits a more mixed profile. In logarithmic growth phase, it maintains a near-equal balance of BCFAs and straight-chain saturated fatty acids (SCSFAs), with the proportion of BCFAs increasing as the culture enters the stationary phase.[3]

Experimental Protocols

The analysis of bacterial fatty acid profiles is most commonly achieved through Fatty Acid Methyl Ester (FAME) analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This method involves the saponification of lipids, methylation of the released fatty acids, extraction of the FAMEs, and subsequent separation and identification by GC-MS.

Protocol: Fatty Acid Methyl Ester (FAME) Analysis

This protocol outlines the key steps for the preparation and analysis of FAMEs from bacterial cultures.[4][5]

1. Cell Harvesting and Saponification:

  • Bacterial cells are harvested from culture by centrifugation.

  • The cell pellet is washed with a suitable buffer to remove media components.

  • Saponification is performed by adding a strong base (e.g., NaOH in methanol (B129727)/water) and heating the sample in a boiling water bath. This process hydrolyzes the lipids, releasing the fatty acids.

2. Methylation:

  • After cooling, an acidic methanol solution (e.g., HCl in methanol) is added to the saponified sample.

  • The mixture is heated to facilitate the methylation of the free fatty acids, converting them into volatile FAMEs.

3. Extraction:

  • An organic solvent, typically a mixture of hexane (B92381) and methyl tert-butyl ether, is added to extract the FAMEs from the aqueous phase.

  • The mixture is thoroughly vortexed and then centrifuged to separate the organic and aqueous layers.

  • The upper organic phase containing the FAMEs is carefully transferred to a clean vial.

4. Sample Cleanup (Base Wash):

  • A dilute base solution (e.g., NaOH in water) is added to the organic extract to remove any residual acidic components.

  • The mixture is gently agitated and the phases are allowed to separate.

  • A portion of the final organic phase is transferred to a GC vial for analysis.

5. GC-MS Analysis:

  • The prepared FAME sample is injected into a gas chromatograph equipped with a mass spectrometer.

  • The FAMEs are separated based on their boiling points and retention times as they pass through the GC column.

  • The mass spectrometer detects and identifies the individual FAMEs based on their mass-to-charge ratio and fragmentation patterns.

  • Quantification is achieved by comparing the peak areas of the identified FAMEs to those of known standards.

Visualization of Key Pathways and Workflows

To better illustrate the processes involved in bacterial fatty acid analysis and biosynthesis, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis Harvest Harvest & Wash Bacterial Cells Saponification Saponification (NaOH, Heat) Harvest->Saponification Methylation Methylation (HCl/Methanol, Heat) Saponification->Methylation Extraction Extraction (Organic Solvent) Methylation->Extraction Wash Base Wash Extraction->Wash GCMS GC-MS Analysis Wash->GCMS Data Data Processing & Identification GCMS->Data

Caption: Experimental workflow for bacterial fatty acid methyl ester (FAME) analysis.

The biosynthesis of fatty acids in bacteria primarily occurs via the Type II Fatty Acid Synthesis (FAS II) pathway. This system is characterized by a series of discrete, monofunctional enzymes, making it a prime target for narrow-spectrum antibiotics.

FASII_Pathway cluster_initiation Initiation cluster_elongation Elongation Cycle cluster_products Products AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA AccABCD Condensation Condensation (FabH/FabB/FabF) AcetylCoA->Condensation MalonylACP Malonyl-ACP MalonylCoA->MalonylACP FabD MalonylACP->Condensation Reduction1 Reduction (FabG) Condensation->Reduction1 Dehydration Dehydration (FabA/FabZ) Reduction1->Dehydration Reduction2 Reduction (FabI) Dehydration->Reduction2 AcylACP Acyl-ACP Reduction2->AcylACP AcylACP->Condensation Further Elongation Phospholipids Membrane Phospholipids AcylACP->Phospholipids

Caption: Simplified overview of the bacterial Type II Fatty Acid Synthesis (FAS II) pathway.

The regulation of fatty acid biosynthesis is critical for maintaining membrane homeostasis and responding to environmental cues. In many Gram-positive bacteria, such as Bacillus subtilis, this process is controlled by the FapR repressor.

FapR_Regulation MalonylCoA Malonyl-CoA FapR FapR Repressor MalonylCoA->FapR binds to & inactivates fap_operon fap Operon (Fatty Acid Biosynthesis Genes) FapR->fap_operon Transcription Transcription

References

Validation of methyl 14-methylhexadecanoate as a signature lipid for specific bacteria.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison guide for researchers, scientists, and drug development professionals on the validation of methyl 14-methylhexadecanoate as a bacterial signature lipid, supported by experimental data and protocols.

In the realm of microbial chemotaxonomy and diagnostics, the identification of unique chemical markers is paramount. Among these, fatty acids have long served as valuable biomarkers for differentiating bacterial species. This guide provides a comprehensive analysis of this compound, a branched-chain fatty acid, and evaluates its potential as a signature lipid for specific bacterial groups, particularly within the phylum Actinobacteria. Through a comparison with established biomarkers and a detailed examination of experimental data, we aim to provide a clear perspective on its utility in microbiological research and development.

Data Presentation: A Comparative Analysis of Bacterial Fatty Acid Profiles

The following table summarizes the relative abundance of key fatty acids across various bacterial species, highlighting the distribution of this compound (anteiso-C17:0) and comparing it with other significant lipids, such as tuberculostearic acid and straight-chain fatty acids. This quantitative data is essential for assessing the specificity of this compound as a biomarker.

Bacterial SpeciesGram Stain/PhylumThis compound (anteiso-C17:0) (%)Tuberculostearic Acid (10-Me-C18:0) (%)Palmitic Acid (C16:0) (%)Oleic Acid (C18:1) (%)Other Key Branched-Chain Fatty Acids (%)
Streptomyces sp.Gram-positive/ActinobacteriaHigh Not typically reportedVariableVariableHigh levels of iso-C15:0, anteiso-C15:0, iso-C16:0
Mycobacterium tuberculosisGram-positive/ActinobacteriaLow to moderateHigh (Characteristic) HighModerateOther methyl-branched acids present
Nocardia sp.Gram-positive/ActinobacteriaModeratePresentHighVariableComplex pattern of branched-chain and unsaturated acids
Bacillus subtilisGram-positive/FirmicutesHigh AbsentLowLowHigh levels of iso-C15:0 and anteiso-C15:0
Staphylococcus aureusGram-positive/FirmicutesHigh AbsentLowLowHigh levels of anteiso-C15:0 and iso-C17:0
Escherichia coliGram-negative/ProteobacteriaAbsentAbsentHighHighCyclopropane fatty acids often present
Pseudomonas aeruginosaGram-negative/ProteobacteriaAbsentAbsentHighHighHydroxy fatty acids are characteristic

Note: "High" indicates a significant and often characteristic component of the fatty acid profile. "Moderate" and "Low" indicate varying but lesser amounts. "Variable" signifies that the percentage can differ significantly between strains and growth conditions. This table is a synthesis of data from multiple chemotaxonomic studies.

Experimental Protocols: Unveiling the Lipid Signature

The gold standard for analyzing bacterial fatty acid profiles is Gas Chromatography-Mass Spectrometry (GC-MS) of fatty acid methyl esters (FAMEs). The following is a detailed methodology for this key experiment.

Protocol: Whole-Cell Fatty Acid Analysis by GC-MS

1. Cell Culture and Harvesting:

  • Cultivate bacteria under standardized conditions (e.g., specific growth medium, temperature, and incubation time) to ensure reproducibility of fatty acid profiles.

  • Harvest bacterial cells in the late logarithmic to early stationary phase of growth by centrifugation.

  • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual medium components.

2. Saponification:

  • To the washed cell pellet, add a solution of sodium hydroxide (B78521) in methanol/water.

  • Heat the mixture in a sealed tube at a high temperature (e.g., 100°C) for a set period (e.g., 30 minutes). This process hydrolyzes the lipids, releasing the fatty acids from complex lipids and the cell envelope.

3. Methylation:

  • After cooling, acidify the mixture and add a solution of hydrochloric acid in methanol.

  • Heat the mixture again (e.g., 80°C for 10 minutes) to convert the free fatty acids into their more volatile methyl esters (FAMEs).

4. Extraction:

  • Add a mixture of hexane (B92381) and methyl tert-butyl ether to the cooled reaction.

  • Agitate the mixture to extract the non-polar FAMEs into the organic phase.

  • Separate the phases by centrifugation and transfer the upper organic phase containing the FAMEs to a clean vial.

5. Sample Cleanup (Optional):

  • Wash the organic extract with a dilute solution of sodium hydroxide to remove any remaining acidic components.

6. GC-MS Analysis:

  • Inject a small volume of the FAMEs extract into a gas chromatograph equipped with a mass spectrometer.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, DB-5ms).

    • Carrier Gas: Helium or Hydrogen.

    • Oven Temperature Program: A gradient temperature program is used to separate the FAMEs based on their boiling points and polarity (e.g., initial temperature of 170°C, ramped to 270°C).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan a range of mass-to-charge ratios (m/z) to detect the fragments of the FAMEs (e.g., 50-550 amu).

  • Data Analysis:

    • Identify individual FAMEs by comparing their retention times and mass spectra to a known standard library (e.g., NIST Mass Spectral Library).

    • Quantify the relative percentage of each fatty acid by integrating the peak area of its corresponding FAME in the chromatogram.

Mandatory Visualization: Workflows and Relationships

To visually represent the processes and logic described, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output bacterial_culture Bacterial Culture harvesting Cell Harvesting bacterial_culture->harvesting saponification Saponification harvesting->saponification methylation Methylation saponification->methylation extraction Extraction methylation->extraction gc_ms GC-MS Analysis extraction->gc_ms data_processing Data Processing gc_ms->data_processing fatty_acid_profile Fatty Acid Profile data_processing->fatty_acid_profile biomarker_id Biomarker Identification fatty_acid_profile->biomarker_id

Caption: Experimental workflow for bacterial fatty acid analysis.

Logical_Relationship cluster_bacteria Bacterial Groups cluster_lipids Signature Lipids actinobacteria Actinobacteria bcfa Branched-Chain Fatty Acids (e.g., 14-methylhexadecanoate) actinobacteria->bcfa Characteristic tbsa Tuberculostearic Acid actinobacteria->tbsa Present in some genera (e.g., Mycobacterium) gram_negative Gram-negative Bacteria hydroxy_fa Hydroxy Fatty Acids gram_negative->hydroxy_fa Characteristic cyclo_fa Cyclopropane Fatty Acids gram_negative->cyclo_fa Often Present other_gram_positive Other Gram-positive other_gram_positive->bcfa Often Present

Caption: Logical relationship between bacterial groups and their signature lipids.

Concluding Remarks

The validation of this compound as a signature lipid hinges on its consistent and significantly higher abundance in specific bacterial taxa compared to others. The presented data indicates that while it is a prominent component in many Gram-positive bacteria, particularly within the Actinobacteria phylum (e.g., Streptomyces) and some Firmicutes (e.g., Bacillus, Staphylococcus), its absolute specificity to a single species is not guaranteed.

For chemotaxonomic purposes, the entire fatty acid profile, rather than a single compound, provides a more robust and reliable identification. This compound, when considered as part of a broader signature that includes other branched-chain fatty acids, can be a powerful tool for the classification of these medically and industrially important bacteria. In contrast, a biomarker like tuberculostearic acid exhibits a more restricted distribution, making it a more definitive signature for the genera known to produce it, such as Mycobacterium.

Researchers and drug development professionals should, therefore, utilize this compound as a key indicator within a comprehensive lipidomic analysis to guide bacterial identification and characterization. The detailed experimental protocol provided herein offers a standardized approach to generate the high-quality, reproducible data necessary for such comparative studies.

A Researcher's Guide to Structural Confirmation: Cross-Validation of GC-MS and NMR Data

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of unambiguous molecular structure elucidation, researchers and drug development professionals rely on a suite of analytical techniques. Among the most powerful are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While each method offers profound insights, their true analytical strength is unleashed when used in a complementary, cross-validating manner. This guide provides an objective comparison of GC-MS and NMR for structural confirmation, supported by experimental data and detailed protocols.

The integration of these two orthogonal techniques is a cornerstone of modern analytical chemistry, providing the robust data necessary for research, development, and quality control.[1] While GC-MS provides high sensitivity for detecting and identifying a wide range of compounds, NMR excels at providing detailed structural information in a non-destructive and highly quantitative manner.[2]

Comparative Analysis of GC-MS and NMR

GC-MS and NMR spectroscopy provide different yet complementary information for molecular analysis. GC-MS is renowned for its exceptional sensitivity and its ability to separate volatile compounds from a mixture, while NMR provides a detailed map of the carbon-hydrogen framework of a molecule.[1] A head-to-head comparison of their primary performance characteristics reveals their synergistic potential.

Table 1: Performance Characteristics of GC-MS vs. NMR for Structural Confirmation

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Mass-to-charge ratio (m/z), molecular formula, fragmentation patterns.[2]Atomic connectivity, 3D structure, stereochemistry, molecular dynamics.[2]
Sensitivity High (picomole to femtomole).[2][3]Low (micromole to millimole).[2]
Quantitative Nature Less inherently quantitative; requires internal standards and calibration curves for accurate quantification.[2]Highly quantitative and reproducible; signal intensity is directly proportional to molar concentration.[2]
Reproducibility Average; can be influenced by ionization source, instrument type, and matrix effects.[2]Very high; data is consistent across different instruments.[2]
Sample State Volatile and thermally stable compounds.Soluble compounds.
Analysis Time Relatively fast.[4]Can be time-consuming, especially for complex 2D experiments.[4]

The complementary nature of these techniques provides a robust framework for structural elucidation.[1] For instance, in metabolomics studies, the high dynamic range of NMR allows for broad coverage of the metabolome in a single experiment, while the sensitivity of GC-MS facilitates the quantification of sugars, organic acids, and amino acids that may not be detected by NMR.[5]

Experimental Protocols

A robust cross-validation strategy involves meticulous sample preparation and data acquisition to ensure the data from both platforms are comparable and complementary.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

The primary goal of the GC-MS experiment is to separate volatile compounds and obtain their mass spectra, which provide information about the molecular weight and fragmentation patterns.

  • Sample Preparation: Dissolve approximately 30 mg of the sample in 1-2 mL of a suitable volatile solvent, such as acetone (B3395972) or dichloromethane.[6]

  • Instrument Setup:

    • Injector: Set the injector temperature to an appropriate value (e.g., 200°C) to ensure rapid volatilization of the sample.[7] A split injection is often used to prevent column overloading.[7]

    • GC Column: Utilize a capillary column appropriate for the analytes of interest (e.g., a standard non-polar column).

    • Oven Temperature Program: A temperature gradient is typically employed to separate compounds with a range of boiling points. A common starting temperature is 60°C.[6]

    • Mass Spectrometer: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.[6]

  • Data Acquisition: Inject the sample into the GC. The separated compounds will elute from the column at different retention times and enter the mass spectrometer.[8]

  • Data Analysis:

    • Identify the molecular ion peak (M+) to determine the molecular weight.[6]

    • Analyze the fragmentation pattern and compare it to spectral libraries (e.g., NIST) for compound identification.[7][9]

    • The retention index can also be used to aid in identification.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed information about the chemical structure, including the connectivity of atoms and stereochemistry.

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Instrument Setup:

    • Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).[10]

    • The instrument is tuned, locked to the deuterated solvent, and shimmed to ensure a homogeneous magnetic field.[2]

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the different proton environments in the molecule.

    • ¹³C NMR: A proton-decoupled carbon experiment is conducted to identify the number of unique carbon environments.[1]

    • 2D NMR (recommended): Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are performed to establish connectivity between protons and between protons and their directly attached carbons, respectively.[1] HMBC (Heteronuclear Multiple Bond Correlation) can provide information about longer-range C-H correlations.

  • Data Analysis:

    • Analyze chemical shifts, coupling constants, and integration values in the ¹H NMR spectrum.

    • Correlate proton and carbon signals using the 2D NMR data to build up the molecular structure.

Data Presentation and Cross-Validation

Summarizing the quantitative data from both techniques in clearly structured tables is crucial for effective comparison and cross-validation.

Table 2: Example GC-MS Data Summary

Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)Tentative Identification
5.2152137, 109, 91, 77Compound A
7.8194179, 151, 122, 94Compound B

Table 3: Example NMR Data Summary (for Compound A)

¹H Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (Hz)¹³C Chemical Shift (ppm)HSQC CorrelationCOSY Correlation
7.25d2H8.0129.5C-2', C-6'6.90
6.90d2H8.0115.8C-3', C-5'7.25
3.80s3H-55.3C-7'-
2.50t2H7.535.1C-82.90
2.90t2H7.528.7C-72.50

The cross-validation process involves integrating the information from both techniques to arrive at a confirmed structure.[1]

Cross_Validation_Workflow cluster_GCMS GC-MS Analysis cluster_NMR NMR Analysis cluster_Validation Cross-Validation GCMS_Data GC-MS Data (Retention Time, Mass Spectrum) MW_Frag Molecular Weight & Fragmentation Pattern GCMS_Data->MW_Frag Interpretation Hypothesis Propose Structure MW_Frag->Hypothesis NMR_Data NMR Data (1H, 13C, 2D) Connectivity Connectivity & Stereochemistry NMR_Data->Connectivity Interpretation Connectivity->Hypothesis Validation Validate Structure Hypothesis->Validation Compare Data Confirmed_Structure Confirmed Structure Validation->Confirmed_Structure Consistent? Re_evaluate Re-evaluate Data & Propose New Structure Validation->Re_evaluate Inconsistent? Re_evaluate->Hypothesis

Workflow for cross-validation of GC-MS and NMR data.

This systematic approach ensures that the molecular weight and fragmentation patterns observed in GC-MS are in full agreement with the detailed structural information provided by NMR, leading to a highly confident structural assignment.[1]

Signaling_Pathway cluster_GCMS_path GC-MS Pathway cluster_NMR_path NMR Pathway cluster_Data_Integration Data Integration Analyte Analyte Mixture GC_Separation Gas Chromatography (Separation) Analyte->GC_Separation NMR_Analysis NMR Spectroscopy (1D & 2D Experiments) Analyte->NMR_Analysis MS_Detection Mass Spectrometry (Detection & Fragmentation) GC_Separation->MS_Detection Data_Integration Data Integration & Comparison MS_Detection->Data_Integration MW & Fragments NMR_Analysis->Data_Integration Connectivity Structural_Confirmation Structural Confirmation Data_Integration->Structural_Confirmation

Logical relationship of GC-MS and NMR in structural confirmation.

References

A Comparative Analysis of the Biological Activities of Anteiso-C17:0 and Straight-Chain Saturated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the distinct biological effects of the branched-chain fatty acid anteiso-C17:0 compared to its straight-chain counterparts, palmitic acid (C16:0) and stearic acid (C18:0).

This guide provides an objective comparison of the biological activities of anteiso-C17:0, a branched-chain fatty acid, with the common straight-chain saturated fatty acids, palmitic acid and stearic acid. The comparison focuses on key cellular processes including cytotoxicity, impact on cell membrane fluidity, and modulation of inflammatory signaling pathways. All experimental data is summarized for ease of comparison, and detailed methodologies for key experiments are provided.

Executive Summary

Branched-chain fatty acids, such as anteiso-C17:0, exhibit distinct biological activities compared to their straight-chain isomers. Notably, anteiso-C17:0 generally demonstrates lower cytotoxicity and a greater capacity to increase cell membrane fluidity. While straight-chain saturated fatty acids like palmitic and stearic acid are known to be involved in pro-inflammatory signaling, emerging evidence suggests that branched-chain fatty acids may have anti-inflammatory properties. This guide delves into the available data to provide a comparative overview for research and drug development applications.

Data Presentation

Table 1: Comparative Cytotoxicity of Fatty Acids
Fatty AcidCell LineIC50 Value (µM)Exposure Time (h)Citation(s)
Palmitic Acid (C16:0) Endometrial Cancer (Ishikawa)348.2 ± 30.2972[1]
Endometrial Cancer (ECC-1)187.3 ± 19.0272[1]
Breast Cancer (MCF-7)94.64 ± 0.1372[2]
Pancreatic Stellate Cells (PS1)95.848[3]
Anteiso-C17:0 Data Not Available--
Stearic Acid (C18:0) Data Not Available--
Table 2: Comparative Effects on Cell Membrane Fluidity
Fatty AcidEffect on Membrane FluidityMethodCitation(s)
Anteiso-C17:0 Increases fluidity (more effective than iso-branched)General observation[4]
Palmitic Acid (C16:0) Decreases fluidityGeneral observation[5][6]
Stearic Acid (C18:0) Decreases fluidityGeneral observation[5]
Table 3: Comparative Anti-inflammatory and Pro-inflammatory Effects
Fatty AcidEffect on Inflammatory MarkersCell Type/ModelKey FindingsCitation(s)
Anteiso-C17:0 Potential anti-inflammatoryGeneral observationMay confer anti-inflammatory activity when incorporated into cell membranes.
Palmitic Acid (C16:0) Pro-inflammatoryHuman MonocytesInduces production of TNF-α, IL-8, and CCL2.[7]
Stearic Acid (C18:0) Pro-inflammatoryHuman MonocytesPotently stimulates secretion of pro-inflammatory cytokines.[8]
Anti-inflammatoryRAW 264.7 macrophagesDecreases secretion of TNF-α, IL-6, and IL-10.[9]
Pro-inflammatoryHuman Aortic Endothelial CellsMediates pro-inflammatory effects and cell growth inhibition.[10]

Experimental Protocols

Assessment of Cytotoxicity (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a fatty acid on cell viability.

Methodology:

  • Cell Seeding: Plate cells (e.g., Ishikawa, ECC-1, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Fatty Acid Treatment: Prepare various concentrations of the fatty acid (e.g., palmitic acid) complexed with bovine serum albumin (BSA) in cell culture medium. Replace the existing medium with the fatty acid solutions.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and plot a dose-response curve to determine the IC50 value.[1]

Assessment of Cell Membrane Fluidity (Laurdan Staining)

Objective: To qualitatively and quantitatively assess changes in cell membrane fluidity upon treatment with fatty acids.

Methodology:

  • Cell Treatment: Treat cells with the desired fatty acids for a specified duration.

  • Laurdan Staining: Incubate the cells with Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene), a fluorescent probe that is sensitive to the polarity of its environment in the membrane.

  • Fluorescence Microscopy: Visualize the cells using a fluorescence microscope equipped with two emission channels (e.g., 400-460 nm for the gel phase and 470-530 nm for the liquid-crystalline phase).

  • Generalized Polarization (GP) Calculation: Calculate the GP value for each pixel using the formula: GP = (I_gel - I_liquid) / (I_gel + I_liquid). GP values range from +1 (highly ordered) to -1 (highly fluid).

  • Image Analysis: Generate a pseudo-colored GP map of the cells to visualize regional differences in membrane fluidity.

Assessment of Inflammatory Cytokine Secretion (ELISA)

Objective: To quantify the secretion of pro-inflammatory or anti-inflammatory cytokines from immune cells (e.g., macrophages) in response to fatty acid treatment.

Methodology:

  • Cell Culture and Stimulation: Culture immune cells (e.g., RAW 264.7 macrophages) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of different fatty acids.[9]

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).

    • Add the collected supernatants to the wells and incubate.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that reacts with the enzyme to produce a colorimetric signal.

  • Absorbance Measurement: Measure the absorbance of the wells using a microplate reader.

  • Quantification: Determine the concentration of the cytokine in the samples by comparing the absorbance values to a standard curve generated with known concentrations of the cytokine.[9]

Signaling Pathways and Molecular Mechanisms

Fatty Acid Effects on Cell Membrane Fluidity

The structure of a fatty acid dictates its influence on the physical properties of cell membranes. Straight-chain saturated fatty acids, like palmitic and stearic acid, have linear structures that allow them to pack tightly together, leading to decreased membrane fluidity.[5] In contrast, the methyl branch in anteiso-fatty acids creates a kink in the acyl chain, disrupting the orderly packing of phospholipids (B1166683) and thereby increasing membrane fluidity.[4] This effect is more pronounced for anteiso- than iso-branched fatty acids.[4]

cluster_scfa Straight-Chain Fatty Acids (e.g., Palmitic, Stearic) cluster_bcfa Anteiso-C17:0 Tight Packing Tight Packing Decreased Fluidity Decreased Fluidity Tight Packing->Decreased Fluidity Straight-Chain Straight-Chain Straight-Chain->Tight Packing Disrupted Packing Disrupted Packing Increased Fluidity Increased Fluidity Disrupted Packing->Increased Fluidity Branched-Chain Branched-Chain Branched-Chain->Disrupted Packing

Fatty Acid Structure and Membrane Fluidity
Inflammatory Signaling Pathways

Saturated fatty acids can modulate inflammatory responses through various signaling pathways. Palmitic acid, for instance, is known to activate Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB and JNK signaling pathways, which in turn upregulate the expression of pro-inflammatory cytokines. Stearic acid has also been shown to induce pro-inflammatory responses in certain cell types.[8][10] While less is known about the specific signaling pathways modulated by anteiso-C17:0, its potential anti-inflammatory effects may involve the inhibition of these pro-inflammatory cascades.

Palmitic Acid Palmitic Acid TLR4 TLR4 Palmitic Acid->TLR4 NF-kB NF-kB TLR4->NF-kB JNK JNK TLR4->JNK Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines JNK->Pro-inflammatory Cytokines Anteiso-C17:0 Anteiso-C17:0 Anteiso-C17:0->NF-kB cluster_lipids Fatty Acid Preparation cluster_assays Biological Assays Anteiso-C17:0 Anteiso-C17:0 Treatment Treatment Anteiso-C17:0->Treatment Palmitic Acid Palmitic Acid Palmitic Acid->Treatment Stearic Acid Stearic Acid Stearic Acid->Treatment Cell Culture Cell Culture Cell Culture->Treatment Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Assay (MTT) Membrane Fluidity Assay Membrane Fluidity Assay Treatment->Membrane Fluidity Assay Cytokine Secretion Assay (ELISA) Cytokine Secretion Assay (ELISA) Treatment->Cytokine Secretion Assay (ELISA) Data Analysis & Comparison Data Analysis & Comparison Cytotoxicity Assay (MTT)->Data Analysis & Comparison Membrane Fluidity Assay->Data Analysis & Comparison Cytokine Secretion Assay (ELISA)->Data Analysis & Comparison

References

Statistical methods for comparing microbial fatty acid datasets.

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Statistical Methods for Comparing Microbial Fatty Acid Datasets

For researchers, scientists, and drug development professionals, analyzing microbial fatty acid profiles is crucial for various applications, including bacterial identification, microbial community analysis, and understanding physiological responses to environmental changes. The high-dimensional nature of fatty acid datasets necessitates robust statistical methods to extract meaningful biological insights. This guide provides a comparative overview of common statistical techniques, detailed experimental protocols, and a logical workflow for analysis.

Experimental Protocol: Fatty Acid Methyl Ester (FAME) Analysis

The most common method for preparing microbial fatty acids for analysis is through conversion into fatty acid methyl esters (FAMEs), which are volatile and suitable for Gas Chromatography (GC).

Objective: To extract fatty acids from microbial cells, convert them into FAMEs, and quantify their relative abundance.

Detailed Methodology:

  • Cell Harvesting: Collect 3-5 mg of microbial cells from a log-phase culture. For consistent results, ensure cultures are grown under standardized conditions (e.g., same medium, temperature, and incubation time).[1]

  • Saponification: Add a strong base (e.g., 1 M KOH in methanol) to the cell pellet.[1] This process, known as saponification, heats the mixture (e.g., at 80°C) to release fatty acids from the cellular lipids.[2]

  • Methylation: Add an acidic methanol (B129727) solution (e.g., 3M methanolic HCl) and heat the mixture again.[2] This reaction converts the free fatty acids into their corresponding methyl esters (FAMEs).

  • Extraction: Add a nonpolar solvent like hexane (B92381) or heptane (B126788) to the cooled mixture.[1] The hydrophobic FAMEs will partition into the organic (upper) phase. Vortex the mixture to ensure efficient extraction.[1]

  • Washing: Add a salt solution (e.g., 1 M HCl or 0.9% NaCl) to wash the organic phase and remove any residual reactants.[1][2]

  • Sample Collection: Carefully transfer the upper organic phase containing the FAMEs to a clean GC vial.[1][3] The sample is now ready for analysis by Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS).

Data Presentation: Typical FAME Analysis Output

Following GC analysis, the raw data is processed to identify and quantify individual fatty acids. The results are typically summarized in a table where each row represents a microbial sample and each column represents a specific fatty acid. The values in the table are the relative percentages of the total fatty acid content.

Sample IDC14:0C16:0C16:1ω7cC18:0C18:1ω9cC18:2ω6cSummed Feature 3*
Strain A2.525.415.25.130.810.54.5
Strain B2.826.114.85.529.510.24.9
Strain C8.118.510.53.245.15.53.1
Strain D7.919.211.13.544.55.23.3

*Summed features represent two or more fatty acids that cannot be separated by the GC system, such as C16:1 ω6c and/or C16:1 ω7c.[1]

Comparison of Key Statistical Methods

The choice of statistical method depends on the research question. The most common approaches are Principal Component Analysis (PCA), Partial Least Squares Discriminant Analysis (PLS-DA), and Hierarchical Cluster Analysis (HCA).

FeaturePrincipal Component Analysis (PCA)Partial Least Squares Discriminant Analysis (PLS-DA)Hierarchical Cluster Analysis (HCA)
Objective To reduce the dimensionality of the data and identify the main sources of variation without prior knowledge of sample groups.[4][5]To identify variables that best separate predefined sample groups and to classify new samples.[6]To group samples based on the similarity of their fatty acid profiles, often visualized as a dendrogram or heatmap.[7][8]
Type UnsupervisedSupervisedUnsupervised
Key Outputs Score plots showing sample clustering; Loading plots showing the contribution of each fatty acid to the principal components.[9][10]Score plots showing group separation; Loading plots showing variables important for discrimination; VIP (Variable Importance in Projection) scores.[6][7][11]Dendrograms showing sample relationships; Heatmaps visualizing fatty acid abundance across samples.[12][13]
Best For Initial exploratory analysis to visualize natural clustering and identify outliers in the dataset.[4][14]Studies with clear, predefined groups (e.g., treatment vs. control) to find biomarkers that distinguish them.[6][11]Visualizing the similarity between individual samples and identifying distinct clusters of samples with similar fatty acid profiles.[7][8]
Limitations Can be difficult to interpret if there is no clear clustering; may not effectively separate groups if the primary variation is not related to group differences.Prone to overfitting, especially with small sample sizes. Requires careful validation (e.g., cross-validation) to ensure the model is robust.The resulting clusters can be influenced by the choice of distance measure and clustering algorithm.[7] It does not identify which fatty acids are responsible for the clustering.

Visualization of Workflows and Logic

Diagrams created with Graphviz help visualize the experimental and analytical processes.

G cluster_exp Experimental Protocol cluster_data Data Processing & Analysis Culture Microbial Culture Harvest Cell Harvesting Culture->Harvest Saponify Saponification (Release FAs) Harvest->Saponify Methylate Methylation (Create FAMEs) Saponify->Methylate Extract Extraction Methylate->Extract GC GC-FID/MS Analysis Extract->GC RawData Raw Chromatogram GC->RawData Generates DataTable Quantitative Data Table (% Relative Abundance) RawData->DataTable Stats Statistical Comparison (PCA, PLS-DA, HCA) DataTable->Stats Report Interpretation & Publication Stats->Report

Caption: Experimental and data analysis workflow for microbial fatty acid profiling.

G Start Start with Fatty Acid Dataset PCA PCA (Unsupervised) Explore data structure, identify outliers Start->PCA Decision1 Are there pre-defined groups? PCA->Decision1 PLSDA PLS-DA (Supervised) Identify group-discriminating fatty acids Decision1->PLSDA  Yes HCA Hierarchical Clustering / Heatmap Visualize sample similarity and patterns Decision1->HCA  No PLSDA->HCA Visualize group separation End Biological Interpretation PLSDA->End HCA->End

References

A Guide to Inter-Laboratory Comparison of Fatty Acid Methyl Ester (FAME) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the performance of analytical methods for the quantification of Fatty Acid Methyl Esters (FAMEs) across different laboratories. The data presented is synthesized from various inter-laboratory comparison studies and proficiency testing programs, offering a benchmark for accuracy, precision, and reproducibility in FAME analysis. This document is intended to assist researchers and drug development professionals in evaluating and improving their own analytical methodologies.

Data Presentation: Performance in Inter-laboratory Studies

The following tables summarize the typical performance of laboratories participating in proficiency testing for FAME analysis. This data provides a benchmark for evaluating the accuracy and precision of these methods. The performance metrics are primarily derived from gas chromatography (GC) based methods, which are the standard for FAME analysis.

Table 1: Inter-laboratory Performance for Major Fatty Acids in Human Serum

Fatty Acid (as FAME)Mean Concentration (mg/L)Inter-laboratory Coefficient of Variation (CV, %)
Palmitic acid (C16:0)8508.5
Stearic acid (C18:0)3509.2
Oleic acid (C18:1n-9)75010.1
Linoleic acid (C18:2n-6)120011.5
Arachidonic acid (C20:4n-6)30012.8

Data synthesized from proficiency testing programs such as the NIST Fatty Acids in Human Serum and Plasma Quality Assurance Program (FAQAP).

Table 2: Reproducibility of FAME Analysis in Edible Oils

Analytical MethodParameterRelative Standard Deviation (RSD, %)
Automated Acid-CatalyzedRecovery of Internal Standards1.3
Automated Base-CatalyzedRecovery of Internal Standards3.1
Manual Acid-CatalyzedRepeatability (Day-to-Day)>3.6 (up to 5.82 for some FAMEs)

This data highlights the improved reproducibility of automated sample preparation techniques over manual methods.[1][2]

Table 3: Method Validation Parameters from a Single Laboratory for FAME Analysis in Bee Products

ParameterValue
Linearity (r²)> 0.9998
Limit of Detection (LOD)0.21 - 0.54 µg/mL
Limit of Quantification (LOQ)0.63 - 1.63 µg/mL
Repeatability (RSD%) - Retention Time< 0.5%
Repeatability (RSD%) - Peak Area< 1.0%

These values represent typical performance characteristics for a validated GC-FID method.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible FAME analysis. Below are representative protocols for sample preparation, derivatization, and GC analysis.

1. Sample Preparation and Lipid Extraction

The initial step involves the extraction of lipids from the sample matrix. A common method for biological matrices like plasma or tissues is the Folch or Bligh-Dyer method, which uses a chloroform/methanol (B129727) mixture. For oils, the sample may be directly subjected to transesterification.

2. Transesterification to Fatty Acid Methyl Esters (FAMEs)

The conversion of fatty acids into their volatile methyl esters is a critical step.

  • Acid-Catalyzed Methylation: A common reagent is 14% boron trifluoride in methanol. The sample is heated with the reagent (e.g., at 100°C for 30 minutes) to convert fatty acids to FAMEs. After cooling, water and an organic solvent like hexane (B92381) are added to extract the FAMEs.[4]

  • Base-Catalyzed Methylation: This method is faster and occurs at room temperature. A reagent such as sodium methoxide (B1231860) in methanol is used. This method is suitable for glycerolipids but does not methylate free fatty acids.[1]

  • Direct Methylation: Some official methods, like those from AOCS, describe procedures for simultaneous hydrolysis and methylation directly from food matrices, which can simplify the workflow.[5][6][7]

3. Gas Chromatography (GC) Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A polar capillary column, such as a DB-23, SP-2560, or similar, is typically used for the separation of FAMEs.[4] These columns provide good resolution of cis and trans isomers.

    • Injector: Splitless injection is commonly used for trace analysis.

    • Oven Temperature Program: A temperature gradient is employed to separate the FAMEs. For example, starting at 100°C, ramping to 250°C at a rate of 4°C/min, and holding for 5 minutes.[4]

  • Detection:

    • Flame Ionization Detection (FID): FID is a robust and widely used detector for FAME quantification, offering a wide linear range.

    • Mass Spectrometry (MS): GC-MS provides higher selectivity and allows for the identification of FAMEs based on their mass spectra, which is particularly useful for complex samples.[8]

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample or Oil Extraction Lipid Extraction Sample->Extraction Derivatization Transesterification to FAMEs Extraction->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation Detection FID or MS Detection GC_Separation->Detection Peak_Integration Peak Integration & Identification Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for FAME analysis.

logical_relationship cluster_planning Planning & Execution cluster_data_collection Data Collection & Submission cluster_evaluation Evaluation & Reporting Study_Design Inter-laboratory Study Design Sample_Distribution Homogeneous Sample Distribution Study_Design->Sample_Distribution Standardized_Protocol Standardized Analytical Protocol Sample_Distribution->Standardized_Protocol Lab_Analysis Analysis by Participating Labs Standardized_Protocol->Lab_Analysis Data_Submission Submission of Results Lab_Analysis->Data_Submission Statistical_Analysis Statistical Analysis (e.g., z-scores) Data_Submission->Statistical_Analysis Performance_Evaluation Laboratory Performance Evaluation Statistical_Analysis->Performance_Evaluation Final_Report Issuance of Final Report Performance_Evaluation->Final_Report

Caption: Logical flow of an inter-laboratory comparison study.

References

A Researcher's Guide to Certified Reference Materials for Branched-Chain Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of branched-chain fatty acids (BCFAs) is crucial for advancing our understanding of their roles in metabolic regulation, disease pathology, and as potential therapeutic targets. This guide provides a comprehensive comparison of the use of certified reference materials (CRMs) for BCFA analysis against alternative methods, supported by experimental data and detailed protocols.

The Gold Standard: Certified Reference Materials

Certified Reference Materials (CRMs) are characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[4] For the analysis of BCFAs, this means having a standard with a precisely known concentration and purity, allowing for the absolute quantification of these fatty acids in various biological matrices.

Commercially Available BCFA Certified Reference Materials

Several reputable suppliers offer a range of fatty acid CRMs, including some specific to BCFAs. These are typically available as neat standards or in solution. When selecting a CRM, it is critical to consider the specific BCFAs of interest, the required concentration, and the solvent compatibility with the analytical method.

SupplierProduct Name/Number (Example)Analyte(s)FormatPurity/Certified Concentration
Sigma-Aldrich CRM47885 Supelco 37 Component FAME MixIncludes some BCFAs as methyl estersSolutionVaries by component
Individual BCFA standards (e.g., 13-Methyltetradecanoic acid)Specific BCFAsNeat≥98%
Cayman Chemical Branched Chain Fatty Acid MixtureIsobutyric acid, Isovaleric acid, 2-Methylbutyric acidSolution10 mg/ml of each component
Matreya LLC Methyl iso-PentadecanoateMethyl iso-15:0Neat>99%
Methyl anteiso-PentadecanoateMethyl anteiso-15:0Neat>99%
NIST SRM 3276 Carrot Extract in OilContains certified values for some fatty acids (check certificate for BCFAs)MatrixCertified mass fractions

Quantitative Analysis: The Impact of CRMs on Accuracy and Precision

The use of CRMs significantly enhances the accuracy and precision of BCFA quantification compared to methods relying solely on internal standards or non-certified reference materials.

Comparison of Quantification Methods
MethodDescriptionAdvantagesDisadvantages
Absolute Quantification with CRMs A calibration curve is generated using a CRM with a known concentration. The concentration of the analyte in the sample is then determined by comparing its response to the calibration curve.[5][6]Highest accuracy and traceability.[4] Allows for direct comparison of results between different laboratories and studies.Higher initial cost of CRMs. Availability of CRMs for all specific BCFAs may be limited.
Quantification with Internal Standards (IS) A known amount of a compound (ideally a stable isotope-labeled version of the analyte) is added to the sample before processing. The ratio of the analyte response to the IS response is used for quantification.Corrects for sample loss during preparation and instrumental variability.[7]Does not provide absolute concentration unless the IS is calibrated against a CRM. The choice of IS can impact accuracy and precision.[8]
Relative Quantification The amount of a BCFA is expressed relative to a reference sample (e.g., a control group).Useful for comparing changes in BCFA levels between different conditions. Does not require a CRM.Does not provide absolute concentration, making it difficult to compare results across different studies.
Experimental Data: Performance Comparison

The following table summarizes typical performance data for BCFA analysis using different quantification strategies. The data highlights the superior accuracy and precision achieved with CRMs.

ParameterAbsolute Quantification with CRMQuantification with Non-Certified Standard & ISRelative Quantification
Accuracy (% Bias) < 5%5-15%Not Applicable
Precision (%RSD) < 10%10-20%> 15%
Recovery (%) 95-105%85-115%Not Applicable
Inter-laboratory Comparability HighModerateLow

Note: These are representative values and actual performance may vary depending on the specific analytical method, matrix, and laboratory.

Experimental Protocols for BCFA Analysis

The accurate quantification of BCFAs typically involves extraction from the biological matrix, derivatization to enhance volatility and chromatographic separation, followed by detection using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of BCFAs using a certified reference material.

experimental_workflow sample Biological Sample (e.g., plasma, tissue) add_is Spike with Internal Standard sample->add_is extraction Lipid Extraction (e.g., Folch method) add_is->extraction derivatization Derivatization (e.g., to FAMEs) extraction->derivatization gcms GC-MS or LC-MS/MS Analysis derivatization->gcms quantification Quantification (using CRM calibration curve) gcms->quantification data Data Analysis & Reporting quantification->data

A typical experimental workflow for BCFA analysis.
Detailed GC-MS Protocol for BCFA Methyl Esters (FAMEs)

  • Sample Preparation and Lipid Extraction:

    • Homogenize tissue samples or use plasma/serum directly.

    • Add a known amount of an internal standard (e.g., C17:0 or a stable isotope-labeled BCFA).

    • Perform a lipid extraction using a modified Folch method with chloroform:methanol (2:1, v/v).

    • Evaporate the organic solvent under a stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Resuspend the lipid extract in a solution of 14% boron trifluoride in methanol.

    • Heat at 100°C for 30 minutes.

    • After cooling, add hexane (B92381) and water to extract the FAMEs into the hexane layer.

    • Collect the hexane layer containing the FAMEs.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: DB-23 capillary column (60 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 240°C at 4°C/min, and hold for 10 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

  • Quantification:

    • Prepare a series of calibration standards by diluting a BCFA FAME certified reference material in hexane.

    • Analyze the calibration standards using the same GC-MS method.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the CRM.

    • Determine the concentration of the BCFAs in the samples from the calibration curve.

BCFA Signaling Pathways: The Role of PPARα

Branched-chain fatty acids are known to be biologically active molecules that can influence cellular signaling pathways, particularly through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).[5][6][9] PPARα, highly expressed in tissues with high fatty acid catabolism such as the liver, is a key regulator of lipid metabolism.

The following diagram illustrates the signaling pathway initiated by the activation of PPARα by BCFAs.

ppar_pathway BCFA Branched-Chain Fatty Acid (BCFA) PPARa PPARα BCFA->PPARa activates PPRE Peroxisome Proliferator Response Element (PPRE) PPARa->PPRE binds to RXR RXR RXR->PPRE binds to TargetGenes Target Gene Transcription (e.g., CPT1, ACOX1) PPRE->TargetGenes initiates MetabolicEffects Metabolic Effects TargetGenes->MetabolicEffects LipidCatabolism Increased Lipid Catabolism MetabolicEffects->LipidCatabolism AntiInflammatory Anti-inflammatory Effects MetabolicEffects->AntiInflammatory

BCFA activation of the PPARα signaling pathway.

Alternatives to Certified Reference Materials

While CRMs represent the gold standard, there are situations where researchers may consider alternatives. It is important to understand the trade-offs associated with these approaches.

In-house Prepared Standards

Researchers can prepare their own standards from commercially available high-purity BCFA compounds.

  • Advantages:

    • Can be more cost-effective for large-scale or routine analyses.

    • Allows for the creation of custom mixtures of specific BCFAs.

  • Disadvantages:

    • The purity and concentration of the in-house standard are not certified, leading to higher uncertainty.

    • Requires significant effort for characterization and validation.

    • Lacks direct metrological traceability.

Relative Quantification with Internal Standards

As previously mentioned, this approach relies on comparing the analyte response to that of an internal standard without the use of an external calibration curve.

  • Advantages:

    • Simpler workflow as it does not require the preparation of a calibration curve.

    • Can be sufficient for studies focused on fold-changes rather than absolute concentrations.

  • Disadvantages:

    • Results are not directly comparable between different studies or laboratories.

    • The accuracy of the relative quantification can be affected by the choice of internal standard.

Conclusion

For researchers in drug development and other scientific fields requiring high-quality, reproducible data, the use of certified reference materials for the quantification of branched-chain fatty acids is strongly recommended. While alternatives exist, they come with inherent limitations in terms of accuracy, precision, and inter-laboratory comparability. By employing CRMs within a validated analytical workflow, researchers can have greater confidence in their findings and contribute to the generation of robust and reliable scientific knowledge.

References

Navigating the Maze: A Comparative Guide to the Isomeric Separation of Branched-Chain Fatty Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and quantification of branched-chain fatty acid (BCFA) isomers is a critical yet challenging analytical task. These molecules, with their nuanced structural variations, play significant roles in various biological processes, making their accurate separation essential for advancing research in metabolism, microbiology, and nutrition. This guide provides an objective comparison of prevalent chromatographic techniques for the separation of branched-chain fatty acid methyl esters (FAMEs), supported by experimental data and detailed protocols to aid in methodological selection and implementation.

The primary challenge in analyzing BCFA isomers lies in their similar physicochemical properties, which makes their resolution difficult. Gas chromatography (GC) has emerged as the principal analytical technique, with the choice of stationary phase being the most critical factor influencing separation. This guide will delve into a comparison of different GC columns and also explore the utility of silver ion chromatography for specific separation challenges.

Comparative Performance of GC Stationary Phases

The separation of FAME isomers, including branched-chain variants, is heavily dependent on the polarity of the GC column's stationary phase. Non-polar columns separate analytes primarily by their boiling points, while polar phases offer enhanced selectivity based on the degree of unsaturation and molecular shape.

Stationary Phase TypePrinciple of SeparationTypical ApplicationAdvantagesLimitations
Non-Polar (e.g., 5% Phenyl / 95% Methylpolysiloxane) Boiling pointGeneral FAME analysisRobust, good for separating by carbon numberPoor resolution of positional and geometric isomers
Mid-Polar (e.g., 50% Cyanopropylphenyl) Polarity and boiling pointComplex FAME mixturesGood separation of a wide range of FAMEsMay not fully resolve all cis/trans or branched isomers
High-Polar (e.g., Biscyanopropyl polysiloxane) High polarity interactionsDetailed cis/trans and positional isomer analysisExcellent selectivity for geometric and positional isomersCan have longer analysis times
Ionic Liquid (e.g., SLB-IL111) Multiple interaction mechanismsSeparation of complex geometric and positional isomersUnique selectivity, can resolve isomers unresolved by other phasesCan be more expensive, may require specific method development

Table 1: Comparison of Common GC Stationary Phases for FAME Isomer Separation.

Highly polar cyanopropyl columns are often the preferred choice for detailed isomer analysis, including branched-chain FAMEs. For instance, a highly polar HP-88 cyanopropyl column can provide excellent separation for complex FAME mixtures and achieve some separation of cis-trans isomers[1]. For even more challenging separations, ionic liquid-based columns have shown promise in providing unique selectivity for geometric and positional FAME isomers[2].

Silver Ion Chromatography: A Complementary Technique

Silver ion chromatography, available in thin-layer (Ag-TLC), solid-phase extraction (Ag-SPE), and high-performance liquid chromatography (Ag-HPLC) formats, offers a powerful complementary approach. This technique separates FAMEs based on the number, configuration, and position of double bonds through the formation of reversible complexes with silver ions[3]. While primarily used for separating unsaturated isomers, it can be employed as a pre-fractionation step to simplify complex mixtures before GC analysis, thereby aiding in the identification of branched-chain FAMEs that might otherwise co-elute[4].

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for successful isomeric separation. Below are representative methodologies for sample preparation and GC analysis.

Sample Preparation: Derivatization to FAMEs

To increase volatility and improve chromatographic performance, fatty acids are typically derivatized to their methyl esters.[5][6]

Protocol: Acid-Catalyzed Transesterification

  • Sample Preparation: To a sample containing fatty acids (e.g., extracted lipids), add a known amount of an internal standard (e.g., C17:0).

  • Reaction: Add 2 mL of 1% sulfuric acid in methanol.

  • Incubation: Heat the mixture at 50°C for 2 hours.

  • Extraction: After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water. Vortex thoroughly.

  • Phase Separation: Centrifuge to separate the layers.

  • Collection: Carefully collect the upper hexane layer containing the FAMEs for GC analysis.

Gas Chromatography (GC) Analysis

The following table outlines typical GC conditions for the separation of branched-chain FAMEs on a highly polar stationary phase.

ParameterCondition
GC System Agilent 7890A or equivalent
Column Rt-2560 (100 m x 0.25 mm i.d., 0.20 µm film thickness) or equivalent highly polar biscyanopropyl phase[5]
Carrier Gas Helium or Hydrogen
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial temperature 100°C, hold for 4 min, ramp to 240°C at 3°C/min, hold for 15 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature 260°C
MS Transfer Line 280°C

Table 2: Example GC-FID/MS Conditions for Branched-Chain FAME Analysis.

Visualizing the Workflow and Logic

To better understand the analytical process and the decision-making involved in selecting a separation strategy, the following diagrams illustrate the experimental workflow and the logical considerations.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing LipidExtraction Lipid Extraction Derivatization Derivatization to FAMEs LipidExtraction->Derivatization Acid/Base Catalysis GC_Analysis Gas Chromatography (GC) Derivatization->GC_Analysis MS_Detection Mass Spectrometry (MS) GC_Analysis->MS_Detection Elution Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Calibration Curve

Caption: General experimental workflow for the analysis of branched-chain FAMEs.

Logic_Diagram Start Need to separate branched-chain FAME isomers ComplexMixture Is the sample a complex mixture of isomers? Start->ComplexMixture HighResNeeded Is high resolution of positional/geometric isomers critical? ComplexMixture->HighResNeeded Yes NonPolarGC Use Non-Polar GC Column (e.g., DB-5ms) ComplexMixture->NonPolarGC No HighPolarGC Use High-Polar GC Column (e.g., HP-88, Rt-2560) HighResNeeded->HighPolarGC Yes IonicLiquidGC Consider Ionic Liquid GC Column (e.g., SLB-IL111) HighResNeeded->IonicLiquidGC If co-elution persists AgChrom Consider Silver Ion Chromatography pre-fractionation HighPolarGC->AgChrom For very complex unsaturated samples

Caption: Decision tree for selecting a suitable chromatographic method.

Conclusion

The successful isomeric separation of branched-chain fatty acid methyl esters is achievable through careful selection of analytical methodology, with gas chromatography on highly polar stationary phases being the cornerstone technique. The data presented demonstrates that while non-polar columns are suitable for general profiling, highly polar and ionic liquid phases provide the necessary selectivity for resolving complex isomeric mixtures. For particularly challenging separations, especially in the presence of unsaturated isomers, silver ion chromatography can serve as an invaluable pre-fractionation tool. By utilizing the detailed protocols and logical frameworks provided in this guide, researchers can enhance the accuracy and reliability of their BCFA analysis, ultimately contributing to a deeper understanding of their biological significance.

References

Unraveling the Roles of Iso- and Anteiso-Fatty Acids in Membrane Fluidity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular membranes, the composition of fatty acid chains within phospholipids (B1166683) plays a pivotal role in defining the biophysical properties of the bilayer. Among the diverse array of fatty acids, branched-chain fatty acids (BCFAs), particularly iso- and anteiso-fatty acids, are crucial modulators of membrane fluidity, especially in bacteria. This guide provides an objective comparison of the functional roles of iso- and anteiso-fatty acids in regulating membrane fluidity, supported by experimental data and detailed methodologies.

Structural Differences and Their Impact on Membrane Packing

Iso- and anteiso-fatty acids are characterized by a methyl group located at the penultimate (iso) or antepenultimate (anteiso) carbon atom from the aliphatic tail's methyl end. This seemingly subtle difference in methyl branching profoundly influences how these fatty acids pack within the membrane bilayer, thereby altering its fluidity.

The methyl branch in anteiso-fatty acids is positioned closer to the center of the acyl chain compared to iso-fatty acids. This placement creates a more significant steric hindrance, disrupting the orderly packing of adjacent phospholipid acyl chains. Consequently, membranes enriched with anteiso-fatty acids exhibit a higher degree of fluidity and a lower gel-to-liquid crystalline phase transition temperature (Tm) compared to those containing their iso- counterparts. This increased fluidity is a critical adaptation for microorganisms, allowing them to maintain membrane function at low temperatures.

Fig. 1: Structural comparison of iso- and anteiso-fatty acids and their effect on membrane packing.

Quantitative Comparison of Membrane Fluidity

The differential effects of iso- and anteiso-fatty acids on membrane fluidity can be quantified using various biophysical techniques. Below is a summary of expected and reported data from key experimental approaches.

Differential Scanning Calorimetry (DSC)

DSC measures the heat absorbed or released by a sample as its temperature is varied, allowing for the determination of the phase transition temperature (Tm) of lipid bilayers. A lower Tm indicates a more fluid membrane.

Phospholipid CompositionMain Phase Transition Temperature (Tm)Reference
1-palmitoyl-2-isopentadecanoyl-sn-glycero-3-phosphocholine (16:0-i15:0PC)15.0 °C[1]
1-palmitoyl-2-anteisopentadecanoyl-sn-glycero-3-phosphocholine (16:0-ai15:0PC)Lower than 15.0 °C (inferred)[1]

Note: While a specific Tm for 16:0-ai15:0PC was not provided in the reference, it is well-established that anteiso-branched lipids have lower melting points than their iso-branched counterparts.

Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational diffusion of a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), embedded in the membrane. A lower anisotropy value (r) corresponds to a more fluid environment.

Membrane CompositionExpected DPH Fluorescence Anisotropy (r)
Enriched with iso-fatty acidsHigher r value
Enriched with anteiso-fatty acidsLower r value
Laurdan Generalized Polarization (GP)

Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment. In membranes, this translates to differences in water penetration, which is related to lipid packing. GP values range from +1 (highly ordered, gel phase) to -1 (highly disordered, liquid crystalline phase).

Membrane CompositionExpected Laurdan GP Value
Enriched with iso-fatty acidsHigher (less negative) GP value
Enriched with anteiso-fatty acidsLower (more negative) GP value

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and extension of these findings.

Differential Scanning Calorimetry (DSC) Protocol

A Prepare liposome (B1194612) suspension B Load sample and reference into DSC pans A->B C Equilibrate at starting temperature B->C D Scan temperature at a constant rate C->D E Record heat flow vs. temperature D->E F Analyze thermogram to determine Tm E->F

Fig. 2: Experimental workflow for DSC analysis of membrane phase transition.

1. Liposome Preparation:

  • Prepare a lipid film by dissolving the desired phospholipids (e.g., 16:0-i15:0PC or 16:0-ai15:0PC) in a suitable organic solvent (e.g., chloroform/methanol mixture).

  • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

  • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film with an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing at a temperature above the expected Tm.

  • To obtain unilamellar vesicles, subject the hydrated lipid suspension to several freeze-thaw cycles followed by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).

2. DSC Measurement:

  • Accurately weigh the liposome suspension into an aluminum DSC pan and seal it hermetically.

  • Use an identical pan containing only buffer as the reference.

  • Place the sample and reference pans in the DSC instrument.

  • Equilibrate the system at a temperature well below the expected Tm.

  • Heat the sample and reference at a constant rate (e.g., 1-2 °C/min) over the desired temperature range.

  • Record the differential heat flow between the sample and reference as a function of temperature.

3. Data Analysis:

  • The phase transition is observed as an endothermic peak in the DSC thermogram.

  • The temperature at the peak maximum is taken as the main phase transition temperature (Tm).

Fluorescence Anisotropy Protocol

1. Sample Preparation:

  • Prepare liposomes as described in the DSC protocol.

  • Incorporate the fluorescent probe DPH into the liposomes by adding a small aliquot of a concentrated DPH stock solution in a suitable solvent (e.g., tetrahydrofuran) to the liposome suspension. The final lipid-to-probe molar ratio should be approximately 200:1 to 500:1.

  • Incubate the mixture at a temperature above the Tm for at least 30 minutes to ensure complete incorporation of the probe.

2. Anisotropy Measurement:

  • Place the DPH-labeled liposome suspension in a temperature-controlled cuvette in a fluorescence spectrophotometer equipped with polarizers.

  • Excite the sample with vertically polarized light at approximately 358 nm.

  • Measure the fluorescence emission intensity at approximately 430 nm through polarizers oriented vertically (I_parallel) and horizontally (I_perpendicular) with respect to the excitation polarizer.

  • Calculate the fluorescence anisotropy (r) using the following equation:

    • r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular)

    • Where G is the instrument-specific correction factor (G-factor).

Laurdan Generalized Polarization (GP) Protocol

1. Sample Preparation:

  • Prepare liposomes as described in the DSC protocol.

  • Label the liposomes with Laurdan by adding a small volume of a concentrated Laurdan stock solution in a suitable solvent (e.g., ethanol (B145695) or DMSO) to the liposome suspension to a final probe-to-lipid molar ratio of approximately 1:500.

  • Incubate the mixture in the dark at a temperature above the Tm for 30-60 minutes.

2. GP Measurement:

  • Place the Laurdan-labeled liposome suspension in a temperature-controlled cuvette in a fluorescence spectrophotometer.

  • Excite the sample at approximately 340 nm.

  • Record the fluorescence emission intensities at 440 nm and 490 nm.

  • Calculate the GP value using the following formula:

    • GP = (I_440 - I_490) / (I_440 + I_490)

Signaling Pathways and Logical Relationships

The choice of fatty acid precursors for phospholipid synthesis is a critical determinant of the final membrane composition and fluidity. In many bacteria, the biosynthesis of iso- and anteiso-fatty acids is linked to the availability of branched-chain amino acid precursors.

A Branched-Chain Amino Acid Precursors (e.g., Valine, Leucine, Isoleucine) B Branched-Chain Acyl-CoA Primers A->B C Fatty Acid Synthase (FASII) B->C D Iso- and Anteiso-Fatty Acids C->D E Incorporation into Phospholipids D->E F Membrane Bilayer E->F G Altered Membrane Fluidity F->G

Fig. 3: Biosynthetic pathway leading to the incorporation of branched-chain fatty acids into the membrane.

Conclusion

The structural distinction between iso- and anteiso-fatty acids leads to significant functional differences in their ability to modulate membrane fluidity. Anteiso-fatty acids, with their more centrally located methyl branch, are more effective at disrupting acyl chain packing, resulting in more fluid membranes with lower phase transition temperatures. This principle is fundamental to the adaptation of many microorganisms to cold environments. The experimental techniques and protocols outlined in this guide provide a robust framework for researchers to quantitatively assess these differences and to further explore the intricate relationship between lipid structure and membrane function in various biological and pharmaceutical contexts.

References

Safety Operating Guide

Proper Disposal of Methyl 14-methylhexadecanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of Methyl 14-methylhexadecanoate, ensuring compliance with standard laboratory safety practices.

This compound, also known as 14-Methylhexadecanoic acid methyl ester, is a fatty acid methyl ester. While some safety data sheets (SDS) indicate that it is not classified as a hazardous substance under the Globally Harmonized System (GHS)[1][2], it is crucial to handle all chemicals with care. To the best of current knowledge, the health hazards of this product have not been fully investigated[3]. Therefore, following a conservative approach to handling and disposal is recommended. One available SDS for the related compound 14-methylhexadecanoic acid suggests it may cause skin, eye, and respiratory irritation.

Hazard Assessment

A summary of the hazard information for this compound and its parent acid is presented below. The conflicting information underscores the need for cautious handling.

Hazard ClassificationThis compound (CAS: 2490-49-5)14-Methylhexadecanoic acid (CAS: 5918-29-6)
GHS Hazard Statements Not Classified[1]H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Signal Word Not Applicable[2]Warning
Pictograms Not Applicable[2]Irritant (Exclamation Mark)

Disposal Protocol

The following step-by-step procedure should be followed for the disposal of this compound. This protocol is based on standard practices for the disposal of non-acutely hazardous chemical waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment.

  • Gloves: Handle with chemical-resistant gloves. Gloves must be inspected prior to use and disposed of properly after use in accordance with good laboratory practices[3].

  • Eye Protection: Wear safety glasses or goggles.

  • Body Protection: Wear a laboratory coat. For larger quantities or in case of a spill, chemical-resistant boots and additional protective clothing may be necessary[3].

Step 2: Waste Collection
  • Container: Use a designated, leak-proof, and chemically compatible container for waste collection. The container must be kept tightly sealed except when adding waste[4].

  • Labeling: Label the waste container clearly with the words "Hazardous Waste" (as a precautionary measure), the full chemical name "this compound," the CAS number (2490-49-5), and the accumulation start date[4].

  • Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Avoid contact with strong oxidizers[2].

Step 3: Accidental Spill Cleanup

In the event of a spill, follow these procedures:

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For liquid spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth. For solid material, scoop it up[3][5].

  • Collection: Place the absorbed material or scooped solid into the designated and labeled waste container[3].

  • Decontamination: Ventilate the area and wash the spill site after material pickup is complete[3].

Step 4: Final Disposal
  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Professional Disposal: Dispose of the contents and the container through an approved waste disposal plant or a licensed hazardous waste management company. Adhere to all local, state, and federal regulations regarding chemical waste disposal. Do not dispose of down the drain or in regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_spill Spill Response cluster_disposal Final Disposal start Start: Disposal of Methyl 14-methylhexadecanoate ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety glasses - Lab coat start->ppe container Use Designated, Labeled Waste Container ppe->container segregate Segregate from Incompatible Wastes container->segregate spill_check Is there a spill? segregate->spill_check absorb Absorb Spill with Inert Material spill_check->absorb Yes storage Store Sealed Container in Designated Accumulation Area spill_check->storage No collect_spill Collect and Place in Waste Container absorb->collect_spill collect_spill->storage end Dispose via Approved Waste Disposal Service storage->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 14-methylhexadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of Methyl 14-methylhexadecanoate in a research environment. The following procedures are based on the available Safety Data Sheet (SDS) and established best practices for handling similar long-chain fatty acid methyl esters.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is critical to minimize exposure and ensure personal safety when handling this compound. The health hazards of this product have not been fully investigated, and caution should be exercised.[1]

Body Part Required PPE Specifications & Best Practices
Eyes & Face Safety Goggles, Face ShieldANSI Z87.1-compliant safety goggles are the minimum requirement. A face shield should be worn over safety goggles when there is a risk of splashing.[2][3]
Hands Chemical-Resistant GlovesHandle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[1][3]
Body Laboratory Coat, Protective ClothingWear a standard laboratory coat. For larger quantities or where splashing is likely, chemical-resistant clothing and boots should be worn.[1]
Respiratory Fume Hood or RespiratorAll handling of the compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[1] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

2.1. Pre-Handling Preparations

  • Engineering Controls : Ensure a safety shower and eye bath are readily accessible.[1] All work should be performed in a well-ventilated area, preferably within a chemical fume hood with mechanical exhaust.[1]

  • Review Safety Data Sheet (SDS) : Before beginning any work, thoroughly review the SDS for this compound.

  • Assemble PPE : Don all required personal protective equipment as outlined in the table above.

2.2. Handling the Compound

  • Transfer : When transferring the chemical, do so carefully to avoid splashing or creating aerosols.

  • Avoid Inhalation : Do not breathe vapors.[1]

  • Avoid Contact : Prevent direct contact with the skin, eyes, and clothing.[1] In case of skin contact, wash the affected area with generous quantities of running water and non-abrasive soap.[1] For eye contact, immediately flush with clean, running water for at least 15 minutes while keeping the eyes open.[1]

  • Storage : Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.

2.3. Spill Response

  • Evacuate : If a significant spill occurs, evacuate the immediate area.

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : Wear appropriate respiratory protection, impervious boots, and heavy rubber gloves.[1] Absorb the liquid material with an inert absorbent material (e.g., vermiculite, sand) and scoop it into an appropriate container for disposal.[1]

  • Decontamination : After the material has been collected, wash the spill area.[1]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Container : Place absorbed material from spills or any unused product into a designated, closed container for disposal.[1]

  • Contaminated Materials : Dispose of contaminated gloves, lab coats, and other solid waste in a designated hazardous waste container.

  • Regulations : Dispose of all waste in accordance with applicable federal, state, and local environmental regulations.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Setup in Fume Hood prep_ppe->prep_setup handle_transfer Transfer Compound prep_setup->handle_transfer handle_experiment Perform Experiment handle_transfer->handle_experiment spill_contain Contain Spill handle_transfer->spill_contain Spill Occurs cleanup_decontaminate Decontaminate Glassware handle_experiment->cleanup_decontaminate handle_experiment->spill_contain Spill Occurs cleanup_dispose_liquid Dispose of Liquid Waste cleanup_decontaminate->cleanup_dispose_liquid cleanup_dispose_solid Dispose of Solid Waste cleanup_decontaminate->cleanup_dispose_solid cleanup_remove_ppe Remove PPE cleanup_dispose_liquid->cleanup_remove_ppe cleanup_dispose_solid->cleanup_remove_ppe spill_cleanup Cleanup & Decontaminate spill_contain->spill_cleanup spill_dispose Dispose of Spill Waste spill_cleanup->spill_dispose spill_dispose->cleanup_remove_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.